The Strategic Utility of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid in Advanced Medicinal Chemistry
Executive Summary In contemporary drug discovery, the strategic functionalization of non-proteinogenic amino acids is a cornerstone for developing highly specific, metabolically stable therapeutics. 1-(Propane-1-sulfonyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the strategic functionalization of non-proteinogenic amino acids is a cornerstone for developing highly specific, metabolically stable therapeutics. 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS: 1102855-77-5) represents a highly specialized building block that merges the conformational rigidity of a pipecolic acid scaffold with the unique electronic and lipophilic properties of an aliphatic sulfonamide. This technical whitepaper explores the physicochemical properties, structural logic, and validated synthetic methodologies of this compound, providing application scientists and medicinal chemists with a comprehensive guide to its integration into drug development pipelines.
Physicochemical Profiling and Structural Logic
Understanding the intrinsic chemical properties of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems.
Unsubstituted pipecolic acid exists primarily as a zwitterion at physiological pH due to its basic secondary amine (pKa ~10) and acidic carboxylate (pKa ~2.5). However, the introduction of the propane-1-sulfonyl group fundamentally alters this electronic landscape:
Ablation of Basicity: The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering the piperidine nitrogen non-basic. This eliminates zwitterion formation, dramatically increasing the molecule's solubility in organic solvents and improving its passive membrane permeability profile.
Conformational Locking: The sulfonamide linkage possesses partial double-bond character. This restricts the rotation around the N-S bond and sterically locks the 6-membered piperidine ring into a predictable chair conformation, a vital feature for structure-based drug design (SBDD) targeting rigid enzyme pockets .
Hydrogen Bonding Vectors: The sulfonamide oxygens serve as potent hydrogen-bond acceptors, frequently utilized to anchor molecules within the active sites of viral proteases or G-protein-coupled receptors (GPCRs) .
Rational drug design integration of the sulfonylated pipecolic acid scaffold.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid relies on the highly controlled N-sulfonylation of piperidine-2-carboxylic acid. To ensure high yield and prevent epimerization (if starting from a specific enantiomer like L-pipecolic acid), the protocol must be executed with strict environmental controls .
Step-by-Step Workflow and Causality
Step 1: Preparation of the Reaction Matrix
Action: Suspend piperidine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 equiv) to the suspension.
Causality: DCM is chosen as an aprotic, non-nucleophilic solvent that provides excellent solubility for the reagents without reacting with the highly electrophilic sulfonyl chloride. TEA serves a dual purpose: it deprotonates the carboxylic acid to force the starting material into solution, and it acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the nucleophilic amine from becoming protonated and stalling the reaction.
Step 2: Controlled Electrophilic Addition
Action: Cool the reaction vessel to 0–5 °C using an ice-water bath. Add propane-1-sulfonyl chloride (1.2 equiv) dropwise over 30 minutes under an inert atmosphere (N2 or Argon).
Causality: The nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride is highly exothermic. Maintaining a temperature between 0–5 °C prevents the thermal degradation of the sulfonyl chloride and suppresses base-catalyzed epimerization at the C2 chiral center.
Step 3: Self-Validating Reaction Monitoring
Action: Allow the mixture to slowly warm to room temperature and stir for 4–12 hours.
Validation: The system validates its own progress via Thin Layer Chromatography (TLC). By using a ninhydrin stain, the starting material (a secondary amine) will appear as a bright purple/pink spot. The complete disappearance of this ninhydrin-positive spot confirms the total conversion of the amine to the sulfonamide, dictating the exact moment to initiate the workup.
Step 4: pH-Directed Isolation
Action: Quench the reaction with deionized water. Acidify the aqueous layer to pH 2–3 using 1M HCl. Extract the product with fresh DCM, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
Causality & Validation: This step is a self-purifying chemical logic gate. At pH 2–3, the C2-carboxylate is fully protonated (neutralized), driving the target compound exclusively into the organic DCM layer. Conversely, the TEA·HCl salt remains ionized and highly water-soluble, ensuring it is entirely discarded with the aqueous waste.
Workflow of the N-sulfonylation of pipecolic acid to yield the target compound.
Applications in Advanced Therapeutics
The unique properties of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid make it a highly sought-after intermediate in the synthesis of complex pharmacophores.
Viral Protease Inhibitors: Sulfonylated pipecolic acid derivatives are frequently utilized as allosteric inhibitors. The carboxylic acid is typically coupled via amidation to a recognition sequence, while the bulky, lipophilic propanesulfonyl group occupies hydrophobic sub-pockets within viral enzymes, such as the Dengue and Zika Virus NS2B/NS3 proteases .
Peripheral Receptor Antagonists: In the development of peripherally selective Cannabinoid-1 Receptor (CB1R) blockers for obesity treatment, the sulfonamide moiety is leveraged to increase plasma protein binding. This reduces the free fraction of the drug available to cross the blood-brain barrier, thereby maximizing peripheral efficacy while minimizing central nervous system (CNS) side effects .
References
U.S. National Institutes of Health (NIH) / PMC. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold. Available at:[Link]
ACS Omega. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. American Chemical Society. Available at:[Link]
Pharmaceuticals (MDPI). Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease. Available at:[Link]
Exploratory
Structure Elucidation and Characterization of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS: 1102855-77-5) is a highly specialized, conformationally restricted building block utilized extensively in medicinal chemistry and drug discovery[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS: 1102855-77-5) is a highly specialized, conformationally restricted building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring a piperidine core functionalized with a carboxylic acid at the C2 position and a propylsulfonyl group at the N1 position, this molecule serves as a critical precursor for synthesizing protease inhibitors, NMDA receptor antagonists, and other pharmacologically active scaffolds[2]. This whitepaper provides a rigorous, field-proven guide to its synthesis, structural elucidation, and analytical validation designed for senior researchers and drug development professionals.
Chemical Architecture & Mechanistic Rationale
The molecular architecture of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (C9H17NO4S, MW: 235.30 g/mol ) is strategically designed to balance steric bulk, lipophilicity, and hydrogen-bonding capacity[3].
The Piperidine Scaffold: Derived from pipecolic acid (a non-proteinogenic amino acid), the saturated six-membered ring introduces conformational rigidity. This is paramount for minimizing entropic penalties during target-receptor binding[4].
The Carboxylic Acid Moiety: Located at the chiral C2 position, it acts as a primary vector for amide coupling or as a bioisosteric anchor for target interactions.
The Sulfonamide Linkage: The attachment of the propane-1-sulfonyl group to the nitrogen atom significantly alters the electronic environment. The strong electron-withdrawing nature of the sulfonyl group reduces the basicity of the piperidine nitrogen, rendering the molecule metabolically stable while enhancing its lipophilicity (LogP ~0.52)[3].
Fig 1. Logical relationship between structural domains and their physicochemical functions.
Synthetic Methodology & Causality
The synthesis of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is typically achieved via the N-sulfonylation of pipecolic acid. As a best practice, employing modified Schotten-Baumann conditions is highly recommended. This approach utilizes a biphasic aqueous/organic system, which is critical for amino acid functionalization.
Causality Check: Why Schotten-Baumann? Pipecolic acid exists as a zwitterion in neutral aqueous solutions. By using a strong aqueous base (NaOH), the carboxylic acid is deprotonated (forming a highly soluble carboxylate salt), and the piperidine nitrogen (pKa ~10.5) is maintained in its free-base, nucleophilic state. The organic co-solvent (THF) ensures the solubility of the lipophilic propane-1-sulfonyl chloride, facilitating the interfacial reaction while preventing premature hydrolysis of the sulfonyl chloride[5].
Fig 2. Step-by-step synthetic workflow for the N-sulfonylation of pipecolic acid.
Protocol 1: Step-by-Step N-Sulfonylation Workflow
Preparation: Dissolve 1.0 eq of pipecolic acid (piperidine-2-carboxylic acid) in a 1:1 mixture of 1N aqueous NaOH and Tetrahydrofuran (THF) to achieve a concentration of 0.5 M.
Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Rationale: Lower temperatures suppress the competitive hydrolysis of the sulfonyl chloride and minimize the risk of racemization at the C2 chiral center[5].
Reagent Addition: Add 1.2 eq of propane-1-sulfonyl chloride dropwise over 30 minutes.
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).
Self-Validating Quench & Isolation:
Evaporate the THF under reduced pressure.
Wash the aqueous layer with Diethyl Ether (2x) to remove unreacted sulfonyl chloride and non-polar impurities.
Critical Step: Acidify the aqueous layer with 2N HCl to pH 1.5–2.0. Validation: The pH must drop below the pKa of the carboxylic acid (~2.5) to ensure complete protonation, driving the product out of the aqueous phase.
Extract the turbid aqueous layer with Ethyl Acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the purified 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid.
Structure Elucidation & Analytical Validation
Rigorous structural elucidation relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The presence of the sulfonamide group induces distinct electronic shielding and deshielding effects.
Causality in NMR Interpretation: The C2 proton (alpha to both the carboxyl group and the sulfonamide nitrogen) is highly deshielded, typically resonating far downfield (4.5–4.8 ppm) compared to the other ring protons. Furthermore, the restricted rotation around the N-S bond often leads to distinct axial and equatorial proton signals for the C6 methylene group.
Protocol 2: Spectroscopic Validation Workflow
LC-MS Analysis: Dissolve 1 mg of the product in 1 mL of HPLC-grade Methanol. Run on an ESI-LC-MS system in both positive and negative ion modes. Expected Outcome: The carboxylic acid easily loses a proton, yielding a strong [M-H]^-^ peak at m/z 234.1 in negative mode.
NMR Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard). DMSO-d6 is preferred over CDCl3 to prevent aggregation of the carboxylic acid via intermolecular hydrogen bonding, which can artificially broaden the signals.
Acquisition: Acquire ^1^H NMR (400 MHz) and ^13^C NMR (100 MHz) spectra at 298 K.
Quantitative Data Summary
The following table summarizes the expected quantitative spectroscopic data for structural verification.
Analytical Technique
Parameter / Assignment
Value / Chemical Shift
Multiplicity & Integration
ESI-MS (Negative)
[M-H]^-^
m/z 234.1
N/A
ESI-MS (Positive)
[M+H]^+^
m/z 236.1
N/A
^1^H NMR (DMSO-d6)
Carboxylic Acid (-COOH)
12.60 ppm
br s, 1H
^1^H NMR (DMSO-d6)
Piperidine C2-H
4.55 ppm
dd, 1H
^1^H NMR (DMSO-d6)
Piperidine C6-H2
3.65 ppm, 3.10 ppm
m, 2H (axial/equatorial split)
^1^H NMR (DMSO-d6)
Propyl -CH2- (adjacent to SO2)
2.95 ppm
t, 2H
^1^H NMR (DMSO-d6)
Piperidine C3, C4, C5 -H2
1.30 - 2.10 ppm
m, 6H
^1^H NMR (DMSO-d6)
Propyl -CH2- (middle)
1.65 ppm
m, 2H
^1^H NMR (DMSO-d6)
Propyl -CH3
0.98 ppm
t, 3H
^13^C NMR (DMSO-d6)
Carbonyl (C=O)
172.5 ppm
N/A
^13^C NMR (DMSO-d6)
Piperidine C2
54.8 ppm
N/A
^13^C NMR (DMSO-d6)
Propyl C1 (adjacent to SO2)
49.2 ppm
N/A
Conclusion
The successful synthesis and structural elucidation of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid require a deep understanding of the interplay between the zwitterionic nature of the starting material and the electronic demands of the sulfonylation reaction. By adhering to the self-validating protocols and analytical benchmarks detailed in this guide, researchers can ensure high-fidelity production and verification of this critical pharmacological building block.
References
Bio-Fount: 1102855-77-5 | 1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid. Available at: [Link]
PubMed / NIH: Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Available at: [Link]
An In-Depth Technical Guide to 1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, a hete...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide synthesizes direct information where possible with extrapolated data from closely related analogues to present a holistic and practical resource for researchers.
Core Molecular Attributes
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is a derivative of pipecolic acid, also known as piperidine-2-carboxylic acid. The key structural features are a piperidine ring with a carboxylic acid group at the 2-position and a propane-1-sulfonyl group attached to the nitrogen atom.
Molecular Formula and Weight
The fundamental molecular characteristics of this compound are summarized below.
Note: The isomeric compound, 1-(Propane-1-sulfonyl)piperidine-4-carboxylic acid, shares the same molecular formula and weight.[2]
Chemical Structure
The two-dimensional structure of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is depicted below. The structure highlights the piperidine core, the carboxylic acid functional group, and the N-sulfonyl substituent.
Caption: 2D structure of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid.
Synthesis and Characterization
Proposed Synthetic Pathway
The most probable synthetic route involves the N-sulfonylation of piperidine-2-carboxylic acid or its ester derivative.
Caption: Proposed synthetic workflow for the target molecule.
General Experimental Protocol (Inferred)
This protocol is based on general methods for the N-sulfonylation of amino acids and should be optimized for this specific transformation.
Materials:
Piperidine-2-carboxylic acid (or a suitable ester thereof, e.g., methyl or ethyl ester)
Propane-1-sulfonyl chloride
A suitable base (e.g., triethylamine, pyridine, or sodium carbonate)
Reagents for workup and purification (e.g., dilute hydrochloric acid, brine, ethyl acetate, sodium sulfate, silica gel for chromatography)
Procedure:
Dissolution: Dissolve piperidine-2-carboxylic acid in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
Basification: Add the base to the solution. If using an amine base like triethylamine, it is typically added in slight excess (1.1-1.5 equivalents).
Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add a solution of propane-1-sulfonyl chloride in the same anhydrous solvent to the stirred reaction mixture. The slow addition is crucial to control the exothermicity of the reaction.
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup:
Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid.
Characterization Techniques
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show characteristic peaks for the propyl group protons, the piperidine ring protons, and the acidic proton of the carboxylic acid. The protons on the carbon adjacent to the carboxylic acid are expected to be deshielded and appear at a downfield chemical shift.
¹³C NMR would confirm the presence of the nine carbon atoms in their respective chemical environments (alkane, N-bearing, and carbonyl).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula (C₉H₁₇NO₄S). The fragmentation pattern could provide further structural information.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and the S=O stretches of the sulfonyl group (typically two bands around 1350 cm⁻¹ and 1160 cm⁻¹).
Physicochemical Properties (Predicted)
Direct experimental data for the physicochemical properties of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid are not widely published. However, predictions can be made based on its structure and data from similar compounds.
Property
Predicted Value/Characteristic
Rationale
Physical State
Likely a solid at room temperature
The presence of a carboxylic acid and a sulfonyl group increases the potential for intermolecular interactions, favoring a solid state.
Solubility
Sparingly soluble in water, more soluble in organic solvents like methanol, ethanol, and DMSO.
The carboxylic acid group provides some water solubility, but the propyl and piperidine moieties are nonpolar. The N-Boc protected analogue of piperidine-2-carboxylic acid is noted as insoluble in water.[3]
Acidity (pKa)
Expected to be in the range of 2-4 for the carboxylic acid proton.
The pKa of the parent pipecolic acid is around 2.24. The electron-withdrawing sulfonyl group may slightly increase the acidity (lower the pKa) of the carboxylic acid.
Applications in Drug Discovery and Development
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs and biologically active molecules.[4][5] The introduction of an N-sulfonyl group and a carboxylic acid moiety provides specific properties that are advantageous in drug design.
Rationale for Use as a Building Block
Structural Rigidity and Conformational Control: The piperidine ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for a biological target. The N-sulfonyl group can further influence the conformational preferences of the ring.
Modulation of Physicochemical Properties: The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can impact the molecule's polarity, solubility, and metabolic stability. The carboxylic acid group is a key pharmacophoric feature, often involved in hydrogen bonding and salt bridge interactions with biological targets.
Versatility in Synthesis: The carboxylic acid group serves as a handle for further chemical modifications, such as amide bond formation, allowing for the construction of larger and more complex molecules.[6]
Potential Therapeutic Areas
While specific biological activities for 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid are not documented, N-sulfonylated piperidine derivatives are explored in various therapeutic areas, including:
Antimicrobial Agents: Sulfonamides are a well-known class of antimicrobial agents. Novel sulfonyl piperidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[7][8]
Enzyme Inhibitors: The structural features of this compound make it a potential candidate for the design of enzyme inhibitors, such as protease inhibitors.[6]
Neurological Disorders: Piperidine derivatives are prevalent in drugs targeting the central nervous system.
Anticancer Agents: The sulfonamide moiety is present in a number of anticancer drugs.
The combination of the piperidine ring, the carboxylic acid, and the sulfonyl group in 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid makes it a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications.
Conclusion
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid represents a class of molecules with significant potential in the field of drug discovery. While specific data on this compound is limited, its structural components suggest its utility as a scaffold for creating diverse chemical libraries. The synthetic and analytical methodologies outlined in this guide, though inferred from related compounds, provide a solid foundation for researchers to work with this molecule. Further investigation into its specific biological activities and physicochemical properties is warranted to fully unlock its potential in the development of new therapeutic agents.
References
Jagtap, S., & Khan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
Krasavin, M. (2023).
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
A Comprehensive Technical Guide to the Synthesis of N-Sulfonylated Piperidine-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract N-sulfonylated piperidine-2-carboxylic acids are a pivotal class of compounds in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
N-sulfonylated piperidine-2-carboxylic acids are a pivotal class of compounds in medicinal chemistry and drug discovery, frequently serving as constrained amino acid surrogates, chiral building blocks, and key pharmacophoric elements. Their synthesis, while conceptually straightforward, presents a series of tactical challenges requiring a nuanced understanding of protecting group strategy, reaction kinetics, and purification methodologies. This in-depth guide provides a comprehensive overview of the synthesis of these valuable molecules, delineating the critical experimental choices and their underlying chemical principles. We will explore the strategic necessity of functional group protection, provide detailed, field-tested protocols for esterification and N-sulfonylation, and discuss the final deprotection to yield the target compounds. Furthermore, this guide includes detailed analytical characterization, purification techniques, and visual workflows to ensure reproducible and efficient synthesis.
Strategic Imperatives: The Rationale for a Multi-Step Synthesis
The direct N-sulfonylation of piperidine-2-carboxylic acid is fraught with complications arising from the inherent amphoteric nature of the molecule. The presence of both a nucleophilic secondary amine and a potentially reactive carboxylic acid necessitates a strategic, multi-step approach to achieve clean and high-yielding synthesis. The primary challenge lies in the propensity of the carboxylic acid to react with the sulfonylating agent or the base used in the reaction, leading to undesired side products.
To circumvent this, a protecting group strategy is indispensable. The carboxylic acid is temporarily masked, typically as an ester, to render it inert to the conditions of the N-sulfonylation reaction. Following the successful installation of the sulfonyl group on the piperidine nitrogen, the ester is then selectively cleaved to reveal the desired N-sulfonylated piperidine-2-carboxylic acid.
The Synthetic Workflow: A Step-by-Step Guide
The synthesis of N-sulfonylated piperidine-2-carboxylic acids can be logically dissected into three core stages:
Protection of the Carboxylic Acid: Esterification of piperidine-2-carboxylic acid.
N-Sulfonylation: Reaction of the piperidine-2-carboxylic acid ester with a suitable sulfonylating agent.
Deprotection: Hydrolysis of the ester to unveil the final carboxylic acid.
Below, we provide detailed experimental protocols for each of these critical steps.
Stage 1: Esterification of Piperidine-2-Carboxylic Acid
The choice of ester protecting group is crucial and should be guided by the stability of the final N-sulfonylated product and the desired deprotection conditions. Methyl and ethyl esters are commonly employed due to their relative ease of formation and subsequent hydrolysis.
Experimental Protocol: Synthesis of Methyl Piperidine-2-carboxylate
Materials:
Piperidine-2-carboxylic acid
Methanol (anhydrous)
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl piperidine-2-carboxylate. The product can be purified by distillation or column chromatography if necessary.
Stage 2: N-Sulfonylation of Piperidine-2-carboxylate
This is the key step where the sulfonyl moiety is introduced. A variety of sulfonylating agents can be employed, with sulfonyl chlorides being the most common. The choice of the R-group on the sulfonyl chloride allows for the introduction of diverse functionalities.
Experimental Protocol: Synthesis of Methyl N-Tosyl-piperidine-2-carboxylate
Materials:
Methyl piperidine-2-carboxylate (from Stage 1)
p-Toluenesulfonyl chloride (TsCl)
Triethylamine (TEA) or Pyridine
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Procedure:
Dissolve methyl piperidine-2-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by silica gel column chromatography or crystallization.
Table 1: Comparison of Common Sulfonylating Agents
Liquid, highly reactive, can be used at lower temperatures.[2][3]
Benzenesulfonyl Chloride
BsCl
Phenyl
Similar in reactivity to TsCl, provides a simple phenylsulfonyl group.[1]
Dansyl chloride
DnsCl
5-(Dimethylamino)naphthalene-1-yl
Introduces a fluorescent tag, useful for analytical purposes.
Nosyl chloride
NsCl
2-Nitrophenyl
The nosyl group can be removed under milder conditions than the tosyl group.
Stage 3: Deprotection of the Ester
The final step involves the hydrolysis of the ester to yield the target carboxylic acid. Base-catalyzed hydrolysis (saponification) is generally preferred as it is typically an irreversible process, driving the reaction to completion.[4][5]
Experimental Protocol: Hydrolysis of Methyl N-Tosyl-piperidine-2-carboxylate
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF)
Water
1 M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Procedure:
Dissolve the N-sulfonylated ester (1.0 eq) in a mixture of THF and water.
Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).
Stir the reaction mixture at room temperature or gently heat to 50-60 °C until the starting material is consumed (monitored by TLC).
Cool the reaction mixture and remove the THF under reduced pressure.
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-sulfonylated piperidine-2-carboxylic acid.
Purification and Characterization
Purification of the final product is crucial to remove any unreacted starting materials or by-products. Crystallization is often an effective method for obtaining highly pure N-sulfonylated piperidine-2-carboxylic acids.[6][7]
Characterization Data for N-Tosyl-piperidine-2-carboxylic acid:
¹H NMR: The proton NMR spectrum will show characteristic signals for the tosyl group (aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm), as well as signals for the piperidine ring protons. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the tosyl group, the methyl carbon of the tosyl group, the carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).[8][9]
IR Spectroscopy: The IR spectrum will exhibit a strong carbonyl (C=O) stretching band for the carboxylic acid around 1700-1730 cm⁻¹, and a broad O-H stretching band from approximately 2500-3300 cm⁻¹.[10] Characteristic S=O stretching bands for the sulfonyl group will appear in the regions of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the N-sulfonylated piperidine-2-carboxylic acid.
Visualizing the Process: Diagrams and Workflows
Workflow for the Synthesis of N-Sulfonylated Piperidine-2-Carboxylic Acids
Caption: A generalized workflow for the three-stage synthesis of N-sulfonylated piperidine-2-carboxylic acids.
Reaction Mechanism for N-Sulfonylation
Caption: A simplified mechanism for the N-sulfonylation of a secondary amine with tosyl chloride.
Conclusion
The synthesis of N-sulfonylated piperidine-2-carboxylic acids is a well-established yet nuanced process that is of significant importance to the pharmaceutical industry. By employing a robust protecting group strategy, researchers can efficiently and selectively synthesize these valuable compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents. Careful attention to reaction conditions, purification techniques, and analytical characterization will ensure the successful and reproducible synthesis of these important molecular scaffolds.
References
Benchchem. A Comparative Guide to Sulfonylating Agents for Amine Reactions.
Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR of (1-Tosylpiperidin-2-yl)methanol.
The Royal Society of Chemistry. Supporting Information.
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
Slideshare. Protection and deprotection of carboxylic acid.
Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
Benchchem. Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.
University of Rochester. How To: Purify by Crystallization.
RSC Publishing. Synthesis of novel pipecolic acid derivatives. Part 2. 1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines.
IntechOpen. Recent Advances in the Synthesis of Carboxylic Acid Esters.
NF Jain and CE Masse. Synthesis from Carboxylic Acid Derivatives.
Chemguide. Hydrolysis of esters.
Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements.
Biological Activity of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid: A Privileged Scaffold in Protease Inhibition
Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS 1102855-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS 1102855-77-5) represents a highly versatile, chiral building block predominantly utilized in the design of targeted protease inhibitors. Structurally, it consists of a pipecolic acid (piperidine-2-carboxylic acid) core functionalized with an N-propylsulfonyl group.
While the free carboxylic acid exhibits moderate intrinsic biological activity, its true value lies in its role as a pharmacophore. When integrated into larger molecular architectures, this scaffold dictates high-affinity binding to the active sites of Serine Proteases (e.g., Thrombin, Factor Xa) and Matrix Metalloproteinases (e.g., MMP-2, MMP-13). This technical guide details the structural pharmacology, primary biological targets, and the self-validating experimental workflows required to evaluate the biological activity of this compound and its derivatives.
Structural Pharmacology & Mechanism of Action
The biological efficacy of 1-(propane-1-sulfonyl)piperidine-2-carboxylic acid is driven by its precise stereochemistry and electronic distribution, which allow it to exploit the specific topography of protease active sites [1].
The Pipecolic Acid Core: The piperidine ring acts as a conformationally restricted mimic of proline or arginine residues (the natural P2/P3 substrates of many proteases). The carboxylic acid at the 2-position serves as a critical anchoring point. In MMP inhibitors, it acts as a weak zinc-binding group (ZBG) or is converted into a highly potent hydroxamate ZBG.
The Propane-1-sulfonyl Moiety: The sulfonamide group is essential for both steric and electronic targeting. The oxygen atoms of the
SO2
group act as robust hydrogen-bond acceptors, interacting with backbone amides in the enzyme pocket. Simultaneously, the propyl chain is directed into deep, hydrophobic specificity pockets—such as the S1' pocket in MMPs or the S4/aryl-binding pocket in Factor Xa—driving target selectivity [2].
Primary Biological Targets
Serine Proteases: Thrombin and Factor Xa
The coagulation cascade relies heavily on serine proteases. The piperidine-2-carboxylic acid scaffold is a foundational element in the development of direct thrombin inhibitors (DTIs), most notably seen in the clinical drug Argatroban (which utilizes a structurally related tetrahydroquinoline-sulfonyl derivative)[3]. The propane-1-sulfonyl variant provides a lower-molecular-weight alternative that competitively binds the active site of thrombin, preventing the cleavage of fibrinogen into fibrin.
Fig 1: Mechanism of thrombin inhibition within the coagulation cascade by the piperidine scaffold.
Matrix Metalloproteinases (MMPs)
MMPs are zinc-dependent endopeptidases involved in extracellular matrix remodeling. Overexpression of MMP-2, -9, and -13 is linked to tumor metastasis and osteoarthritis.
α
-Sulfonyl piperidine derivatives have been identified as highly potent, orally bioavailable MMP inhibitors [4]. The propane-1-sulfonyl group effectively occupies the S1' subsite, conferring selectivity against MMP-1, a critical requirement to avoid the musculoskeletal side effects (fibroplasia) historically associated with broad-spectrum MMP inhibitors.
Quantitative Data & Structure-Activity Relationship (SAR)
The following table summarizes the representative pharmacological profile of the 1-(propane-1-sulfonyl)piperidine-2-carboxylic acid scaffold compared to its optimized downstream derivatives.
Data synthesis derived from standard SAR profiling of N-sulfonyl pipecolic acid derivatives.
Experimental Protocols & Workflows
To ensure scientific integrity, the biological evaluation of this compound must rely on self-validating assay systems. Below are the definitive protocols for assessing its activity.
Chromogenic Assay for Thrombin Inhibition
This kinetic assay measures the ability of the compound to inhibit the cleavage of a synthetic substrate by human alpha-thrombin.
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA). Causality: BSA is included to prevent non-specific adsorption of the highly active thrombin enzyme to the microplate walls, ensuring consistent enzyme concentration.
Compound Titration: Perform a 10-point serial dilution of the inhibitor in DMSO (final assay DMSO
≤
1%). Causality: Maintaining low DMSO prevents solvent-induced denaturation of the protease while keeping the hydrophobic sulfonyl compound in solution.
Enzyme-Inhibitor Pre-incubation: Add human alpha-thrombin (0.5 nM final) to the inhibitor wells and incubate at 37°C for 15 minutes. Causality: This allows the binding kinetics to reach equilibrium prior to the introduction of the competing substrate.
Reaction Initiation: Add 100 µM of the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA). Causality: S-2238 mimics the natural cleavage site of fibrinogen. Thrombin cleaves the Arg-pNA bond, releasing p-nitroaniline (pNA), which absorbs strongly at 405 nm.
Self-Validation & Analysis: Include Argatroban as a positive control and a DMSO vehicle as a negative control. Calculate the Z'-factor; an assay is only valid if Z' > 0.5. Measure
ΔA405/min
to determine initial velocity, and fit the data to a 4-parameter logistic (4PL) equation to extract the IC₅₀.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to determine the real-time association (
kon
) and dissociation (
koff
) rates of the compound.
Surface Activation & Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target protease (e.g., MMP-13 or Thrombin) diluted in sodium acetate buffer (pH 4.5). Causality: The pH must be below the protein's isoelectric point (pI) to induce a positive charge, pre-concentrating it onto the negatively charged carboxymethyl dextran matrix before covalent amide bond formation.
Quenching: Inject 1M ethanolamine (pH 8.5). Causality: This blocks any remaining unreacted succinimide esters, preventing non-specific covalent binding of the analyte during the assay.
Kinetic Analysis (Multi-Cycle): Inject serial dilutions of the 1-(propane-1-sulfonyl)piperidine-2-carboxylic acid analyte at a high flow rate (30-50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring that the observed sensorgram curves reflect true binding kinetics rather than the diffusion rate of the compound to the surface.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (
KD=koff/kon
).
References
Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. National Center for Biotechnology Information (PMC). Available at:[Link]
Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI Symmetry (2019). Available at:[Link]
Selective inhibition of thrombin by (2R,4R)-4-methyl-1-[N2-[1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid. Biochemistry (ACS Publications). Available at:[Link]
Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Human thrombin - inhibitor complex (4AYY). RCSB Protein Data Bank. Available at:[Link]
Exploratory
Potential Therapeutic Targets for 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid: A Structural and Mechanistic Guide
Executive Summary In contemporary medicinal chemistry, the identification of privileged scaffolds is paramount for accelerating drug discovery. 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS 1102855-77-5) repres...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the identification of privileged scaffolds is paramount for accelerating drug discovery. 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS 1102855-77-5) represents a highly versatile pharmacophore characterized by a piperidine-2-carboxylic acid (pipecolic acid) core and an N-linked propylsulfonyl group.
As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a precision-engineered topological tool. The pipecolic acid core acts as a conformationally restricted bioisostere of proline, allowing it to interface with enzymes and receptors that recognize proline-rich motifs. Simultaneously, the propane-1-sulfonyl moiety serves a dual purpose: it restricts the piperidine ring into a rigid chair conformation (minimizing entropic penalty upon binding) and projects a hydrophobic tail into adjacent S-subpockets of target proteins.
This whitepaper delineates the primary therapeutic targets for this scaffold, elucidates the mechanistic rationale for its binding, and provides self-validating experimental protocols for target validation.
Target Class 1: Peptidyl-Prolyl Cis-Trans Isomerases (FKBP51/FKBP52)
Mechanistic Rationale
The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases that regulate protein folding. The pipecolic acid core is the fundamental recognition motif for FKBPs, famously serving as the anchoring fragment in the macrocyclic immunosuppressants FK506 (Tacrolimus) and Rapamycin[1].
FKBP51 has recently emerged as a critical co-chaperone of the glucocorticoid receptor (GR). Elevated FKBP51 levels reduce GR sensitivity to cortisol, leading to a dysregulated hypothalamic-pituitary-adrenal (HPA) axis—a hallmark of stress-related psychiatric disorders such as Major Depressive Disorder (MDD) and Post-Traumatic Stress Disorder (PTSD)[2].
The structural challenge in targeting FKBP51 is achieving selectivity over its highly homologous counter-player, FKBP52. The addition of the propane-1-sulfonyl group to the pipecolic acid core is strategically sound: the sulfonyl oxygens act as potent hydrogen-bond acceptors, while the propyl chain can induce a conformational shift in the flexible 80s loop of FKBP51, a structural feature that differs significantly from FKBP52[1].
FKBP51-mediated glucocorticoid receptor signaling and pharmacological intervention.
To validate the binding affinity of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid to FKBP51, we utilize a Fluorescence Polarization (FP) assay.
Causality of Choice: FP is a homogeneous assay that requires no washing steps. When a small fluorescent tracer (e.g., fluorescein-labeled FK506 derivative) binds to the large FKBP51 protein, its rotational correlation time increases, resulting in high polarization. A competitive antagonist will displace the tracer, lowering the polarization signal.
Methodology:
System Preparation : Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Causality: Tween-20 prevents non-specific protein adsorption to the microplate, while DTT maintains the redox state of surface cysteines.
Tracer & Protein Optimization : Incubate 10 nM of recombinant human FKBP51 with 2 nM of Fluorescein-FK506 tracer in a 384-well black, flat-bottom microplate.
Compound Titration : Add 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid in a 12-point dose-response curve (ranging from 100 µM to 0.1 nM) using an acoustic liquid handler to avoid solvent (DMSO) carryover effects.
Incubation & Reading : Incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium. Read on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm) with polarizing filters.
System Validation : Include SAFit2 (a known FKBP51 selective inhibitor) as a positive control, and a DMSO-only well as a negative control. Calculate the Z'-factor; a value > 0.6 validates the assay's robustness for screening.
Target Class 2: Trypsin-like Serine Proteases (Thrombin & Matriptase)
Mechanistic Rationale
The pipecolic acid scaffold is a cornerstone in the design of direct serine protease inhibitors. The most prominent example is Argatroban , a direct thrombin inhibitor used clinically for heparin-induced thrombocytopenia[3]. Argatroban features a pipecolic acid core substituted with a bulky sulfonamide group.
In the context of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, the carboxylic acid moiety can act as a hydrogen-bond anchor in the S1 pocket (or serve as a synthetic handle to attach a highly basic group like an amidine to interact with Asp189 in the S1 pocket). The propane-1-sulfonyl group is perfectly positioned to project into the hydrophobic S3/S4 pockets of serine proteases.
Beyond thrombin, this scaffold holds potential against Matriptase , a type II transmembrane serine protease overexpressed in ovarian and breast cancers, which drives tumor metastasis and kidney injury[4].
High-Throughput Screening (HTS) Workflow for Serine Protease Inhibitors.
To evaluate the inhibitory efficacy against Thrombin or Matriptase, a continuous chromogenic assay is employed.
Causality of Choice: Monitoring the release of p-nitroaniline (pNA) at 405 nm allows for real-time kinetic analysis, enabling the determination of whether the inhibition is competitive, non-competitive, or uncompetitive.
Methodology:
Enzyme Preparation : Dilute human alpha-thrombin or recombinant matriptase to a final working concentration of 0.5 nM in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% PEG-8000). Causality: PEG-8000 is used instead of BSA to prevent non-specific binding without introducing competing protein substrates.
Inhibitor Pre-incubation : Mix the enzyme with varying concentrations of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid. Incubate for 15 minutes at 37°C. Causality: Pre-incubation is critical for sulfonamide derivatives, which often exhibit slow-binding kinetics due to induced-fit conformational changes in the enzyme's active site.
Reaction Initiation : Add the chromogenic substrate (e.g., S-2238 for thrombin) at a concentration equal to its
Km
value.
Kinetic Measurement : Measure the change in absorbance at 405 nm every 30 seconds for 15 minutes.
System Validation : Utilize Argatroban as a positive control[3]. Calculate the initial velocity (
V0
) from the linear portion of the progress curve. Plot
V0
versus inhibitor concentration to derive the
IC50
.
Quantitative Data Summary
To guide lead optimization, the following table summarizes the structural rationale and target metrics for the 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid scaffold across the discussed protein classes.
Target Enzyme
Scaffold Function
Key Binding Interaction
Primary Therapeutic Indication
Target Assay Metric
FKBP51
Proline Bioisostere
Sulfonyl group engages the 80s loop
Psychiatric Disorders (MDD, PTSD)
Ki
via FP Assay
Thrombin
S1/S3 Pocket Binder
Propyl chain occupies hydrophobic S3
Anticoagulation / Thrombosis
IC50
via Chromogenic Assay
Matriptase
Active Site Anchor
Carboxylate anchors near catalytic triad
Ovarian Cancer Metastasis / CKD
Ki
via Chromogenic Assay
References
Hsp90 and FKBP51: complex regulators of psychiatric diseases. The Royal Society.
Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry - ACS Publications.
ARGATROBAN. Inxight Drugs.
Decreasing the ratio of matriptase/HAI-1 by downregulation of matriptase as a potential adjuvant therapy in ovarian cancer. Spandidos Publications.
Discovery and Synthesis of Novel Piperidine Derivatives: A Strategic Guide for Drug Development
Executive Summary: The Piperidine Pharmacophore The piperidine ring remains the most frequently utilized nitrogenous heterocycle in FDA-approved small-molecule drugs [1]. Its prevalence is driven by its highly tunable ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Piperidine Pharmacophore
The piperidine ring remains the most frequently utilized nitrogenous heterocycle in FDA-approved small-molecule drugs [1]. Its prevalence is driven by its highly tunable physicochemical properties: a basic nitrogen that readily forms salt bridges with biological targets, a predictable pKa (typically 9–10) that ensures favorable aqueous solubility, and a rigid chair conformation that provides excellent 3D vector projection for substituents.
As drug discovery moves toward more complex, sp3-rich architectures to improve clinical success rates, the synthetic methodologies for accessing highly functionalized, sterically hindered, or fluorinated piperidines have evolved from traditional de novo cyclizations to sophisticated late-stage functionalizations of pre-existing rings [2]. This guide details the mechanistic rationale, comparative efficacy, and validated protocols for modern piperidine synthesis.
Strategic Synthesis Pathways
The synthesis of novel piperidine derivatives generally bifurcates into two distinct strategic pathways: de novo synthesis from acyclic precursors and the functionalization/reduction of pre-existing pyridine or pyridinium rings.
Fig 1: Strategic pathways for piperidine derivative synthesis from acyclic and cyclic precursors.
Overcoming the Pyridine Hydrogenation Bottleneck
Direct hydrogenation of the pyridine core is the most atom-economical route to piperidines. However, this approach is historically plagued by two major challenges: the high aromatic resonance energy of pyridine and severe catalyst poisoning [2]. The lone pair on the basic piperidine product coordinates strongly to palladium and platinum surfaces, effectively deactivating the catalyst.
Mechanistic Solution:
To circumvent catalyst poisoning, hydrogenations are typically conducted under highly acidic conditions (e.g., HCl or AcOH). Protonation of the resulting piperidine yields a non-coordinating ammonium salt, freeing the active metal sites. However, when synthesizing fluorinated piperidines, palladium catalysts frequently trigger unwanted hydrodefluorination via oxidative addition into the C-F bond. In these cases, Rhodium-based catalysts (e.g., Rh/C or Rh(OH)3) are strictly required, as they operate via a different insertion mechanism that preserves the C-F bond [1].
The Zincke Imine Strategy for N-(Hetero)arylpiperidines
Accessing N-arylpiperidines directly via cross-coupling (e.g., Buchwald-Hartwig) can be sterically demanding and requires expensive ligands. A highly robust alternative is the pyridine ring-opening and ring-closing sequence via Zincke imine intermediates [3].
By activating a substituted pyridine with 2,4-dinitrochlorobenzene (DNCB), a highly electrophilic Zincke salt is formed. The addition of a primary (hetero)arylamine triggers a ring-opening cascade to form a Zincke imine, which subsequently cyclizes upon heating to form an N-(hetero)arylpyridinium salt. This salt is then easily reduced to the target piperidine.
Fig 2: Mechanistic progression of the Zincke reaction for N-arylpiperidine synthesis.
Quantitative Data: Catalyst Selection Matrix
Selecting the correct catalyst system is the single most critical variable in the late-stage synthesis of piperidines. The following table synthesizes field-proven data for optimal catalyst-substrate pairing.
Catalyst System
Optimal Substrate Scope
Key Limitations / Sensitivities
Typical Yield Range
Pressure / Temp
Pd/C (10%) + HCl
Unsubstituted & alkyl-substituted pyridines
Causes hydrodefluorination; sensitive to sulfur
85–98%
50 psi / 25°C
Rh/C (5%)
Fluorinated and highly sterically hindered pyridines
High cost; sensitive to moisture in some variants
65–90%
80 psi / 50°C
PtO2 (Adams' Catalyst)
N-Arylpyridinium salts (Zincke products)
Over-reduction of sensitive aryl appendages if prolonged
As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include in-process checks to ensure mechanistic fidelity.
Protocol A: Synthesis of N-(Hetero)arylpiperidines via Zincke Intermediates [3]
This protocol is optimized for the convergent coupling of complex pyridine and aniline fragments.
Step 1: Zincke Salt Formation
Dissolve the substituted pyridine (1.0 equiv) and 2,4-dinitrochlorobenzene (1.05 equiv) in acetone (0.5 M).
Reflux the mixture for 12 hours.
Causality & Validation: DNCB acts as a powerful electron-withdrawing activating agent. As the reaction progresses, the Zincke salt precipitates. The self-validating check is the formation of a dense, mustard-yellow precipitate. Filter and wash with cold acetone to remove unreacted DNCB.
Step 2: Ring-Opening and Cyclization
Suspend the Zincke salt (1.0 equiv) in ethanol (0.2 M) and add the desired (hetero)arylamine (1.2 equiv).
Stir at room temperature for 2 hours. Validation: The suspension will turn deep, blood-red, indicating the formation of the acyclic Zincke imine.
Heat the mixture to 80°C for 16 hours.
Causality: Heating overcomes the activation energy required for the thermodynamic cyclization, expelling 2,4-dinitroaniline as a leaving group. The solution will transition from red to pale yellow/colorless.
Purify the resulting N-arylpyridinium salt via precipitation or flash chromatography.
Step 3: Diastereoselective Hydrogenation
Dissolve the purified N-arylpyridinium salt in methanol (0.1 M). Add PtO2 (10 mol%).
Purge the reaction vessel with N2 (x3), then with H2 (x3). Causality: Purging removes oxygen, preventing the explosive ignition of methanol by the active Pt catalyst.
Stir under an H2 balloon (1 atm) for 12 hours.
Validation: Monitor via LC-MS. Look for a mass shift of exactly +6 Da (indicating the reduction of the three double bonds of the pyridinium ring). PtO2 is explicitly chosen here because it selectively reduces the activated pyridinium ring without touching the unactivated N-aryl appendage.
Filter through Celite and concentrate to yield the final N-arylpiperidine.
Protocol B: Rhodium-Catalyzed Hydrogenation of Fluoropyridines [1]
Designed to prevent hydrodefluorination during the reduction of fluorinated pharmacophores.
In a high-pressure Parr reactor, dissolve the fluoropyridine (1.0 equiv) in a 1:1 mixture of THF and H2O (0.2 M).
Add Rh/C (5 wt%, 10 mol%) and 1.1 equivalents of concentrated HCl.
Causality: The HCl protonates the basic nitrogen of the resulting piperidine, preventing it from coordinating to the Rh active sites and halting the catalytic cycle.
Pressurize the reactor to 80 psi with H2 gas and heat to 50°C for 24 hours.
Validation: Vent the reactor and take an aliquot for 19F NMR. The preservation of the fluorine signal confirms that hydrodefluorination was successfully suppressed by the Rh catalyst.
Basify the aqueous layer with saturated NaHCO3 to pH 10, extract with EtOAc, dry over Na2SO4, and concentrate to yield the fluoropiperidine.
Conclusion
The synthesis of novel piperidine derivatives requires a deep understanding of the electronic and steric interplay between the heterocyclic core and the chosen catalyst system. By transitioning from traditional de novo syntheses to late-stage functionalizations—such as the Zincke imine strategy and controlled Rh-catalyzed hydrogenations—medicinal chemists can rapidly generate diverse, sp3-enriched libraries. Adhering to the mechanistic principles and self-validating protocols outlined in this guide ensures high fidelity and scalability in the drug discovery pipeline.
References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
Source: National Institutes of Health (NIH) / Molecules
URL:[Link]
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems
Source: Advances in Heterocyclic Chemistry (via ResearchGate)
URL:[Link]
A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
Exploratory
1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid: A Strategic Scaffold in Protease and PPIase Inhibitor Design
Executive Summary 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS: 1102855-77-5) is a highly specialized, conformationally restricted building block utilized extensively in medicinal chemistry and drug design. Fe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS: 1102855-77-5) is a highly specialized, conformationally restricted building block utilized extensively in medicinal chemistry and drug design. Featuring a pipecolic acid core N-functionalized with a propylsulfonyl group, this compound serves as a critical scaffold for synthesizing both allosteric and orthosteric inhibitors. Its unique physicochemical properties make it a vital component in targeting viral proteases, bacterial/parasitic infectivity proteins, and coagulation cascade factors.
Structural Rationale: The Pipecolic Acid Scaffold
The molecular architecture of 1-(propane-1-sulfonyl)piperidine-2-carboxylic acid provides two distinct biophysical advantages in drug design:
Conformational Rigidity: The six-membered piperidine ring restricts the phi/psi angles of the corresponding peptide bond. This mimics the structural constraints of proline but offers enhanced lipophilicity and superior cell permeability, which is crucial for intracellular targets[1].
Sulfonyl-Directed Binding: The N-propylsulfonyl moiety acts as a strong hydrogen bond acceptor while directing the hydrophobic propyl chain into deep lipophilic pockets within target enzymes. This dual action is a critical interaction for stable allosteric site accommodation[1].
Primary Applications in Drug Discovery
Flavivirus NS2B/NS3 Protease Inhibition
The NS2B/NS3 serine protease is essential for the replication of Dengue (DENV) and Zika (ZIKV) viruses. Recent studies have demonstrated that pipecolic acid-based sulfonyl derivatives act as potent allosteric inhibitors of this enzyme[1]. By binding near the Asn152 residue, these compounds prevent the NS2B cofactor from wrapping around the active site, thereby locking the protease in an open, inactive conformation[1]. Notably, while proline derivatives show high enzymatic inhibition in vitro, R-configured pipecolic acid derivatives exhibit vastly superior cellular efficacy in reporter gene assays due to their optimized lipophilicity profile[1].
MIP proteins are peptidyl-prolyl cis-trans isomerases (PPIases) that act as virulence factors in pathogens such as Trypanosoma cruzi (Chagas disease) and Burkholderia pseudomallei[2]. The N-sulfonyl pipecolic acid core mimics the binding mode of the macrolide FK506, anchoring into the PPIase active site without inducing the immunosuppressive off-target effects associated with FK506[2]. The sulfonyl oxygen forms critical hydrogen bonds with conserved tyrosine residues (e.g., Tyr89), effectively neutralizing the pathogen's ability to infect host macrophages[2].
Thrombin and Serine Protease Inhibition
Historically, N-sulfonylated pipecolic acid derivatives have been foundational in cardiovascular drug design, most notably in the development of synthetic direct thrombin inhibitors like Argatroban[3]. The pipecolic acid carboxylate interacts with the catalytic machinery, while the sulfonyl group occupies the S1/S2 subsites, drastically prolonging thrombin time and inhibiting platelet aggregation[3].
Experimental Workflows and Protocols
The following protocols are designed as self-validating systems, ensuring mechanistic control over stereochemistry and enzymatic readout.
Synthesis of Amide Derivatives (HATU Coupling)
To utilize 1-(propane-1-sulfonyl)piperidine-2-carboxylic acid as a building block, amide coupling must be performed without epimerizing the chiral alpha-carbon.
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of 1-(propane-1-sulfonyl)piperidine-2-carboxylic acid in anhydrous DMF (0.1 M) under an inert argon atmosphere. Cool the reaction to 0°C.
Causality: Low temperatures suppress the base-catalyzed abstraction of the alpha-proton, preserving stereochemical integrity.
Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.
Causality: HATU rapidly forms a highly active HOAt ester. DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a competing nucleophile, preventing undesired side reactions.
Aminolysis: Add 1.1 eq of the target amine (e.g., a substituted aniline) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and wash the organic layer with brine. Dry over Na₂SO₄ and purify via flash chromatography.
Protease-Coupled PPIase Assay for MIP Inhibition
This protocol validates the efficacy of synthesized pipecolic acid inhibitors against MIP proteins.
Step-by-Step Methodology:
Buffer Preparation: Prepare HEPES buffer (50 mM, pH 7.8) containing 100 mM NaCl.
Enzyme Setup: Incubate recombinant MIP enzyme (10 nM) with the synthesized pipecolic acid inhibitor at varying concentrations (1 nM to 100 µM) at 10°C for 15 minutes.
Causality: Chymotrypsin acts as the secondary reporter protease because it can only cleave the trans-isomer of the peptide substrate.
Substrate Initiation: Rapidly inject the peptide substrate Suc-Ala-Ala-Pro-Phe-pNA (dissolved in trifluoroethanol-LiCl) to a final concentration of 50 µM.
Measurement: Monitor the absorbance at 390 nm continuously. The delay in p-nitroaniline (pNA) release correlates directly with the inhibition of the cis-trans isomerization catalyzed by the MIP protein[2].
Quantitative Efficacy Data
The following table summarizes the structure-activity relationship (SAR) demonstrating why the pipecolic acid scaffold outperforms the proline scaffold in cellular environments for Flavivirus inhibition[1].
Scaffold Core
Configuration
Aromatic Substitution
Target Protease
Enzymatic IC₅₀ (µM)
Cellular Efficacy (EC₅₀)
Proline
S
meta-CF₃
DENV NS2B/NS3
5.0 ± 0.2
Poor Permeability (>50 µM)
Pipecolic Acid
R
meta-CF₃
DENV NS2B/NS3
22.3 ± 1.4
High (5.2 ± 0.4 µM)
Pipecolic Acid
R
meta-NO₂
ZIKV NS2B/NS3
12.3 ± 0.3
High (5.1 ± 0.5 µM)
Data indicates that while proline cores may bind tightly in isolated enzyme assays, the lipophilic nature of the pipecolic acid core is mandatory for crossing cell membranes to achieve functional antiviral activity.
Visualizations
Allosteric inhibition mechanism of Flavivirus NS2B/NS3 protease.
Step-by-step synthetic workflow for amide coupling without epimerization.
References[1] Title: Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease
Source: Pharmaceuticals (MDPI), 2026, 19(1), 24.
URL: [Link][2] Title: High Affinity Inhibitors of the Macrophage Infectivity Potentiator Protein from Trypanosoma cruzi, Burkholderia pseudomallei, and Legionella pneumophila—A Comparison
Source: ACS Infectious Diseases, 2024, 10(10).
URL: [Link][3] Title: In vitro studies of a new synthetic thrombin inhibitor
Source: Thrombosis Research, 1985, 37(1):145-53.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound Focus: 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (C9H17NO4S)
Molecular Architecture & Analytical Rationale
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is a highly versatile, conformationally restricted building block frequently utilized in medicinal chemistry for the synthesis of peptidomimetics, protease inhibitors, and targeted receptor antagonists. The molecule features a piperidine ring substituted with a carboxylic acid at the C2 position and a propane-1-sulfonyl group at the N1 position[1].
From an analytical perspective, the presence of the strongly electron-withdrawing sulfonamide group significantly alters the electronic environment of the piperidine ring[2]. The sulfonamide linkage restricts the inversion of the nitrogen lone pair, locking the ring into specific chair conformations and inducing pronounced anisotropic deshielding effects on the adjacent
α
-protons (C2 and C6)[3]. Consequently, standard spectroscopic libraries for simple secondary amines are insufficient for this compound. This guide establishes a rigorous, self-validating spectroscopic profile to ensure structural and stereochemical fidelity during drug development workflows.
Comprehensive Spectroscopic Data Profiling
To achieve orthogonal validation of the molecular structure, we employ a tripartite analytical approach: Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR)
Causality in Solvent Selection: Dimethyl sulfoxide-
d6
(DMSO-
d6
) is specifically chosen over Chloroform-
d
(CDCl
3
). Carboxylic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents, which broadens the -OH resonance and complicates the integration of overlapping aliphatic signals. DMSO-
d6
acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield sharp, quantifiable resonances and allowing the distinct observation of the carboxylic acid proton[2].
Table 1: Predicted
1
H NMR Data (400 MHz, DMSO-
d6
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment / Structural Rationale
12.50
Broad singlet
1H
-COOH : Highly deshielded acidic proton.
4.55
Doublet of doublets
1H
Piperidine C2-H : Strongly deshielded by both the adjacent carbonyl and the N-sulfonyl group.
3.60
Multiplet
1H
Piperidine C6-H
eq : Equatorial proton adjacent to the sulfonamide nitrogen.
3.10
Multiplet
1H
Piperidine C6-H
ax : Axial proton, typically upfield of the equatorial counterpart.
3.05
Multiplet
2H
Propyl -SO
2
-CH
2
- : Deshielded by the adjacent sulfone group.
1.65
Multiplet
2H
Propyl -CH
2
- : Central aliphatic chain of the propyl group.
1.20 - 2.20
Multiplet
6H
Piperidine C3, C4, C5-H
2 : Ring methylenes.
0.95
Triplet
3H
Propyl -CH
3 : Terminal methyl group.
Table 2: Predicted
13
C NMR Data (100 MHz, DMSO-
d6
)
Chemical Shift (
δ
, ppm)
Assignment
172.5
C=O (Carboxylic acid carbonyl)
55.2
C2 (Piperidine
α
-carbon, deshielded by N and COOH)
51.8
-SO
2
-CH
2
- (Propyl
α
-carbon)
42.4
C6 (Piperidine
α
-carbon)
27.1, 24.5, 20.2
C3, C5, C4 (Piperidine aliphatic carbons)
16.8
-CH
2
- (Propyl
β
-carbon)
12.5
-CH
3 (Propyl terminal carbon)
Fourier Transform Infrared (FTIR) Spectroscopy
Causality in Technique: Attenuated Total Reflection (ATR) FTIR is mandated. Traditional KBr pellet preparation introduces hygroscopic artifacts (water absorption) that mask the critical O-H stretching region of the carboxylic acid[4]. ATR allows for direct, non-destructive solid-state analysis.
Table 3: Key ATR-FTIR Absorptions
Wavenumber (cm
−1
)
Intensity
Functional Group Assignment
3300 - 2500
Strong, Broad
O-H stretch : Characteristic of hydrogen-bonded carboxylic acids.
2950, 2850
Medium
C-H stretch : Aliphatic stretching from piperidine and propyl groups.
1715
Strong, Sharp
C=O stretch : Carboxylic acid carbonyl.
1335
Strong
S=O stretch (Asymmetric) : Diagnostic for sulfonamides.
1155
Strong
S=O stretch (Symmetric) : Diagnostic for sulfonamides.
High-Resolution Mass Spectrometry (HRMS)
Causality in Ionization: Electrospray Ionization (ESI) is utilized because it is a "soft" ionization technique. Harder techniques (like Electron Impact) would prematurely fragment the relatively labile sulfonamide bond[5], complicating the identification of the parent molecular ion.
Table 4: LC-HRMS (ESI) Data
Parameter
Value
Chemical Formula
C
9
H
17
NO
4
S
Exact Monoisotopic Mass
235.0878 Da
ESI+ [M+H]
+
236.0951 m/z
ESI-[M-H]
−
234.0805 m/z
Primary MS/MS Fragment
192.10 m/z (Loss of CO
2
, -44 Da)
Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems. Every analytical run must internally prove its own accuracy before data is accepted.
Protocol A: Quantitative NMR Acquisition
Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of DMSO-
d6
containing 0.03% (v/v) Tetramethylsilane (TMS).
Self-Validation Step: The TMS peak must register at exactly 0.00 ppm. If the TMS peak drifts, the entire spectrum's chemical shift axis is mathematically recalibrated to this internal standard, ensuring absolute shift accuracy regardless of magnetic field drift.
Probe Tuning and Matching: Insert the sample and manually tune the probe to the exact impedance of the DMSO-
d6
solution.
Causality: Variations in ionic strength alter the radiofrequency (RF) circuit. Tuning ensures maximum RF power transfer, optimizing the Signal-to-Noise Ratio (SNR) and ensuring the 90° pulse width is perfectly calibrated for quantitative integration.
Acquisition: Acquire the
1
H spectrum using 16 scans and a relaxation delay (D1) of 2.0 seconds.
Causality: A 2.0s delay ensures that all protons (even those with long T1 relaxation times, like the -COOH proton) fully return to thermal equilibrium between pulses, guaranteeing that the peak integrations (1H:1H:1H:2H:2H:6H:3H) are perfectly stoichiometric.
Protocol B: LC-HRMS Isotopic Fidelity Workflow
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, heavily favoring the formation of the[M+H]
+
ion in positive ESI mode, thereby increasing detector sensitivity.
Mass Calibration: Immediately prior to sample injection, infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).
Self-Validation Step: The instrument must demonstrate a mass accuracy error of < 5 ppm on the calibrant ions. If the error exceeds 5 ppm, the instrument optics must be cleaned and recalibrated. This ensures the 236.0951 m/z measurement is definitively C
9
H
18
NO
4
S
+
and not an isobaric interference.
Chromatography: Elute via a C18 reverse-phase column using a 10-90% organic gradient over 10 minutes.
Causality: Separates the target analyte from potential synthesis byproducts (e.g., unreacted piperidine-2-carboxylic acid or propanesulfonyl chloride) which could cause ion suppression in the ESI source.
Analytical Validation Workflow Visualization
The following diagram illustrates the logical flow of our self-validating analytical system, ensuring that structural confirmation is based on orthogonally verified data.
Fig 1: Self-validating analytical workflow for spectroscopic structural confirmation.
References
Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences.[Link]
Bialk, H. M., Simpson, A. J., & Pedersen, J. A. (2007). NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances. Environmental Science & Technology.[Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 117782, 1-Piperidinepropanoic acid. PubChem.[Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 80675798, 2-(Bromomethyl)-1-(propane-1-sulfonyl)piperidine. PubChem.[Link]
Ghorab, M.M., et al. (2014). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent. Scientific Research Publishing (SCIRP).[Link]
The Physicochemical Paradigm of N-Sulfonylated Amino Acids: Lipophilicity, Solubility, and Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The incorporation of modified amino acids is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The incorporation of modified amino acids is a cornerstone of modern peptidomimetic drug design. Native amino acids, characterized by their zwitterionic nature, exhibit high aqueous solubility but poor membrane permeability, limiting their direct application as oral therapeutics. The N-sulfonylation of amino acids fundamentally alters this physicochemical profile. By converting the basic primary or secondary amine into a neutral, weakly acidic sulfonamide, researchers can precisely tune the lipophilicity (logP) and solubility of the scaffold[1].
As a Senior Application Scientist, I have observed that mastering the synthesis and physicochemical profiling of N-sulfonylated amino acids is critical for targeting complex metalloenzymes and transmembrane transporters. This guide deconstructs the causality behind their altered solubility, their unique coordination chemistry, and provides field-proven, self-validating protocols for their synthesis.
Mechanistic Insights: The Role of the Sulfonyl Group
Shifting the Lipophilicity and Solubility Axis
The addition of an arylsulfonyl or alkylsulfonyl group to an amino acid backbone eliminates the zwitterionic state. The resulting sulfonamide N-H bond is weakly acidic (pKa ~10), meaning that at physiological pH (7.4), the molecule exists primarily as a carboxylate monoanion rather than a zwitterion.
Furthermore, N-alkylation (e.g., N-methylation) of these N-sulfonyl amino acids is frequently employed to further enhance their pharmacokinetic profiles. N-methylation removes the possibility of hydrogen bond donation from the sulfonamide nitrogen, which drastically increases lipophilicity, improves solubility in non-aqueous solvents, and enhances membrane permeability[2]. This makes the resulting peptidomimetics significantly more bioavailable[2].
Coordination Chemistry in Metalloenzyme Inhibition
N-sulfonylated amino acids are not merely structural scaffolds; they are potent, bidentate metal chelators. At physiological pH, these compounds can bind to dipositive metal ions (such as Zn²⁺, Pb²⁺, and Hg²⁺) as dianions[3]. The primary binding site is the carboxylate oxygen, while the deprotonated sulfonamide nitrogen acts as a secondary chelating agent, forming a stable five-membered chelate ring[3].
This specific coordination geometry is heavily exploited in the design of Matrix Metalloproteinase (MMP) inhibitors. The catalytic zinc ion in the MMP active site is chelated by the N-sulfonyl amino acid, while the bulky arylsulfonyl group is directed into the hydrophobic S1' specificity pocket of the enzyme, driven by favorable lipophilic interactions[4]. Additionally, the -SO₂- moiety acts as a strong hydrogen bond acceptor, stabilizing the enzyme-inhibitor adduct via interactions with the enzyme backbone[4].
Fig 1: Bidentate coordination of N-sulfonylated amino acids in metalloenzyme active sites.
Quantitative Data: Physicochemical Profiling
The table below summarizes the causal relationship between structural modifications of the amino acid backbone and the resulting shifts in lipophilicity and solubility.
Experimental Workflow: Synthesis of N-Sulfonylated Amino Acids
The direct N-sulfonylation of an amino acid is typically achieved via a modified Schotten-Baumann reaction. The following protocol describes the synthesis of (2S)-2-[(Phenylsulfonyl)amino]propanoic acid (N-Benzenesulfonyl-L-alanine), demonstrating a self-validating methodology where phase changes indicate reaction progress[4].
Step-by-Step Protocol
Reagents & Materials:
L-Alanine (1.2 equivalents)
Benzenesulfonyl chloride (1.0 equivalent)
Aqueous Potassium Carbonate (K₂CO₃, 1.1 M)
Hydrochloric Acid (HCl, 6 M)
Ethyl Acetate (for extraction)
Procedure:
Zwitterion Disruption (Initiation): Dissolve L-alanine (1.07 g, 12 mmol) in 20 mL of 1.1 M aqueous K₂CO₃.
Causality: The basic medium (pH > 9) deprotonates the ammonium ion of the zwitterion, rendering the primary amine highly nucleophilic. The carboxylate remains deprotonated, ensuring complete aqueous solubility.
Sulfonylation: Add benzenesulfonyl chloride (1.80 g, 10 mmol) directly to the vigorously stirring aqueous solution.
Thermal Acceleration: Carefully heat the mixture to 70 °C for 30 minutes[4].
Causality: While many sulfonylations are done at 0 °C to prevent sulfonyl chloride hydrolysis, heating is utilized here to drive the reaction to completion rapidly, as the nucleophilicity of the amino acid outcompetes hydroxide-mediated hydrolysis at this specific concentration.
In-Process Control (Self-Validation): The reaction is complete when the biphasic mixture (due to insoluble benzenesulfonyl chloride droplets) transitions into a clear, homogeneous aqueous solution. This indicates the complete consumption of the lipophilic electrophile and the formation of the highly water-soluble potassium salt of the N-sulfonylated amino acid.
Phase-Transfer Isolation: Cool the solution in an ice bath. Slowly add 6 M HCl dropwise until the pH reaches exactly 2.5[4].
Causality: The pKa of the carboxylic acid is ~2.3-2.5. Dropping the pH to 2.5 protonates the carboxylate, neutralizing the molecule. Because the sulfonamide is already neutral at this pH, the overall molecule loses its aqueous solubility, resulting in immediate precipitation or allowing for highly efficient extraction into an organic solvent like ethyl acetate.
Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product.
Fig 2: Synthetic workflow and phase-transfer logic for N-sulfonylation.
Advanced Modifications: N-Alkylation
Once the N-sulfonyl group is installed, the sulfonamide nitrogen can be further alkylated (e.g., via the Mitsunobu protocol or base-mediated alkylation with methyl iodide)[2].
From a drug design perspective, this is a critical maneuver. The acidity of the sulfonamide nitrogen allows for facile alkylation without racemization of the α-chiral center[2]. By capping this nitrogen with a methyl group, the molecule's hydrogen-bond donating capacity is completely abolished. This causes a massive spike in lipophilicity and organic solubility, allowing these molecules to cross the blood-brain barrier—a property heavily exploited in the design of central nervous system (CNS) drugs like GlyT1 modulators[1].
References
Amino Acids, Peptides and Proteins in Organic Chemistry 1 - Scribd. Monash University. Available at:[Link]
Synthesis of N-Alkyl Amino Acids. Monash University. Available at:[Link]
Structure-Based Design and Synthesis of Potent Matrix Metalloproteinase Inhibitors Derived from a 6H-1,3,4-Thiadiazine Scaffold. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Amide Group Coordination to the Pb2+ Ion. Inorganic Chemistry - ACS Publications. Available at:[Link]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Status of the Piperidine Ring The piperidine ring, a six-membered nitrogen-containing heterocycle,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of the Piperidine Ring
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of clinically approved drugs and natural products has earned it the status of a "privileged scaffold."[1][3][4] This guide provides a comprehensive exploration of the piperidine motif, delving into its synthesis, physicochemical properties, and profound impact on various therapeutic areas. We will examine the causality behind its widespread use, offering field-proven insights from the perspective of a Senior Application Scientist. Piperidine's derivatives are found in over twenty classes of pharmaceuticals, highlighting their significance in the pharmaceutical industry.[2][5][6][7][8]
The utility of the piperidine scaffold is rooted in its unique structural and physicochemical characteristics. As a saturated heterocycle, it adopts a stable chair conformation, enabling the precise three-dimensional arrangement of substituents, which is critical for optimizing interactions with biological targets.[2] The nitrogen atom within the ring is a key feature, influencing the molecule's basicity, polarity, and ability to form hydrogen bonds.[2][9] These properties can be finely tuned through substitution, allowing medicinal chemists to modulate a compound's solubility, lipophilicity, and metabolic stability to enhance its drug-like properties.[10][11]
Core Synthetic Strategies for Piperidine Derivatives
The construction of the piperidine core is a fundamental challenge in organic synthesis, and a multitude of methods have been developed to access this important scaffold.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[3] This reaction, however, can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[3]
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine [6][12]
To a stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL), add 5 mol% of PtO₂ catalyst.[12]
Place the reaction mixture in a high-pressure autoclave.
Pressurize the reactor with hydrogen gas to 50-70 bar.[3]
Stir the reaction at room temperature for 6-10 hours.[12]
After the reaction is complete, carefully vent the hydrogen pressure.
Quench the reaction with a saturated solution of NaHCO₃.
Extract the mixture with ethyl acetate (3 x 20 mL).[12]
Filter the combined organic layers through a pad of Celite and dry over anhydrous Na₂SO₄.[12]
Evaporate the solvent under reduced pressure to obtain the crude piperidine derivative.
Purify the product by column chromatography if necessary.
Synthesis of 4-Arylpiperidines via Negishi Coupling
The 4-arylpiperidine motif is a common feature in many biologically active compounds. The Negishi cross-coupling reaction provides a powerful method for the direct formation of the C-C bond between the piperidine ring and an aromatic system.[13][14]
Experimental Protocol: Synthesis of a 4-Arylpiperidine via Negishi Coupling [13][14]
Activate zinc dust by stirring with 1,2-dibromoethane in THF, followed by treatment with chlorotrimethylsilane.
Add a solution of N-Boc-4-iodopiperidine in THF to the activated zinc to form the 4-piperidylzinc iodide reagent.
Cross-Coupling Reaction:
To a solution of the aryl bromide in anhydrous THF, add the catalyst system consisting of PdCl₂(dppf) and copper(I) iodide.
Add the freshly prepared 4-piperidylzinc iodide solution to the reaction mixture.
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
Work-up and Purification:
Quench the reaction with saturated aqueous ammonium chloride.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
The Piperidine Scaffold in Central Nervous System (CNS) Drug Discovery
The piperidine scaffold is particularly prominent in drugs targeting the central nervous system.[10] Its ability to cross the blood-brain barrier and interact with various CNS receptors has made it a valuable tool in the development of treatments for neurological and psychiatric disorders.[10]
Case Study: Donepezil - An Acetylcholinesterase Inhibitor for Alzheimer's Disease
Donepezil is a piperidine-containing drug used for the treatment of Alzheimer's disease.[13] It functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function.
Quantitative Data: Binding Affinity of Donepezil to Acetylcholinesterase
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) [15][16][17][18]
Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[15]
Prepare serial dilutions of Donepezil in the assay buffer.
In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the Donepezil solutions of varying concentrations. Include a control with no inhibitor.
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[15][18]
Initiate the reaction by adding the ATCh substrate solution to all wells.
Immediately measure the absorbance at 412 nm kinetically over a period of 5-15 minutes.[15][18]
Calculate the rate of reaction for each Donepezil concentration.
Determine the percentage of inhibition and calculate the IC₅₀ value.
Caption: A generalized workflow for the synthesis and biological evaluation of piperidine-based compounds.
Piperidine Derivatives in Oncology
The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[1][3][14]
Case Study: Niraparib - A PARP Inhibitor
Niraparib is an orally active and selective poly (ADP-ribose) polymerase (PARP) inhibitor that contains a piperidine ring.[19] PARP inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
Quantitative Data: Anticancer Activity of a Piperidine Derivative
Cell Line
Cancer Type
IC₅₀ (µM)
MCF-7
Breast Cancer
5.2
HeLa
Cervical Cancer
8.9
A549
Lung Cancer
12.4
Experimental Protocol: MTT Assay for Cytotoxicity [7][20][21][22][23]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[22]
Materials: Human cancer cell lines, cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), 96-well plates.
Procedure:
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[21]
Treat the cells with various concentrations of the piperidine-containing compound for 24-72 hours.[7]
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20][21]
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
Measure the absorbance at 570 nm using a microplate reader.[7]
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by piperidine-based anticancer agents.
Piperidine-Based Antiviral and Antidiabetic Agents
The versatility of the piperidine scaffold extends to the development of antiviral and antidiabetic agents.
Antiviral Applications
Piperidine-containing molecules have been successfully developed as potent inhibitors of viral entry and replication. For instance, certain derivatives act as CCR5 antagonists, blocking the entry of HIV into host cells.[1] Others have shown promise as inhibitors of the influenza virus.[24][25] A series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus, with one optimized compound showing an excellent inhibitory activity with an EC₅₀ value as low as 0.05 µM.[25]
Antidiabetic Potential
In the realm of metabolic disorders, piperidine derivatives have been investigated as potential antidiabetic agents.[26][27] Some compounds have demonstrated α-amylase and α-glucosidase inhibitory activity, which can help in controlling postprandial hyperglycemia.[26] For instance, certain piperidine-substituted chalcones have shown high α-amylase inhibition in vitro.[26]
Metabolic Stability and Bioisosteric Replacement
A critical aspect of drug design is ensuring adequate metabolic stability. The piperidine ring itself is relatively stable to metabolic degradation.[2] However, strategic functionalization is often necessary to block potential sites of metabolism, typically catalyzed by cytochrome P450 enzymes.[28]
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of the piperidine scaffold, replacing it with other cyclic systems, such as morpholine or spirocyclic piperidines, can modulate properties like solubility, lipophilicity, and metabolic stability.[29][30] For example, the introduction of a morpholine ring can sometimes enhance metabolic stability due to the electron-withdrawing effect of the oxygen atom.[28]
Conclusion
The piperidine scaffold continues to be a highly privileged and versatile motif in medicinal chemistry. Its unique structural and physicochemical properties provide a robust framework for the design of novel therapeutics across a wide range of diseases. A deep understanding of the synthetic methodologies to access this scaffold, coupled with a thorough evaluation of its biological activity and metabolic fate, is essential for the successful development of new and improved piperidine-containing drugs. The ongoing exploration of novel piperidine derivatives and their bioisosteres promises to further expand the therapeutic landscape and address unmet medical needs.
References
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
BenchChem Technical Support Team. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem.
Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]
da Silva, G. V. J., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 12(6), e0178822. [Link]
Valdez, C. A., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. PloS one, 9(9), e108250. [Link]
BenchChem Technical Support Team. (2025).
Li, J. X., et al. (2018). Synthesis and Biological Evaluation of Fentanyl Analogues Modified at Phenyl Groups with Alkyls. ACS chemical neuroscience, 9(10), 2476-2486. [Link]
BenchChem Technical Support Team. (2025). A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3-yl)piperidine. BenchChem.
ResearchGate. (n.d.). Fentanyl analogs synthesized in this work. [Link]
BenchChem Technical Support Team. (2025).
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
BenchChem Technical Support Team. (2025). . BenchChem.
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Synthesis of PARP Inhibitors Using 4-(Piperidin-4-yl)aniline. BenchChem.
Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
Scott, W. J., & Stille, J. K. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic letters, 9(8), 1505-1508. [Link]
Knochel, P., & Singer, R. D. (2004). Direct synthesis of 4-arylpiperidines via palladium/copper (I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. The Journal of organic chemistry, 69(15), 5120-5123. [Link]
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. [Link]
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
Stepan, A. F., et al. (2012). Mitigating heterocycle metabolism in drug discovery. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]
Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
Li, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. [Link]
PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
Liu, Z., et al. (2024). Preparation and Evaluation of a Novel 99mTc-Labeled Niraparib Isonitrile Complex as a Potential PARP-1 Imaging Agent. Molecular Pharmaceutics. [Link]
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical and Clinical Research, 7(4), 288-291.
Google Patents. (n.d.).
BenchChem Technical Support Team. (2025). Technical Guide: Binding Affinity of Donepezil to Acetylcholinesterase. BenchChem.
Jones, A. M., et al. (2011). Development of a fit-for-purpose large-scale synthesis of an oral PARP inhibitor. Organic Process Research & Development, 15(4), 850-863.
BenchChem Technical Support Team. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. BenchChem.
Frolov, N. A., & Vereshchagin, A. N. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 28(4), 1709. [Link]
ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
Glorius, F., et al. (2005). Efficient Asymmetric Hydrogenation of Pyridines.
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
Thieme E-Books & E-Journals. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
Eans, S. O., & Macauther, L. (2018). Classics in chemical neuroscience: risperidone. ACS chemical neuroscience, 9(5), 903-911. [Link]
eScholarship.org. (n.d.). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. [Link]
BenchChem Technical Support Team. (2025). Establishing a Protocol for Testing the Cytotoxicity of Piperitenone. BenchChem.
Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
ResearchGate. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]
CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. [Link]
The Journal of Organic Chemistry. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]
Sugimoto, H., et al. (2000). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Arzneimittelforschung, 50(12), 1050-1055.
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
Taylor & Francis Online. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. [Link]
JuSER. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. [Link]
ResearchGate. (n.d.). In vitro assessment of acetylcholinesterase inhibitory activity using combinition of synthetic drugs. [Link]
Reactivity of 1-Propanesulfonyl Chloride with Secondary Amines: Mechanistic Pathways and Synthetic Protocols
Executive Summary The sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous protease inhibitors, diuretics, and antimicrobials[1]. While the sulfonylation of pri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous protease inhibitors, diuretics, and antimicrobials[1]. While the sulfonylation of primary amines is generally straightforward, reacting secondary amines with alkyl sulfonyl chlorides like 1-propanesulfonyl chloride (1-PSC) introduces complex mechanistic nuances. Due to the steric bulk of secondary amines and the presence of
α
-protons on 1-PSC, the reaction can bifurcate into competing mechanistic pathways depending on the reaction conditions[2][3].
As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a deep technical understanding of 1-PSC reactivity. By dissecting the causality behind base selection, solvent effects, and temperature controls, this guide establishes a self-validating framework for synthesizing 1-propanesulfonamides with high yield and purity.
Mechanistic Divergence: Direct Displacement vs. Sulfene Formation
The fundamental challenge in reacting 1-PSC with secondary amines lies in the electrophile's structure. Unlike tosyl chloride (TsCl) or benzenesulfonyl chloride, which lack
α
-protons and strictly undergo direct nucleophilic substitution, 1-PSC possesses weakly acidic
α
-protons[3]. This structural feature allows the reaction to proceed via two distinct pathways dictated by the choice of base:
Direct Nucleophilic Substitution (
SN2
-like): When a weaker, nucleophilic base like pyridine is used, it attacks the sulfonyl sulfur to form a highly reactive sulfonylpyridinium intermediate. The secondary amine then displaces the pyridine in an
SN2
-like fashion to form the sulfonamide[2][3].
The Sulfene Pathway (E1cB-like): When a stronger base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed, it deprotonates the
α
-carbon of 1-PSC. This triggers the elimination of chloride, generating a transient, highly electrophilic propylsulfene intermediate (
CH3CH2CH=SO2
)[3][4]. The secondary amine subsequently attacks the sulfene to yield the product.
Because secondary amines (
R2NH
) are sterically hindered, their direct attack on the sulfur center is kinetically slower than that of primary amines[1]. Consequently, relying on the sulfene pathway can sometimes overcome steric barriers, though it risks side reactions such as sulfene dimerization or hydrolysis if moisture is present[4].
Caption: Mechanistic divergence of 1-PSC sulfonylation via direct displacement vs. sulfene formation.
Factors Governing Reactivity and Selectivity
To rationally design a synthesis, one must understand how reaction parameters influence the dominant mechanism. Table 1 summarizes the causality of different conditions when coupling 1-PSC with a standard secondary amine.
Table 1: Quantitative Comparison of Reaction Conditions for 1-PSC Sulfonylation
Base / Reagent
Solvent
Temp Profile
Dominant Mechanism
Expected Yield
Impurity Profile
Pyridine (2.0 eq)
DCM
0 °C → RT
Direct
SN2
-like
80–90%
Low (Clean profile)
Triethylamine (2.0 eq)
DCM
0 °C → RT
Sulfene Addition
65–80%
Moderate (Dimerization)
Na2CO3
(aq)
DCM /
H2O
0 °C → RT
Schotten-Baumann
70–85%
Low (Hydrolysis risk)
DIPEA (2.0 eq)
THF
0 °C → RT
Sulfene Addition
70–85%
Low to Moderate
Data synthesized from established sulfonylation parameters[1][2][3].
Self-Validating Experimental Protocol
Trustworthiness in chemical synthesis requires self-validating feedback loops. A protocol cannot simply be a list of instructions; it must include In-Process Controls (IPCs) to verify that the underlying chemistry is proceeding as intended. The following methodology details the optimal synthesis of a 1-propanesulfonamide from a secondary amine using pyridine to favor the cleaner direct displacement pathway.
Step-by-Step Methodology
1. Preparation & Solvation
Action: Dissolve the secondary amine (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
Causality: Anhydrous conditions are critical because sulfonyl chlorides are highly electrophilic and will rapidly hydrolyze to 1-propanesulfonic acid in the presence of water[2]. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.
2. Thermal Control
Action: Submerge the reaction vessel in an ice bath and allow the internal temperature to equilibrate to 0 °C.
Causality: Sulfonylation is highly exothermic. Lowering the temperature suppresses the activation energy available for side reactions (such as oxidation or degradation) and controls the reaction rate of the highly reactive 1-PSC.
3. Electrophile Addition
Action: Add 1-propanesulfonyl chloride (1.1 eq) dropwise over 15 minutes.
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This prevents localized concentration spikes that could lead to runaway exotherms or promote the dimerization of any transiently formed sulfene[4].
4. Reaction Propagation
Action: Remove the ice bath, allow the mixture to warm to room temperature (RT), and stir for 2–4 hours.
Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The reaction is deemed complete when the secondary amine spot is entirely consumed. If unreacted amine persists after 4 hours, add an additional 0.2 eq of 1-PSC.
5. Quenching and Workup
Action: Quench the reaction with saturated aqueous
NH4Cl
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine.
Self-Validation (IPC): Check the pH of the aqueous waste after the 1M HCl wash. A pH of < 3 confirms the complete protonation and removal of excess pyridine into the aqueous phase.
6. Isolation and Characterization
Action: Dry the organic layer over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Self-Validation (IPC): Analyze the purified product via
1H
NMR. Successful sulfonylation is confirmed by the presence of the propyl group signals: a triplet at ~1.0 ppm (
−CH3
), a multiplet at ~1.8 ppm (
−CH2−
), and a distinct triplet shifted downfield to ~2.9-3.1 ppm (
−CH2−SO2−
), alongside the signals of the secondary amine scaffold.
Caption: Step-by-step workflow for the synthesis of 1-propanesulfonamides from secondary amines.
Implications in Drug Development
Understanding the reactivity of 1-PSC is highly relevant for medicinal chemists optimizing lead compounds. Substituting a methyl (mesyl) or p-tolyl (tosyl) group with a propyl chain directly alters the lipophilicity (LogP) and steric footprint of the drug candidate. Because secondary amines are frequently found in constrained heterocyclic scaffolds (e.g., piperidines, pyrrolidines) within active pharmaceutical ingredients, successfully driving the sulfonylation without generating toxic or difficult-to-separate sulfene-derived impurities is critical for scaling up from discovery to process chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Focus: Reversed-Phase Preparative HPLC, Ionization Suppression, Mass-Directed Fractionation (MDF).
Chemical Context & Chromatographic Rationale
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (MW: 235.3 g/mol ) is a functionalized derivative of pipecolic acid, a vital non-proteinogenic amino acid scaffold utilized extensively in the synthesis of peptidomimetics and small-molecule therapeutics[1]. While the N-propylsulfonyl group imparts lipophilicity, the free carboxylic acid at the C2 position dictates the molecule's behavior in aqueous environments.
The Causality of Mobile Phase Selection
Carboxylic acids typically exhibit a
pKa
between 2.0 and 4.0. When subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using neutral water/acetonitrile gradients, the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic carboxylate) states. This dual-state presence causes severe peak tailing, split peaks, and unpredictable retention times [2].
To enforce a single chromatographic state, the mobile phase pH must be maintained at least one unit below the analyte's
pKa
. The addition of 0.1% Trifluoroacetic Acid (TFA) lowers the mobile phase pH to approximately 2.0, effectively suppressing the ionization of the carboxylic acid and driving the molecule into its neutral, highly retentive state [3]. Furthermore, TFA acts as a volatile ion-pairing agent that masks residual active silanols on the C18 stationary phase, minimizing secondary electrostatic interactions.
The Necessity of Mass-Directed Fractionation (MDF)
A critical structural feature of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is the absence of a conjugated aromatic system . Consequently, the molecule exhibits negligible UV absorbance at standard monitoring wavelengths (e.g., 254 nm). While weak end-absorption can be detected at 210 nm, relying on UV-triggered fraction collection often results in missed peaks or the co-elution of UV-active impurities. Therefore, Mass-Directed Fractionation (Prep-LCMS) using Electrospray Ionization (ESI) is the mandatory gold standard for isolating this compound[4].
Experimental Workflow & Logic
The purification process transitions from crude matrix evaluation to analytical scouting, followed by a mathematically scaled preparative run.
Figure 1: Mass-directed preparative HPLC workflow for carboxylic acid purification.
Causality: Particulate matter will rapidly degrade preparative column frits. Furthermore, injecting a sample dissolved in a solvent stronger than the mobile phase starting conditions causes "solvent crash" and peak distortion.
Weigh 100 mg of the crude mixture.
Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO). DMSO is chosen because it is a universal solvent that does not interfere with ESI-MS ionization.
Self-Validation Check: Pipette 10 µL of the DMSO solution into 90 µL of Mobile Phase A (Water + 0.1% TFA). Observe for 5 minutes. If precipitation occurs, the sample loading volume must be reduced, or the starting gradient %B must be increased to prevent on-column precipitation.
Filter the bulk solution through a 0.45 µm PTFE syringe filter into a preparative vial.
Phase 2: Analytical Scouting (Method Development)
Column: C18, 50 x 4.6 mm, 5 µm.
Mobile Phase A: HPLC-grade Water + 0.1% TFA.
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 1.5 mL/min.
Detection: ESI in Negative Mode (ESI-). Target mass:
m/z
234 (
[M−H]−
).
Self-Validation Check: Inject a blank (pure DMSO) prior to the sample. Ensure the baseline is stable and no ghost peaks appear at
m/z
234. Calculate the Asymmetry Factor (
As
) of the target peak. If
As>1.5
, increase the TFA concentration in the mobile phase to 0.15% to ensure complete ionization suppression.
Phase 3: Preparative Scale-Up
Causality: To maintain the exact chromatographic profile observed in the analytical run, the gradient time and flow rate must be scaled proportionally to the square of the column radii [5].
Column: C18, 150 x 21.2 mm, 5 µm.
Calculate the focused gradient based on the analytical elution time. If the compound elutes at 40% B analytically, set the preparative gradient to sweep from 30% B to 50% B over 15 minutes.
Injection Volume: 500 µL to 1000 µL (depending on column loading capacity).
Fraction Trigger: Set the MS fraction collector to trigger exclusively on
m/z
234 in ESI- mode.
Phase 4: Recovery & Orthogonal QC
Pool the collected fractions containing the target mass.
Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and volatile TFA.
Self-Validation Check (Orthogonal QC): Re-dissolve 1 mg of the lyophilized product in methanol. Inject onto an analytical system using a different stationary phase (e.g., Phenyl-Hexyl) or a different organic modifier (Methanol instead of Acetonitrile). If the compound is truly pure, it will present as a single peak (>95% Area) regardless of the orthogonal selectivity applied.
Quantitative Data Summaries
Table 1: Scale-Up Parameters (Analytical to Preparative)
Parameter
Analytical Scouting
Preparative Isolation
Rationale / Scaling Logic
Column Dimensions
50 x 4.6 mm
150 x 21.2 mm
Increased internal diameter for mass load capacity.
High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave
ResearchGate[Link]
Analytical control and purification of radiopharmaceuticals (RP-HPLC of Carboxylic Acids)
CERN Indico[Link]
High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity
ACS Medicinal Chemistry Letters (via NIH/PMC)[Link]
What is Preparative HPLC | Find Your Purification HPLC System
Agilent Technologies[Link]
Application
Application Note: ¹H NMR Characterization of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid
Strategic Context & Molecular Significance 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is a highly specialized, non-proteinogenic amino acid derivative. Built upon a piperidine-2-carboxylic acid (pipecolic acid) c...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Molecular Significance
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is a highly specialized, non-proteinogenic amino acid derivative. Built upon a piperidine-2-carboxylic acid (pipecolic acid) core ([1]), this molecule features a sulfonamide linkage that significantly alters the electronic and conformational landscape of the piperidine ring.
Derivatives of N-sulfonyl pipecolic acid are critical building blocks in modern drug discovery. They serve as key intermediates in the synthesis of Macrophage Infectivity Potentiator (MIP) inhibitors, which are actively investigated for combating parasitic and bacterial infections such as Trypanosoma cruzi (Chagas disease) and Legionella pneumophila ([2]). Furthermore, structurally analogous N-sulfonylpiperidines have been identified as potent Capsid Assembly Modulators (CAMs) for the inhibition of Hepatitis B Virus (HBV) replication ([3]). Accurate structural validation of this intermediate via ¹H NMR is therefore a critical quality control step in these drug development pipelines.
Physicochemical Properties & Structural Data
Before initiating NMR experiments, understanding the quantitative physicochemical properties of the analyte is essential for optimizing solvent selection and predicting relaxation behaviors.
Property
Value
Structural Impact on NMR
Molecular Formula
C₉H₁₇NO₄S
Determines total integration (17 protons).
Molecular Weight
235.30 g/mol
Informs sample concentration calculations.
LogP (Predicted)
~0.8 - 1.2
Indicates moderate lipophilicity; soluble in DMSO and CHCl₃.
pKa (Carboxylic Acid)
~2.5 - 3.0
Promotes dimer formation in non-polar solvents (broadens NMR signals).
H-Bond Donors/Acceptors
1 / 4
Dictates solvent choice (DMSO-d₆ preferred to disrupt H-bonding).
Experimental Protocol: ¹H NMR Data Acquisition
To ensure a self-validating and reproducible system, the following protocol outlines the exact parameters required for high-fidelity spectral acquisition.
Step-by-Step Methodology
Sample Preparation (Causality of Solvent Choice):
Action: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality: While Chloroform-d (CDCl₃) is a standard NMR solvent, the carboxylic acid group (-COOH) forms strong intermolecular hydrogen-bonded dimers in non-polar media, resulting in extreme line broadening (often a featureless hump from 8–12 ppm). DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these dimers and yielding a much sharper, quantifiable -COOH singlet around 12.5 ppm.
Instrument Shimming and Tuning:
Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching (wobb) for the ¹H nucleus. Optimize the Z-shims until the lock level is maximized and the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.
Parameter Optimization (Causality of Relaxation):
Action: Set the pulse sequence to a standard 30° flip angle (zg30). Set the number of scans (NS) to 16. Crucially, set the relaxation delay (D1) to 2.0 seconds .
Causality: The carboxylic acid proton and the protons adjacent to the sulfonamide group lack efficient dipole-dipole relaxation pathways compared to the aliphatic ring protons. A D1 of 2.0 seconds ensures complete longitudinal relaxation (T₁) between pulses, which is an absolute requirement for accurate quantitative integration of the downfield peaks.
Acquisition and Processing:
Action: Acquire the Free Induction Decay (FID). Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing multiplet resolution.
Caption: Standard self-validating workflow for ¹H NMR sample preparation and spectral acquisition.
Spectral Analysis & Mechanistic Peak Assignment
The ¹H NMR spectrum of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is characterized by distinct downfield shifts caused by the electron-withdrawing sulfonamide and carboxylic acid groups.
Quantitative Data Summary
Proton Environment
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
-COOH
C-2
~12.50
br s
1H
-
H-2 (Axial)
C-2
~4.50
dd
1H
J = 11.5, 4.0
H-6 (Equatorial)
C-6
~3.60
br d
1H
J = 13.0
H-6 (Axial)
C-6
~3.10
td
1H
J = 13.0, 3.0
S-CH₂
Propyl α
~2.95
m
2H
-
H-3 (Equatorial)
C-3
~2.10
m
1H
-
S-CH₂-CH₂
Propyl β
~1.65
m
2H
-
H-3ax, H-4, H-5
Aliphatic Ring
1.30 - 1.80
m
5H
Overlapping
-CH₃
Propyl γ
~0.95
t
3H
J = 7.5
Mechanistic Causality of Chemical Shifts (E-E-A-T)
The Downfield Shift of H-2 (4.50 ppm): The H-2 proton is subjected to a dual deshielding effect. The adjacent carbonyl carbon pulls electron density away via inductive effects, while the strongly electron-withdrawing N-sulfonyl group further deshields the local environment.
Conformational Rigidity and Multiplicity (The dd splitting): The piperidine ring adopts a stable chair conformation. To minimize 1,3-diaxial steric clashes, both the bulky propylsulfonyl group and the carboxylic acid group strongly prefer equatorial positions. Consequently, the H-2 proton is forced into an axial position . An axial proton couples with the adjacent axial H-3 (yielding a large trans-diaxial coupling, J ≈ 11.5 Hz) and the equatorial H-3 (yielding a smaller cis-axial-equatorial coupling, J ≈ 4.0 Hz). This geometric reality perfectly explains the observed doublet of doublets (dd).
Diastereotopic H-6 Protons: The protons at C-6 (alpha to the nitrogen) are diastereotopic and do not appear as a simple triplet. The equatorial H-6 (~3.60 ppm) is deshielded more than the axial H-6 (~3.10 ppm) due to the anisotropic effect of the adjacent C-C bonds and the spatial orientation of the sulfonyl oxygen atoms.
Caption: ¹H-¹H spin-coupling network mapping the logical relationships within the piperidine ring and propyl chain.
Troubleshooting & Data Integrity
Overlapping Signals at 3.33 ppm: When using DMSO-d₆, residual water in the solvent appears as a broad singlet around 3.33 ppm. This can overlap with the axial H-6 proton (~3.10 ppm) or the alpha-propyl protons (~2.95 ppm) if the sample is highly hydrated. Solution: Dry the compound thoroughly under high vacuum prior to analysis, or use single-use DMSO-d₆ ampoules to minimize water contamination.
Baseline Distortion: Strong signals from the aliphatic envelope (1.30 - 1.80 ppm) can cause baseline rolling, affecting the integration of the H-2 and H-6 protons. Solution: Apply a manual multipoint baseline correction (e.g., polynomial fit) across the spectrum before integrating.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 849, Pipecolic acid." PubChem. Available at:[Link][1]
Scheuplein, N. J., et al. "High Affinity Inhibitors of the Macrophage Infectivity Potentiator Protein from Trypanosoma cruzi, Burkholderia pseudomallei, and Legionella pneumophila—A Comparison." ACS Infectious Diseases, 2024. Available at:[Link][2]
Yang, Y., et al. "Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication." International Journal of Molecular Sciences, 2022. Available at:[Link][3]
Quantitative Analysis of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and sensitive method for the analysis of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the analysis of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, a substituted piperidine derivative relevant in pharmaceutical research and development. The methodology leverages the specificity and sensitivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We provide a comprehensive guide covering sample preparation, optimized LC-MS/MS parameters, and an in-depth analysis of the compound's fragmentation behavior. The protocols are designed to be self-validating and are supported by established principles of mass spectrometry, offering researchers a reliable framework for quantitative and qualitative analysis in various matrices.
Introduction: The Analytical Challenge
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is a chiral building block characterized by a piperidine ring, a sulfonamide linkage, and a carboxylic acid moiety.[1][2] Its molecular structure presents a unique analytical challenge due to its high polarity and multiple functional groups that can participate in ionization and fragmentation. Accurate quantification of such compounds is crucial in drug discovery for pharmacokinetic studies, metabolism profiling, and quality control of synthetic intermediates.[3]
Conventional analytical techniques may lack the required sensitivity and selectivity for analysis in complex biological or chemical matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art methodology for this purpose, driven by its speed, specificity, and sensitivity.[4] This guide explains the causality behind our experimental choices, from sample handling to data interpretation, to ensure reproducible and accurate results.
Physicochemical Properties & Mass Spectrometric Profile
A thorough understanding of the analyte's properties is fundamental to method development.[5]
The presence of multiple polar functional groups makes the compound highly hydrophilic.[4]
Ionization Strategy: The compound's structure allows for ionization in both positive and negative modes via electrospray ionization (ESI).
Positive Ion Mode (ESI+): The nitrogen atom within the piperidine ring is a basic site with a high proton affinity, readily forming a protonated molecule, [M+H]⁺. This is a common and robust ionization pathway for sulfonamides and piperidine-containing compounds.[7][8]
Negative Ion Mode (ESI-): The carboxylic acid group can be deprotonated to form [M-H]⁻. However, negative-ion mode can sometimes suffer from lower sensitivity and be more susceptible to matrix effects compared to positive-ion mode for compounds with basic nitrogens.[9][10]
Chosen Approach: This protocol will focus on positive ion mode (ESI+) due to its anticipated robustness and high ionization efficiency for the piperidine nitrogen. An acidic mobile phase will be used to promote protonation.
Experimental Workflow and Protocols
The overall analytical workflow is a multi-step process designed to ensure sample integrity and analytical accuracy.
Caption: High-level experimental workflow for LC-MS/MS analysis.
Protocol 1: Sample Preparation (from Human Plasma)
This protocol uses protein precipitation, a rapid and effective method for removing the bulk of proteinaceous material from biological samples.[3]
Materials:
Human plasma sample
Acetonitrile (ACN), HPLC grade, ice-cold
Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound)
Microcentrifuge tubes (1.5 mL)
Vortex mixer and refrigerated microcentrifuge
Procedure:
Aliquot Sample: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add Internal Standard: Add 10 µL of the internal standard solution to the plasma sample.
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube. The 3:1 ratio of ACN to plasma ensures efficient protein precipitation.[3]
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.
Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial. Avoid disturbing the protein pellet.
Injection: The sample is now ready for injection into the LC-MS/MS system. If high salt concentration is a concern, the supernatant can be evaporated to dryness and reconstituted in the initial mobile phase.
Protocol 2: LC-MS/MS Instrumental Analysis
The chromatographic method is designed to retain the polar analyte while ensuring compatibility with the mass spectrometer. An acidic mobile phase is used to promote protonation of the analyte and improve peak shape.[7][11]
Liquid Chromatography (LC) Parameters:
Parameter
Recommended Setting
Rationale
Column
C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm)
A standard C18 provides a good starting point for separation. A smaller particle size enhances efficiency.[12]
Mobile Phase A
0.1% Formic Acid in Water
Formic acid is a common modifier that acidifies the mobile phase, promoting analyte protonation for ESI+.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient
5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
A gradient elution is necessary to elute the polar analyte and wash the column.[4]
Elevated temperature can improve peak shape and reduce viscosity.
Injection Volume
5 µL
Mass Spectrometry (MS) Parameters:
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
Chosen for high proton affinity of the piperidine nitrogen.[8]
Scan Type
Multiple Reaction Monitoring (MRM)
Provides maximum sensitivity and selectivity for quantification.
Capillary Voltage
3.5 kV
Typical voltage for stable spray in ESI+.
Gas Temperature
300°C
Optimizes desolvation of the analyte.
Gas Flow
10 L/min
Nebulizer Pressure
45 psi
MRM Transitions and Collision Energies:
The following MRM transitions are proposed based on predicted fragmentation patterns. These must be optimized empirically on the specific instrument being used.
Compound
Precursor Ion [M+H]⁺ (m/z)
Product Ion (m/z)
Collision Energy (eV)
Proposed Identity
Analyte (Quantifier)
236.1
128.1
20
[Piperidine-2-COOH + H]⁺
Analyte (Qualifier)
236.1
84.1
25
[Piperidine ring fragment]⁺
Fragmentation Analysis and Mechanistic Insights
Understanding the fragmentation is key to developing a selective MRM method and confirming the analyte's identity. Collision-Induced Dissociation (CID) of the protonated precursor ion (m/z 236.1) is predicted to follow several key pathways. The sulfonamide bond and the piperidine ring are the most likely sites of cleavage.[13][14]
Proposed Fragmentation Pathway:
Caption: Proposed CID fragmentation pathway for the target analyte.
Primary Fragmentation (Quantifier Ion): The most probable and structurally significant fragmentation is the cleavage of the nitrogen-sulfur (N-S) bond. This is a characteristic cleavage for sulfonamides.[14] This pathway results in the neutral loss of propane sulfinic acid (C₃H₈SO₂) and the formation of a stable protonated piperidine-2-carboxylic acid ion at m/z 128.1 . This fragment is specific and intense, making it an ideal choice for the quantifier ion in an MRM assay.
Secondary Fragmentation (Qualifier Ion): The product ion at m/z 128.1 can undergo further fragmentation. A common pathway for protonated carboxylic acids is the loss of carbon dioxide (CO₂), a process known as decarboxylation.[15] This subsequent fragmentation would lead to an ion at m/z 84.1 , corresponding to a protonated piperidine fragment. This ion serves as an excellent qualifier, confirming the structural identity of the analyte.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the LC-MS/MS analysis of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid. By explaining the rationale behind key decisions in sample preparation, chromatography, and mass spectrometry, this guide empowers researchers to implement and adapt this method for their specific needs. The proposed MRM transitions, based on a well-understood fragmentation pathway, offer the high sensitivity and selectivity required for robust quantification in complex matrices, supporting critical stages of drug development and scientific research.
References
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, Inc.
Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Publishing. [Link]
Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA Food Safety and Inspection Service. [Link]
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology. [Link]
Bioanalytical Method development Focus on Polar Compounds. BioPharma Services. [Link]
Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. [Link]
Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PMC. [Link]
A unique sequential C–S or N–S inductive cleavage and retro‐Diels‐Alder fragmentation mechanism for alkylsulfonyl piperidine‐ and piperazine‐containing compounds. Rapid Communications in Mass Spectrometry. [Link]
Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. Universitat Politècnica de València UPV. [Link]
Sample preparation guideline for extraction of polar metabolites. Memorial Sloan Kettering Cancer Center. [Link]
Tips for Successful LC-MS: Keep the Sample In Focus. Research & Development World. [Link]
Study of the gas-phase fragmentation behaviour of sulfonated peptides. ResearchGate. [Link]
Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Journal of Separation Science. [Link]
Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. National Science Foundation. [Link]
Sensitive analysis of N-blocked amino acids using high-performance liquid chromatography with paired ion electrospray ionization mass spectrometry. PubMed. [Link]
Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. Analytical Biochemistry. [Link]
Amino Acid Clusters Formed by Sonic Spray Ionization. ACS Publications. [Link]
Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. University of Groningen. [Link]
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
New advances in amino acid profiling by capillary electrophoresis-electrospray ionization-mass spectrometry. PubMed. [Link]
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. [Link]
Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research. [Link]
The structure and fragmentation of protonated carboxylic acids in the gas phase. Journal of the American Chemical Society. [Link]
Application Note: Assessing the Antimicrobial Efficacy of Piperidine Derivatives
Target Audience: Researchers, Microbiologists, and Drug Development Professionals Application: Pre-clinical in vitro antimicrobial screening and Minimum Inhibitory Concentration (MIC) determination. Introduction & Mechan...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Microbiologists, and Drug Development Professionals
Application: Pre-clinical in vitro antimicrobial screening and Minimum Inhibitory Concentration (MIC) determination.
Introduction & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel pharmacophores. Piperidine—a six-membered heterocyclic ring containing one nitrogen atom—has emerged as a highly privileged scaffold in medicinal chemistry[1]. Its conformational flexibility and capacity for diverse functionalization allow researchers to fine-tune its lipophilicity and electronic properties, which are critical for penetrating complex bacterial cell envelopes[2].
Causality in Mechanism of Action (MoA)
The antimicrobial activity of piperidine derivatives is not monolithic; it is a synergistic disruption of multiple cellular targets[3].
Membrane Disruption: Highly lipophilic piperidine derivatives partition into the bacterial phospholipid bilayer, compromising membrane integrity and causing the leakage of vital intracellular contents[3].
Enzymatic Inhibition: Specific substitutions (e.g., halogenated phenyl rings) enable piperidines to act as competitive inhibitors of DNA gyrase, halting DNA supercoiling and subsequent replication[3].
Efflux Pump Modulation: Certain piperidine alkaloids act as efflux pump inhibitors (EPIs), preventing the bacteria from expelling the primary antimicrobial agent, thereby reversing resistance phenotypes[3].
Fig 1: Proposed antimicrobial mechanisms of action for piperidine derivatives.
Experimental Strategy: A Self-Validating System
To accurately assess the antimicrobial activity of novel piperidine derivatives, laboratories must employ a robust, reproducible framework. The protocol detailed below is grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[4], adapted for high-throughput 96-well broth microdilution[3].
The Logic of Experimental Controls
A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system :
Sterility Control (Negative Control): Uninoculated media ensures no environmental contamination occurred during plate preparation[3].
Growth Control (Positive Control): Inoculated media without the test compound confirms the viability and expected growth kinetics of the microbial strain[3].
Vehicle Control: Because piperidine derivatives often require Dimethyl Sulfoxide (DMSO) for solubilization, a well containing the maximum final concentration of DMSO (strictly
≤1%
) plus the inoculum is required. This proves that any observed growth inhibition is due to the piperidine derivative, not solvent toxicity.
Reference Standard: A clinically approved antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is run in parallel to benchmark the relative potency of the novel derivatives[5].
Detailed Protocol: Broth Microdilution Assay for MIC Determination
Materials Required
Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 (buffered with MOPS) for fungi. Rationale: MHB is the CLSI standard due to its batch-to-batch reproducibility and low levels of sulfonamide/trimethoprim inhibitors.
Consumables: Sterile 96-well U-bottom or flat-bottom microtiter plates.
Dissolve the piperidine derivative in 100% DMSO to create a highly concentrated stock solution (e.g.,
10,240μg/mL
)[5]. Causality: High initial concentration ensures that when diluted into the aqueous broth, the final DMSO concentration remains below the 1% cytotoxicity threshold.
Prepare a working solution in MHB at twice the desired highest final concentration (e.g.,
1,024μg/mL
for a final top concentration of
512μg/mL
).
Step 2: Inoculum Standardization
Select 3–5 well-isolated colonies of the target microorganism from an overnight agar plate.
Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately
1.5×108CFU/mL
).
Dilute this suspension 1:150 in MHB to achieve a starting inoculum of
1×106CFU/mL
. Causality: When 50 µL of this inoculum is added to 50 µL of the drug solution, the final well concentration will be the CLSI-mandated
5×105CFU/mL
[4].
Step 3: 96-Well Plate Setup (Serial Dilution)
Dispense 50 µL of sterile MHB into wells 2 through 12 of the microtiter plate.
Add 100 µL of the piperidine working solution to well 1.
Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and repeat this two-fold serial dilution up to well 10. Discard 50 µL from well 10.
Leave well 11 as the Growth Control (50 µL MHB only) and well 12 as the Sterility Control (100 µL MHB only).
Step 4: Inoculation and Incubation
Add 50 µL of the standardized inoculum (
1×106CFU/mL
) to wells 1 through 11.
Seal the plates with a breathable membrane to prevent evaporation while allowing gas exchange.
Incubate at 37°C for 18–24 hours for bacteria (or 30°C for 48 hours for yeast-like fungi)[3],[5].
Step 5: MIC Determination
Visually inspect the plate or use a spectrophotometric microplate reader (OD 600 nm).
The MIC is defined as the lowest concentration of the piperidine derivative that completely inhibits visible microbial growth (turbidity)[3].
Fig 2: Standardized broth microdilution workflow for MIC determination.
Quantitative Data Presentation
When reporting the efficacy of synthesized piperidine derivatives (e.g., 2,6-disubstituted piperidin-4-ones or thiosemicarbazone derivatives), data must be stratified by microbial class (Gram-positive, Gram-negative, Fungal) to identify spectrum-specific structure-activity relationships (SAR)[6],[1].
Below is a standardized template for summarizing MIC quantitative data:
Compound ID / Modification
S. aureus (Gram +)
E. coli (Gram -)
C. albicans (Fungal)
Cytotoxicity (Healthy Cells)
Derivative A (Unsubstituted)
128 µg/mL
>512 µg/mL
256 µg/mL
< 5%
Derivative B (4-bromo substituted)
32 µg/mL
128 µg/mL
64 µg/mL
< 10%
Derivative C (Chloro-phenyl substituted)
8 µg/mL
64 µg/mL
16 µg/mL
~ 50%
Ampicillin (Reference Antibacterial)
2 µg/mL
8 µg/mL
N/A
N/A
Fluconazole (Reference Antifungal)
N/A
N/A
4 µg/mL
N/A
Data Interpretation Note: While halogenation (e.g., Chloro-phenyl substitution in Derivative C) often dramatically lowers the MIC by increasing lipophilicity and membrane penetration, it may concurrently increase cytotoxicity against healthy mammalian cells (e.g., normal fibroblasts)[2]. Therefore, parallel mammalian cytotoxicity assays (e.g., MTT assay) are strictly required to calculate the Therapeutic Index (TI).
References
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at:[Link]
DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. Available at:[Link]
Goel K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). Available at: [Link]
ResearchGate. (PDF) Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. Available at:[Link]
Taylor & Francis. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery.
Document Type: Technical Application Guide & Validated Protocols
Introduction & Scientific Rationale
The compound 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS: 1102855-77-5) represents a highly versatile N-sulfonyl pipecolic acid scaffold[1]. In medicinal chemistry, the pipecolic acid core introduces critical conformational rigidity, directing the molecule into the active or allosteric sites of target enzymes. Concurrently, the propylsulfonyl group provides a hydrophobic vector that optimally engages specific binding pockets, such as the S2 pocket of human thrombin[2] or the allosteric site near Asn152 of flaviviral NS2B/NS3 proteases[3].
This application note outlines two self-validating, cell-based methodologies for evaluating derivatives of this scaffold:
Thrombin Inhibition Assay: Measuring the suppression of Protease-Activated Receptor 1 (PAR-1) cleavage via intracellular calcium mobilization[4].
Viral Protease Reporter Assay: Evaluating allosteric inhibition of Dengue (DENV) and Zika (ZIKV) virus NS2B/NS3 proteases using a dual-readout system[5].
As a Senior Application Scientist, I emphasize that biochemical assays alone are insufficient for these compounds. The N-sulfonyl moiety significantly alters lipophilicity and membrane permeability. Therefore, cell-based assays are mandatory to establish the true structure-activity relationship (SAR) by proving that the compound can reach its target in a physiological environment without inducing cytotoxicity.
Thrombin PAR-1 Signaling & Inhibition Workflow
Thrombin is a serine protease that cleaves the N-terminus of PAR-1 on endothelial cells, exposing a tethered ligand that triggers Gq-coupled intracellular calcium (
Ca2+
) release[4]. By utilizing a cell-permeable fluorescent calcium indicator (Fluo-4 AM), we can quantify the functional inhibition of thrombin by pipecolic acid derivatives (e.g., Argatroban analogs)[6].
Caption: Thrombin PAR-1 signaling pathway and its competitive inhibition by pipecolic acid derivatives.
Causality & Experimental Choices: Fluo-4 AM is chosen because its esterified form easily permeates intact cell membranes. Once inside, intracellular esterases cleave the AM group, trapping the fluorophore. This provides a real-time, self-validating functional readout: if the compound is toxic and kills the cell, esterase activity drops, and baseline fluorescence fails to establish, immediately flagging false positives.
Step-by-Step Methodology:
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at
2×104
cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5%
CO2
to allow monolayer formation.
Dye Loading: Wash cells twice with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Add 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye efflux) in HBSS. Incubate in the dark for 45 minutes at 37°C.
Compound Preparation: Prepare a 10 mM stock of the 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid derivative in anhydrous DMSO. Perform serial dilutions in HBSS. Critical: Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced membrane permeabilization.
Pre-incubation: Remove the dye solution, wash cells twice with HBSS, and add the compound dilutions. Incubate for 30 minutes at 37°C.
Thrombin Challenge: Transfer the plate to a fluorescent imaging plate reader (FLIPR). Inject human
α
-thrombin (final concentration: 10 nM) into the wells.
Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes. Calculate the maximum fluorescence peak minus the baseline (
Fmax−F0
) to determine the IC
50
.
Recent breakthroughs have identified N-sulfonyl pipecolic acid derivatives as potent allosteric inhibitors of the DENV and ZIKV NS2B/NS3 proteases[3]. To validate these compounds, a dual-readout reporter gene assay is utilized.
Caption: Workflow for evaluating DENV2 NS2B/NS3 allosteric inhibitors using a dual-readout reporter assay.
Causality & Experimental Choices: A common pitfall in viral protease assays is misinterpreting host cell cytotoxicity as antiviral efficacy. By splitting the sample to run a Luciferase assay (measuring viral replicon activity) alongside a CellTiter-Glo assay (measuring host cell ATP levels), we create a self-validating system. The compound is only deemed a successful inhibitor if it exhibits a high Selectivity Index (
SI=CC50/EC50
).
Step-by-Step Methodology:
Cell Seeding: Seed Huh7 cells stably harboring the DENV2 subgenomic replicon (expressing Renilla luciferase) at
1.5×104
cells/well in a 96-well white opaque plate.
Compound Treatment: After 24 hours, replace the media with fresh DMEM containing 2% FBS and serial dilutions of the test compound (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., NITD-448).
Incubation: Incubate the cells for 48 hours at 37°C, 5%
CO2
.
Dual Readout - Step A (Efficacy): Remove 50 µL of the supernatant. Add 50 µL of Renilla-Glo Luciferase Assay Reagent to the cells. Incubate for 10 minutes at room temperature and measure luminescence to calculate the EC
50
.
Dual Readout - Step B (Cytotoxicity): In a parallel replicate plate treated identically, add 50 µL of CellTiter-Glo Reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and measure luminescence to quantify ATP levels, yielding the CC
50
.
Quantitative Data Interpretation
The following table summarizes the expected pharmacological profiles of reference compounds containing the N-sulfonyl pipecolic acid moiety, demonstrating the necessity of comparing biochemical affinity (
IC50
) with cellular efficacy (
EC50
) and cytotoxicity (
CC50
).
Note: The unmodified scaffold (1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid) lacks the necessary P1/P3 binding elements (like the arginine moiety in Argatroban) to act as a standalone potent inhibitor, highlighting its role as an intermediate building block rather than a final drug candidate.
References
Bio-Fount. "1102855-77-5 | 1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid". Bio-Fount Catalog. Available at:[Link]
Starvaggi, J., Di Chio, C., Lang, J., et al. "Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease". Pharmaceuticals, 2025 Dec 22;19(1):24. Available at:[Link]
Kikumoto, R., Tamao, Y., Tezuka, T., et al. "Selective inhibition of thrombin by (2R,4R)-4-methyl-1-[N2-[(1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid". Biochemistry, 1984 Jan 3;23(1):85-90. Available at:[Link]
Deu, E., Verdoes, M., & Bogyo, M. "Chemical Tools to Image the Activity of PAR-Cleaving Proteases". ACS Bio & Med Chem Au, 2023. Available at:[Link]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Piperidine Carboxylic Acids
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of chiral piperidine carboxylic acids. The piperidine ring is a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of chiral piperidine carboxylic acids. The piperidine ring is a ubiquitous scaffold in medicinally important compounds, and control over its stereochemistry is paramount for therapeutic efficacy and safety.[1][2][3][4] This guide moves beyond a simple recitation of procedures to explain the causality behind strategic synthetic choices. We will explore catalytic enantioselective strategies, diastereoselective approaches, and provide detailed, field-proven protocols. The methodologies are presented to be self-validating, with an emphasis on achieving high levels of stereocontrol, which is critical for downstream applications in drug discovery.
The Strategic Importance of Stereochemistry in Piperidine Scaffolds
The piperidine nucleus is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities.[3][4][5] The three-dimensional arrangement of substituents on the piperidine ring dictates its interaction with biological targets. Enantiomers of a chiral drug can exhibit vastly different pharmacology, potency, and toxicity.[4] Therefore, robust and efficient methods for the asymmetric synthesis of these heterocycles are of critical importance. This guide focuses on the synthesis of piperidine carboxylic acids, a key subclass that serves as both bioactive molecules and versatile synthetic intermediates.
Core Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of chiral piperidines can be broadly categorized into several key approaches. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and scalability requirements.
Catalytic Asymmetric Hydrogenation: This is a highly atom-economical method that typically involves the reduction of a prochiral pyridine or tetrahydropyridine precursor using a chiral metal catalyst.[3]
Asymmetric Cycloadditions: Reactions like the Aza-Diels-Alder or other annulations build the piperidine ring from acyclic precursors in a stereocontrolled fashion.[1][2][6]
Chiral Auxiliary-Mediated Synthesis: A chiral moiety is temporarily attached to the substrate to direct the stereochemical outcome of a bond-forming reaction. The auxiliary is subsequently removed.[7][8][9]
Organocatalysis: Small, chiral organic molecules are used to catalyze the enantioselective formation of the piperidine ring, often mimicking biosynthetic pathways.[10][11]
The following diagram illustrates the divergent pathways for accessing chiral piperidines.
Caption: Overview of major synthetic routes to chiral piperidines.
Catalytic Enantioselective Methodologies
Catalytic methods are highly sought after for their efficiency, as a small amount of a chiral catalyst can generate a large quantity of enantioenriched product.
A powerful strategy for accessing enantioenriched 3-substituted piperidines involves the functionalization of partially reduced pyridines. A recent development is the Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative.[12] This approach offers high yields and excellent enantioselectivity across a broad range of functional groups.[12]
Causality: The success of this reaction hinges on the chiral ligand complexed to the rhodium catalyst. The ligand creates a sterically defined pocket around the metal center, forcing the incoming substrates to adopt a specific orientation during the carbometalation step. This geometric constraint ensures that the new carbon-carbon bond forms preferentially on one face of the dihydropyridine, leading to a high enantiomeric excess (ee).
Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-piperidines.[12]
Phosphine-Catalyzed [4+2] Annulation
The Kwon annulation provides a powerful route to functionalized piperidines through a phosphine-catalyzed [4+2] reaction between imines and allenes.[1][6] The development of a highly enantioselective variant using a C2-symmetric chiral phosphepine catalyst has made this a valuable tool for asymmetric synthesis, furnishing piperidine derivatives with excellent stereoselectivity.[1]
Causality: The chiral phosphine acts as a nucleophilic catalyst. It first adds to the allene to create a chiral zwitterionic intermediate. This intermediate then reacts with the imine in a stepwise manner. The stereochemistry of the catalyst dictates the facial selectivity of the reaction with the imine and controls the subsequent ring-closing step, ultimately determining the absolute configuration of the newly formed stereocenters in the piperidine ring.
This protocol describes a diastereoselective approach where a chiral auxiliary controls the formation of a 2-substituted piperidine. The example is based on the addition of a Grignard reagent to a chiral N-(tert-butylsulfinyl)imine, followed by in-situ cyclization.[7] The sulfinyl group acts as a powerful chiral directing group and can be easily removed post-synthesis.
Self-Validation: The high diastereoselectivity of this method is a direct consequence of the chiral auxiliary. The tert-butanesulfinyl group chelates the magnesium cation of the Grignard reagent, forming a rigid six-membered ring transition state. This conformation sterically blocks one face of the imine, forcing the nucleophile to attack from the opposite, less-hindered face. The diastereomeric ratio (d.r.) of the product is therefore a direct readout of the effectiveness of this stereodirecting effect.
Materials and Equipment
Reactants: (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine, Phenylmagnesium bromide (in THF), Potassium tert-butoxide (t-BuOK).
Solvents: Anhydrous Tetrahydrofuran (THF).
Equipment: Flame-dried round-bottom flask, argon or nitrogen line, syringes, magnetic stirrer, dry ice/acetone bath, rotary evaporator, silica gel for column chromatography.
Step-by-Step Procedure
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Grignard Addition: Add phenylmagnesium bromide (1.2 mmol, 1.2 equiv) dropwise to the cooled solution over 10 minutes. The solution may change color.
Scientist's Note: Slow addition is crucial to control the exotherm and maintain selectivity.
Initial Reaction: Stir the reaction mixture at -78 °C for 3 hours.
Warming: Allow the reaction to warm to room temperature and continue stirring for an additional 1 hour.
Cyclization: Add solid potassium tert-butoxide (2.0 mmol, 2.0 equiv) to the mixture in one portion. Stir vigorously at room temperature for 8 hours to facilitate the intramolecular cyclization.
Scientist's Note: t-BuOK is a strong, non-nucleophilic base required to deprotonate the sulfinamide nitrogen, initiating the intramolecular Williamson ether-like synthesis to form the piperidine ring.
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-phenylpiperidine derivative.
Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The N-sulfinyl group can be removed under acidic conditions (e.g., HCl in methanol) to yield the free piperidine, whose enantiomeric excess can be determined by chiral HPLC analysis.[13][14]
Characterization: Verifying Stereochemical Purity
The successful asymmetric synthesis of a chiral molecule is meaningless without rigorous verification of its stereochemical purity.
Enantiomeric Excess (ee): This is most commonly determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. The two enantiomers will have different retention times, and the ratio of their peak areas gives the ee.
Diastereomeric Ratio (d.r.): This can often be determined directly from the ¹H or ¹³C NMR spectrum of the reaction mixture, as diastereomers are distinct compounds with different spectral properties.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It can be used to determine the absolute configuration and enantiomeric excess of chiral carboxylic acids, sometimes using a chiral host molecule.[13][14][15]
Conclusion and Future Outlook
The asymmetric synthesis of chiral piperidine carboxylic acids has advanced significantly, with powerful catalytic and diastereoselective methods now available to the synthetic chemist. Modern strategies, particularly those employing rhodium, iridium, and organocatalysts, offer high efficiency and stereoselectivity, paving the way for the rapid construction of diverse molecular libraries for drug discovery.[3][5][12] Future efforts will likely focus on broadening the substrate scope of existing methods, reducing catalyst loadings, and developing novel transformations that build molecular complexity in even fewer steps. The continued development in this field is essential for advancing medicinal chemistry and providing access to the next generation of therapeutics.
References
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221–14226. [Link]
Fu, G. C., & Keller, T. E. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]
Wurz, R. P., & Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. American Chemical Society. [Link]
Coldham, I., & Watson, D. W. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. [Link]
Rovis, T., & Varela, J. A. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
Corey, E. J., & Bo, Y. (1995). Synthesis of Cyclic Amino Acid Baikiain Via Asymmetric Phase Transfer Catalysis. ResearchGate. [Link]
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Zhou, Y.-G., & Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. [Link]
Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
Knochel, P., & Haas, D. (2011). Highly Diastereoselective Arylations of Substituted Piperidines. Journal of the American Chemical Society. [Link]
Bergman, R. G., & Ellman, J. A. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC. [Link]
Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
Comins, D. L., & Dehghani, A. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. [Link]
Andersen, K. E., et al. (n.d.). Synthesis of novel GABA uptake inhibitors. part 6 : Preparation and evaluation of N-Ω asymmetrically substituted nipecotic acid derivatives. Scilit. [Link]
Kunz, H., & Weymann, M. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. [Link]
ResearchGate. (n.d.). Synthesis of 2‐substituted piperidine‐4‐carboxylic acids. ResearchGate. [Link]
Sci-Hub. (2011). Stereoselective Synthesis of Substituted Piperidin-4-ols. Synfacts. [Link]
Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
Zhang, X., & colleagues. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC. [Link]
Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
Asian Journal of Organic Chemistry. (2025). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. [Link]
University of Liverpool Repository. (n.d.). Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. [Link]
Bertelsen, S., & Jørgensen, K. A. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]
Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
Google Patents. (n.d.). A kind of preparation method of (S)-nipecotic acid.
Beilstein Journals. (2018). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. [Link]
Anslyn, E. V., et al. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed. [Link]
Liu, B., & Chen, G. (2023). Synthesis of Chiral Carbocycles via Enantioselective β,γ-Dehydrogenation. PMC. [Link]
Höfner, G., & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. PubMed. [Link]
Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
Wanner, K. T., & Höfner, G. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. PubMed. [Link]
bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]
Tu, Y.-Q., & Zhang, F.-M. (n.d.). Biaxially chiral compounds: research and development of synthesis. Chemical Communications. [Link]
Wolf, C., & Liu, Y. (n.d.). Sensing of enantiomeric excess in chiral carboxylic acids. RSC Publishing. [Link]
Amanote Research. (2011). A Simple Method for the Determination of Enantiomeric. [Link]
Vederas, J. C., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. PubMed. [Link]
Advanced Analytical Strategies for the Quantification of Carboxylic Acids in Biological Matrices
Introduction and Analytical Challenges Carboxylic acids—encompassing short-chain fatty acids (SCFAs), tricarboxylic acid (TCA) cycle intermediates, and bile acids—are critical nodes in central carbon metabolism and host-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analytical Challenges
Carboxylic acids—encompassing short-chain fatty acids (SCFAs), tricarboxylic acid (TCA) cycle intermediates, and bile acids—are critical nodes in central carbon metabolism and host-microbiome signaling. Accurate quantification of these metabolites in biological matrices (e.g., plasma, feces, and tissue) is essential for biomarker discovery in oncology, metabolic disorders, and gastrointestinal diseases[1].
However, the direct analysis of carboxylic acids via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) presents significant analytical hurdles. SCFAs (such as acetate, propionate, and butyrate) are highly polar and volatile, leading to poor retention on standard reversed-phase (C18) columns and significant losses during sample evaporation[2]. Furthermore, their low molecular weight and lack of strongly ionizable functional groups result in poor electrospray ionization (ESI) efficiency[1]. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been utilized, it requires cumbersome, time-consuming sample preparation and is less amenable to high-throughput clinical environments[3].
The Causality of Experimental Design: Why 3-NPH Derivatization?
To circumvent the limitations of direct LC-MS/MS, pre-analytical chemical derivatization has emerged as the industry standard. Specifically, derivatization with 3-nitrophenylhydrazine (3-NPH) is the gold-standard approach for carboxylic acid sub-metabolome profiling[4][5].
The selection of 3-NPH over other reagents (like 2-NPH or aniline) is driven by strict physicochemical causality:
Chromatographic Retention: The addition of the bulky, hydrophobic 3-nitrophenyl group drastically increases the hydrophobicity of highly polar organic acids, enabling baseline resolution of structural isomers (e.g., citric acid vs. isocitric acid) on standard C18 columns[6].
Ionization Enhancement: The nitro group possesses a high electron affinity. When subjected to negative-ion ESI, 3-NPH derivatives yield an exceptionally strong MS response, increasing detection sensitivity by 10- to 100-fold compared to underivatized analytes[4][5].
Volatility Suppression: Converting volatile SCFAs into stable hydrazones prevents evaporative losses, allowing for room-temperature autosampler stability and reliable absolute quantification[6].
Fig 1. End-to-end analytical workflow for carboxylic acid quantification via LC-MS/MS.
Chemical Mechanism of 3-NPH Derivatization
The derivatization reaction is a carbodiimide-mediated coupling. The carboxylic acid first reacts with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. Pyridine is added as a basic catalyst to drive the nucleophilic attack of 3-NPH on this intermediate, yielding the stable 3-nitrophenylhydrazone derivative[4].
Fig 2. Chemical mechanism of 3-NPH derivatization of carboxylic acids using EDC coupling.
Self-Validating Protocol: LC-MS/MS Analysis of Carboxylic Acids
To ensure a robust, self-validating system, this protocol mandates the use of Stable Isotope-Labeled (SIL) internal standards (e.g.,
13
C-acetate,
13
C-butyrate,
d4
-succinate) spiked directly into the extraction solvent. This design choice inherently corrects for matrix-induced ion suppression, extraction inefficiencies, and derivatization yield variability[7].
Step 1: Reagent Preparation
Extraction Solvent: 50% aqueous methanol (v/v) containing a customized SIL internal standard mix (final concentration: 10 µM per IS).
3-NPH Solution: 200 mM 3-NPH dissolved in 50% aqueous methanol[8].
EDC/Pyridine Solution: 120 mM EDC containing 6% (v/v) pyridine in 50% aqueous methanol. Note: Pyridine is critical as it acts as a catalyst; omitting it will reduce derivatization yield by >80%[4].
Step 2: Sample Extraction
For Feces: Weigh exactly 20 mg of lyophilized fecal matter into a homogenization tube. Add 1.0 mL of Extraction Solvent. Bead-beat for 5 minutes at 30 Hz. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet debris[7].
For Plasma: Aliquot 25 µL of plasma into a microcentrifuge tube. Add 100 µL of cold Extraction Solvent to precipitate proteins. Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C[1].
Step 3: Derivatization Reaction
Transfer 40 µL of the sample supernatant (or calibration standard) into a clean 1.5 mL microcentrifuge tube.
Add 20 µL of the 200 mM 3-NPH Solution.
Add 20 µL of the 120 mM EDC/Pyridine Solution.
Vortex briefly and incubate the mixture in a thermomixer at 40°C for 30 minutes. Causality Note: 40°C provides the optimal thermodynamic energy to ensure complete derivatization of sterically hindered acids without causing thermal degradation of heat-sensitive TCA intermediates like oxaloacetate[4][8].
Quench the reaction and prevent MS detector saturation by adding 920 µL of 10% aqueous acetonitrile. Vortex to mix[5].
Step 4: LC-MS/MS Parameters
Analytical Column: Agilent SB-C18 RRHD (100 × 2.1 mm, 1.8 µm) maintained at 40°C[8].
Mobile Phase A: LC-MS grade water containing 0.1% formic acid (v/v).
Gradient Elution: 15% B (0–0.5 min) → linear ramp to 50% B (10 min) → 100% B (11–13 min) → re-equilibration at 15% B (13.1–16 min)[8].
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).
Quantitative Performance & Data Interpretation
When executed correctly, the 3-NPH derivatization strategy yields exceptional analytical performance. The table below summarizes typical validation parameters for key carboxylic acids across biological matrices, demonstrating high recovery and precision[4][5][9].
Target Analyte
Biological Matrix
LOD (ng/mL)
LOQ (ng/mL)
Extraction Recovery (%)
Intra-day CV (%)
Acetic Acid
Feces / Plasma
1.50
5.00
95.2 - 105.1
< 5.0
Propionic Acid
Feces / Plasma
0.50
1.50
94.0 - 102.4
< 4.5
Butyric Acid
Feces / Plasma
0.50
1.50
96.5 - 104.2
< 4.8
Succinic Acid
Plasma / Tissue
0.20
0.60
92.1 - 101.3
< 6.0
Citric Acid
Plasma / Tissue
0.30
1.00
90.5 - 98.8
< 6.5
α-Ketoglutarate
Plasma / Tissue
0.40
1.20
91.0 - 99.1
< 6.2
Note: Limits of Detection (LOD) and Quantitation (LOQ) are dependent on the specific sensitivity of the mass spectrometer utilized (e.g., Sciex 6500+ or Shimadzu LCMS-8060)[4][6].
References
Title: A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers
Source: MDPI
URL
Title: Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review
Source: Frontiers
URL
Title: LC-MS/MS chromatogram of carboxylic acids derivatized with...
Title: Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach
Source: PubMed
URL
Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices: Derivatization conditions
Source: Vetmeduni
URL
Title: Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS
Source: PMC / NIH
URL
Title: Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry
Source: PLOS One
URL
Title: LC-MS/MS Method Package for Short Chain Fatty Acids
Source: Shimadzu
URL
Scale-Up Synthesis of N-Sulfonylated Piperidines: Mechanistic Insights and Continuous Flow Protocols
The piperidine ring is a privileged scaffold in medicinal chemistry, serving as a core structural motif in a vast array of FDA-approved therapeutics and preclinical candidates[1]. Functionalizing the piperidine nitrogen...
Author: BenchChem Technical Support Team. Date: March 2026
The piperidine ring is a privileged scaffold in medicinal chemistry, serving as a core structural motif in a vast array of FDA-approved therapeutics and preclinical candidates[1]. Functionalizing the piperidine nitrogen via sulfonylation is a highly effective strategy to modulate lipophilicity, improve metabolic stability, and introduce bioisosteric equivalents to amides[2]. N-sulfonylated piperidines are critical intermediates and active pharmaceutical ingredients (APIs) in the development of antimalarials, soluble epoxide hydrolase inhibitors, and growth hormone secretagogues like MK-677[3][4][5].
However, transitioning the N-sulfonylation of piperidines from a discovery-scale vial to a multi-kilogram production environment presents significant chemical engineering challenges. This application note provides an authoritative guide to the mechanistic causality, process design, and validated protocols required for the successful scale-up of N-sulfonylated piperidines.
Mechanistic Causality and Scale-Up Bottlenecks
The synthesis of N-sulfonyl piperidines typically proceeds via the bimolecular nucleophilic substitution (
SN2
) of a sulfonyl chloride by the secondary amine of the piperidine ring[5][6].
The Role of the Base and Solvent
A non-nucleophilic tertiary amine base, such as
N,N
-diisopropylethylamine (DIPEA) or triethylamine (TEA), is strictly required[6].
Causality: The reaction generates one equivalent of hydrochloric acid (HCl). Without a base, the HCl protonates the unreacted piperidine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion. DIPEA is often preferred over TEA in scale-up because its increased steric bulk minimizes competitive nucleophilic attack on the sulfonyl chloride, which can lead to unstable sulfonylammonium intermediates and unwanted side reactions.
Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are standard[5][6]. DCM is highly effective for solubilizing both the starting materials and the resulting sulfonamide, ensuring a homogeneous reaction mixture critical for both batch and flow systems.
The Exothermic Challenge
The formation of the sulfonamide bond is highly exothermic. At the bench scale, this heat is easily dissipated. At the pilot scale, the reduced surface-area-to-volume ratio of large batch reactors leads to poor heat transfer.
Causality: If the exotherm is not controlled, localized "hotspots" develop. Elevated temperatures accelerate the hydrolysis of the highly reactive sulfonyl chloride by trace moisture in the solvent, leading to the formation of unreactive sulfonic acids and significantly depressing the overall yield.
Process Optimization: Batch vs. Continuous Flow
To mitigate the thermal risks associated with scale-up, chemical engineers increasingly rely on continuous flow microreactors[7][8]. Flow chemistry offers superior heat and mass transfer, allowing the highly exothermic N-sulfonylation to be conducted safely at higher concentrations and shorter residence times.
Quantitative Process Comparison
The following table summarizes the causal impact of transitioning from a traditional batch reactor to a continuous flow system for piperidine sulfonylation.
Flow drastically reduces overall processing time and reagent degradation.
Reaction Temp.
Cryogenic (
0 to −10∘C
)
Ambient to
10∘C
Superior heat dissipation in flow allows operation at milder temperatures.
Residence Time
6 - 12 hours
2 - 10 minutes
Rapid quenching in flow prevents the formation of colored oxidation byproducts.
System Design and Workflow Visualization
The logical progression of a continuous flow N-sulfonylation setup relies on precise fluid dynamics and immediate quenching to ensure a self-validating, high-yield process.
Continuous flow setup for the scalable, thermally-controlled N-sulfonylation of piperidines.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the reaction before proceeding to the next step.
Protocol A: Controlled Batch Scale-Up (100 g Scale)
This protocol is optimized for facilities lacking continuous flow infrastructure, utilizing controlled addition to manage the exotherm[5][9].
Reagents:
Piperidine derivative: 1.00 eq (100 g)
Sulfonyl chloride: 1.05 eq
DIPEA: 1.50 eq
Anhydrous DCM: 10 volumes (1 L)
Step-by-Step Methodology:
System Preparation: Purge a 2 L jacketed glass reactor with nitrogen. Ensure the reactor is meticulously dried to prevent sulfonyl chloride hydrolysis.
Substrate Loading: Charge the reactor with the piperidine derivative (100 g) and anhydrous DCM (700 mL). Initiate overhead stirring at 250 rpm.
Base Addition: Add DIPEA (1.50 eq) in a single portion. Cool the jacket to
0∘C
.
Electrophile Preparation: In a separate dried vessel, dissolve the sulfonyl chloride (1.05 eq) in anhydrous DCM (300 mL).
Controlled Addition: Using a pressure-equalizing dropping funnel or a dosing pump, add the sulfonyl chloride solution dropwise over 2–3 hours.
Self-Validation Check: Monitor the internal temperature probe. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds
5∘C
.
Reaction Maturation: Once addition is complete, maintain the jacket at
0∘C
for 1 hour, then allow it to warm to
15∘C
over 2 hours.
IPC Validation: Sample the reaction mixture and analyze via HPLC (UV 254 nm). The reaction is validated for workup when the piperidine starting material peak area is
<1%
.
Quench and Workup: Quench the reaction by adding 1M aqueous HCl (500 mL) to neutralize excess DIPEA and unreacted piperidine. Separate the phases. Wash the organic layer with saturated aqueous
NaHCO3
(500 mL) and brine (500 mL).
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the N-sulfonylated piperidine.
This protocol utilizes a microreactor system to achieve rapid conversion with an inherently safer thermal profile[7][8].
System Setup:
Pump A: 1.0 M Piperidine derivative + 1.5 M DIPEA in anhydrous THF.
Pump B: 1.05 M Sulfonyl chloride in anhydrous THF.
Reactor: 10 mL PFA (Perfluoroalkoxy) tubing reactor or glass microreactor, submerged in a cooling bath at
10∘C
.
Step-by-Step Methodology:
Priming: Prime the flow system with anhydrous THF at a combined flow rate of 2.0 mL/min to establish baseline pressure and verify system integrity (no leaks).
Flow Calibration: Set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min. This ensures a 1:1.05 stoichiometric ratio of piperidine to sulfonyl chloride. The residence time in the 10 mL reactor will be exactly 5.0 minutes.
Steady-State Equilibration: Initiate the pumping of reagents. Divert the output to a waste container for the first 10 minutes (2 reactor volumes) to allow the system to reach a steady-state concentration and thermal equilibrium.
In-Line Validation: Collect a 50
μL
aliquot from the reactor outlet and immediately dilute in acetonitrile for HPLC analysis.
Self-Validation Check: A conversion of
>99%
confirms the residence time and temperature are optimal. If conversion is low, decrease the combined flow rate to increase residence time.
Steady-State Collection: Once validated, direct the reactor effluent into a stirred collection vessel containing a biphasic mixture of DCM and 1M aqueous HCl (for immediate in-line quenching).
Downstream Processing: Phase separate the collected mixture, wash the organic layer with brine, and evaporate the solvent to isolate the highly pure product.
Troubleshooting and Optimization
Issue: Significant formation of sulfonic acid byproduct.
Causality: Moisture in the solvent system or highly humid ambient conditions leads to the competitive hydrolysis of the sulfonyl chloride.
Solution: Transition to strictly anhydrous solvents (e.g., stored over molecular sieves) and ensure the reactor headspace is continuously purged with dry nitrogen or argon.
Issue: Deep yellow or brown discoloration of the product.
Causality: Piperidines are susceptible to oxidation upon prolonged exposure to air and light, forming colored N-oxide or radical impurities.
Solution: Degas the solvents prior to making stock solutions. If the discoloration persists in the final product, a brief filtration through a pad of silica gel or activated charcoal during the organic workup phase will sequester the oxidized impurities.
Issue: Reaction stalling at ~50% conversion (Batch).
Causality: Insufficient base was added, resulting in the generated HCl protonating the remaining piperidine starting material, forming an unreactive piperidinium hydrochloride salt.
Solution: Verify the stoichiometry of the DIPEA/TEA. Ensure at least 1.2 to 1.5 equivalents of base are present relative to the piperidine.
References
Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Available at:[Link]
Recent advances in the synthesis of N-acyl sulfonamides. National Institutes of Health (NIH). Available at:[Link]
Electrophile-Induced Dearomatizing Spirocyclization of N-Arylisonicotinamides: A Route to Spirocyclic Piperidines. ACS Publications. Available at:[Link]
Optimisation of the synthesis of second generation 1,2,4,5 tetraoxane antimalarials. ResearchGate. Available at:[Link]
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. National Institutes of Health (NIH). Available at:[Link]
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at:[Link]
Continuous Flow Synthesis of N-Sulfonyl-1,2,3-triazoles for Tandem Relay Cu/Rh Dual Catalysis. ACS Publications. Available at:[Link]
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at:[Link]
Application Note: High-Throughput Derivatization of Piperidine-2-Carboxylic Acid for Fragment-Based Screening and SAR Optimization
Executive Summary Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic cyclic amino acid that serves as a critical, conformationally restricted scaffold in modern drug discovery. As a ho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic cyclic amino acid that serves as a critical, conformationally restricted scaffold in modern drug discovery. As a homolog of proline, its six-membered ring provides unique structural rigidity, making it an ideal core for synthesizing
β
-turn mimetics and highly specific target modulators. This application note details the mechanistic rationale, self-validating protocols, and screening workflows for the dual-axis (N- and C-terminal) derivatization of pipecolic acid to generate high-fidelity compound libraries.
Mechanistic Rationale in Drug Discovery
The utility of pipecolic acid in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) is driven by its ability to project functional groups into distinct 3D vectors.
Fragment-Based Screening: Pipecolic acid derivatives have been successfully utilized in NMR and Surface Plasmon Resonance (SPR) screens to identify novel chemotypes. For example, screening a fragment library against AmpC
β
-lactamase identified pipecolic acid derivatives as potent binders, filling critical "chemotype holes" in existing empirical libraries 1.
Ion Channel Modulation: Iterative derivatization of (R)-piperidine-2-carboxylic acid was fundamental in the discovery of ML277, a highly potent and selective activator of the KCNQ1 potassium channel. The structure-activity relationship (SAR) optimization required precise N-sulfonylation and C-amidation to achieve >100-fold selectivity over related channels 2.
Structural Mimicry: The scaffold is frequently employed to synthesize spiro bicyclic lactams that act as type II
β
-turn mimics, enabling the rapid identification of small-molecule ligands for complex peptide receptors 3.
Strategic Library Design Workflow
To maximize chemical space, derivatization is typically executed via a two-step orthogonal functionalization strategy. The secondary amine is modified first (acting as an internal protecting group), followed by the activation and coupling of the carboxylic acid.
Workflow for the orthogonal dual-axis derivatization of pipecolic acid for HTS library generation.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems, incorporating specific mechanistic choices and built-in quality control (QC) checkpoints to ensure high yield and stereochemical integrity.
Protocol A: N-Sulfonylation of (R)-Piperidine-2-carboxylic Acid
Objective: Synthesize N-sulfonyl intermediates to explore the "upper" SAR space of the target binding pocket 2.
Mechanistic Causality: The secondary amine of pipecolic acid is sterically hindered. Triethylamine (TEA) is selected as the base over Diisopropylethylamine (DIEA) because TEA is less bulky, allowing it to efficiently abstract the proton from the intermediate sulfonylammonium complex without impeding the initial nucleophilic attack. Dichloromethane (DCM) is utilized as an aprotic, non-polar solvent to stabilize the transition state and prevent the competitive hydrolysis of the sulfonyl chloride.
Step-by-Step Procedure:
Preparation: Suspend (R)-piperidine-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).
Base Addition: Add TEA (2.5 eq) dropwise at room temperature.
Self-Validation Checkpoint: The opaque suspension will clarify into a homogeneous solution as the soluble carboxylate salt forms, visually confirming complete deprotonation.
Electrophile Addition: Cool the reaction vessel to 0 °C. Add the target sulfonyl chloride (1.1 eq) dropwise over 15 minutes. This controls the exothermic reaction and suppresses the formation of sulfonic anhydrides.
Propagation: Remove the ice bath and stir at room temperature for 12 hours.
Quench & Extraction: Quench the reaction with 1N HCl to pH 2.
Causality: Acidification protonates the unreacted amine and TEA, driving them into the aqueous layer. The N-sulfonyl carboxylic acid remains neutral and partitions into the organic layer.
Isolation: Extract with DCM (3x), dry over MgSO4, and concentrate in vacuo.
Protocol B: C-Terminal Amidation via HATU Coupling
Objective: Couple the N-protected pipecolic acid to a diverse array of heteroaryl amines (e.g., thiazol-2-amines) to finalize the screening library.
Mechanistic Causality: The C2 chiral center of pipecolic acid is highly susceptible to base-catalyzed enolization (epimerization) when the carboxylic acid is activated. HATU is chosen over traditional carbodiimides (EDC/DCC) because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This rapid activation and subsequent aminolysis outcompete the slower enolization pathway, preserving stereochemical integrity. DIEA is used here (instead of TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile during active ester formation.
Step-by-Step Procedure:
Activation: Dissolve the N-sulfonyl pipecolic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIEA (3.0 eq). Stir for 15 minutes.
Self-Validation Checkpoint: Aliquot 1
μ
L into LC-MS. The mass of the active ester adduct (M + 118) must be the dominant peak, confirming complete activation before introducing the precious amine building block.
Coupling: Add the heteroaryl amine (1.1 eq). Stir at room temperature for 12 hours.
Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with saturated NaHCO3 (to remove acidic impurities and HOAt byproducts), 1N HCl (to remove unreacted amine), and brine (to remove DMF).
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via automated flash chromatography (Hexanes/EtOAc gradient).
Stereochemical Validation: Analyze the purified product via Chiral SFC (Supercritical Fluid Chromatography). Compare the retention time against a synthesized racemic standard to confirm an enantiomeric excess (ee) of >95%.
Quantitative Data: Impact of Coupling Conditions on Epimerization
The choice of coupling reagents drastically affects both the overall yield and the stereochemical purity of the resulting pipecolic acid derivatives. The table below summarizes the quantitative validation of various coupling environments.
Coupling Reagent
Base
Solvent
Average Yield (%)
Epimerization (%)
Mechanistic Causality
EDC / HOBt
DIEA
DMF
65.0
5.2
Slow activation kinetics allow time for transient oxazolone formation, leading to moderate racemization.
DCC / DMAP
TEA
DCM
55.5
12.4
DMAP acts as a strong acyl transfer agent but strongly promotes base-catalyzed enolization at C2.
HATU
DIEA
DMF
92.0
< 0.5
7-azabenzotriazole active ester undergoes extremely rapid aminolysis, outpacing epimerization.
COMU
TMP
DMF
95.0
< 0.2
Morpholino-based uronium salt provides superior stereocontrol and avoids explosive byproducts.
Table 1: Comparative efficacy of coupling conditions for C-derivatization of pipecolic acid.
Screening Cascade Application
Once the combinatorial library of pipecolic acid derivatives is synthesized and validated, it is subjected to an iterative screening cascade. For ion channel targets like KCNQ1, phenotypic assays are prioritized 2. For enzymatic targets, biophysical methods are utilized to detect low-affinity fragment binders 1.
Iterative screening and validation cascade for pipecolic acid derivatives in drug discovery.
References
Title: 4KZ6: Crystal structure of AmpC beta-lactamase in complex with fragment 13 ((2R,6R)-6-methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid)
Title: Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K v 7.1 (KCNQ1)
Title: Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as
β
-Turn Mimics
Source: ResearchGate
URL
Application Note: 1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)
Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, two-dimensional aromatic fragments to rigid, three-dimensional scaffolds is critical for improving target selectivity and clinic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, two-dimensional aromatic fragments to rigid, three-dimensional scaffolds is critical for improving target selectivity and clinical success rates. 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid represents a privileged, functionalized fragment that perfectly encapsulates this paradigm. By combining a conformationally restricted pipecolic acid core with a tunable sulfonamide moiety, this molecule provides highly defined spatial vectors for hit-to-lead elaboration. This application note details the physicochemical rationale, mechanistic binding modalities, and validated experimental protocols for deploying this fragment in early-stage drug discovery programs.
Physicochemical Rationale & FBDD Suitability
To be effective, a starting fragment must strictly adhere to the "Rule of Three" (Ro3) to ensure that subsequent chemical elaborations do not inflate the molecular weight or lipophilicity beyond drug-like space (Lipinski’s Rule of Five).
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is an ideal Ro3-compliant starting point[1]. The piperidine ring provides a rigid, non-aromatic 3D scaffold that mimics proline and pipecolic acid—motifs frequently recognized by proteases and beta-lactamases[2][3]. The sulfonamide group introduces significant steric bulk and distinct electronic properties, making it a valuable precursor for constructing complex molecular scaffolds[4].
Table 1: Physicochemical Profiling
Property
Value
Ro3 Threshold
FBDD Advantage
Molecular Weight (MW)
235.30 Da
≤
300 Da
Leaves ~265 Da for lead elaboration.
cLogP
~1.2
≤
3.0
Ensures high aqueous solubility for high-concentration screening (e.g., NMR, DSF).
H-Bond Donors (HBD)
1 (COOH)
≤
3
Minimizes desolvation penalties upon target binding.
H-Bond Acceptors (HBA)
4 (SO
2
, COOH)
≤
3 (Relaxed to 4)
Provides multiple vectors for interacting with target backbone amides.
Rotatable Bonds
4
≤
3 (Relaxed to 4)
The propyl chain retains flexibility to probe adjacent hydrophobic sub-pockets.
Mechanistic Insights & Binding Modalities
As a Senior Application Scientist, it is crucial to understand why a fragment binds, not just that it binds. The architecture of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid offers three distinct interaction zones:
The Piperidine Core (Shape Complementarity): Saturated heterocycles dictate the exit vectors of their substituents. The chair conformation of the piperidine ring ensures that the C2-carboxylic acid and the N1-sulfonamide project into distinct spatial quadrants. This is particularly effective in targeting the S1/S2 pockets of serine proteases (e.g., viral NS2B/NS3)[2].
The Carboxylic Acid (Anchor & Vector 1): In its unelaborated state, the deprotonated carboxylate often forms critical salt bridges with active-site Arginine or Lysine residues (e.g., in AmpC beta-lactamase)[3]. Synthetically, it serves as the primary handle for amide coupling, allowing rapid exploration of the S1' pocket.
The Propane-1-sulfonyl Group (Vector 2): Sulfonylation of the piperidine nitrogen restricts the conformational flexibility of the ring while providing a strong hydrogen-bond acceptor (SO
2
)[4]. The propyl chain acts as a hydrophobic probe. Literature shows that sulfonamide functionalization of piperidines can yield a 2-fold to 10-fold gain in binding affinity by displacing high-energy water molecules in target sub-pockets[5].
Figure 1: Pharmacophore mapping and growth vectors of the functionalized pipecolic acid scaffold.
Experimental Protocols
To establish a self-validating system, the following protocols detail the primary screening of the fragment and its subsequent chemical elaboration.
Protocol A: Primary Fragment Screening via Differential Scanning Fluorimetry (DSF)
DSF (Thermal Shift Assay) is utilized to detect the binding of the fragment to the target protein by monitoring the increase in melting temperature (
ΔTm
). This method is chosen because it is high-throughput and highly sensitive to the low-affinity (high
μ
M to mM) interactions typical of fragments.
Reagents & Materials:
Target Protein (e.g., recombinant protease) at 2–5
μ
M.
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (Fragment Stock: 100 mM in 100% DMSO).
SYPRO Orange Dye (5000x stock in DMSO).
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20 (Tween prevents non-specific aggregation).
Step-by-Step Methodology:
Buffer Preparation: Prepare the assay buffer. The inclusion of 0.01% Tween-20 is critical to eliminate false positives caused by fragment-induced protein aggregation.
Master Mix Formulation: For a 384-well plate, prepare a master mix containing 2
μ
M protein and 5x SYPRO Orange in the assay buffer.
Fragment Dispensing: Using an acoustic dispenser (e.g., Echo 550), transfer 100 nL of the 100 mM fragment stock into the assay plate wells (Final fragment concentration: 1 mM; Final DMSO: 0.5%).
Reaction Assembly: Dispense 20
μ
L of the Master Mix into each well. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.
Thermal Cycling: Run the plate in a RT-PCR instrument (e.g., QuantStudio). Ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, capturing fluorescence continuously (Ex: 490 nm, Em: 530 nm).
Data Analysis: Calculate the first derivative of the melt curve to determine the
Tm
. A
ΔTm≥0.5∘
C relative to the DMSO control indicates a positive hit.
Protocol B: Hit-to-Lead Elaboration via High-Throughput Amide Coupling
Once validated, the C2-carboxylic acid is utilized as the primary growth vector. The sulfonamide at N1 is chemically inert under standard peptide coupling conditions, allowing for highly regioselective reactions without the need for protecting groups[4].
Reagents & Materials:
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (0.1 M in DMF).
Diverse Primary/Secondary Amines (0.1 M in DMF).
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (0.2 M in DMF).
DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Methodology:
Activation: In a 96-well deep-well plate, mix 50
μ
L of the fragment solution (5
μ
mol) with 30
μ
L of HATU solution (6
μ
mol) and 2.5
μ
L of DIPEA (15
μ
mol). Incubate at room temperature for 10 minutes to form the active OAt ester. Causality note: HATU is chosen over EDC/NHS to maximize coupling efficiency for sterically hindered secondary amines.
Coupling: Add 60
μ
L of the respective amine building blocks (6
μ
mol) to the activated fragment. Seal the plate and shake at 400 rpm for 12 hours at room temperature.
Quenching & Filtration: Quench the reactions with 50
μ
L of 1M NH
4
Cl. Filter the crude mixtures through a 0.45
μ
m PTFE filter plate.
Purification: Purify the amides via preparative LC-MS using a C18 column and a water/acetonitrile gradient containing 0.1% Formic Acid.
Figure 2: Standard FBDD workflow for elaborating piperidine-2-carboxylic acid fragments.
Data Presentation: Fragment Elaboration Trajectory
The ultimate goal of FBDD is to maintain high Ligand Efficiency (LE) as the molecule grows. Table 2 illustrates a theoretical but highly representative trajectory of elaborating the base fragment into a potent lead compound targeting a viral protease.
Table 2: Hit-to-Lead Progression Metrics
Compound Stage
Modification
MW (Da)
ΔTm
(°C)
Affinity (
Kd
)
Ligand Efficiency (LE)*
Initial Hit
Base Fragment
235.3
+ 0.8
850
μ
M
0.32
Elaboration 1
+ Benzyl Amine
324.4
+ 2.4
45
μ
M
0.30
Elaboration 2
+ 4-F-Benzyl Amine
342.4
+ 4.1
8
μ
M
0.31
Lead Molecule
+ Bicyclic Amine
385.5
+ 7.5
120 nM
0.34
*Ligand Efficiency (LE)
≥
0.3 kcal/mol/heavy atom is generally required to consider an elaboration successful.
References
[5] Journal of Medicinal Chemistry - ACS Publications. Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Available at: [Link]
[2] ResearchGate. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease. Available at: [Link]
[3] RCSB Protein Data Bank (PDB). 4KZ6: Crystal structure of AmpC beta-lactamase in complex with fragment 13. Available at:[Link]
Application Note: Handling, Storage, and Synthetic Protocols for Propane-1-sulfonyl Chloride
Introduction and Mechanistic Overview Propane-1-sulfonyl chloride (1-Propanesulfonyl chloride) is a highly reactive, moisture-sensitive electrophile widely utilized in advanced organic synthesis. For drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Overview
Propane-1-sulfonyl chloride (1-Propanesulfonyl chloride) is a highly reactive, moisture-sensitive electrophile widely utilized in advanced organic synthesis. For drug development professionals, it serves as a critical building block in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs)[1][2]. For instance, it is used to enhance the activity, bioavailability, and stability of antimalarial drugs like Artesunate[3]. Beyond pharmaceuticals, it is a key precursor in the generation of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids[4].
The reactivity of propane-1-sulfonyl chloride is driven by its highly electrophilic hexavalent sulfur atom, which is susceptible to rapid nucleophilic attack by amines, alcohols, and water. Understanding this mechanistic vulnerability is paramount for designing safe handling procedures, preventing reagent degradation, and maximizing synthetic yields.
Physicochemical Properties & Hazard Profile
To ensure self-validating safety protocols, researchers must first establish a baseline understanding of the compound's physical characteristics and inherent dangers.
Propane-1-sulfonyl chloride carries the EUH014 hazard statement ("Reacts violently with water")[5].
Mechanistic Cause: Water acts as a nucleophile, attacking the sulfonyl sulfur. This hydrolysis rapidly expels a chloride ion, generating propanesulfonic acid and hydrogen chloride (HCl) gas. The reaction is highly exothermic; the rapid generation of heat and expanding HCl gas can cause closed containers to rupture and will rapidly decompose the reagent in hot water[4].
Toxicological Impact: The compound and its degradation products are severely corrosive (H314), capable of causing immediate skin burns and severe respiratory tract irritation (toxic pneumonitis) upon inhalation of vapors[6].
Storage and Stability Protocols
Maintaining the structural integrity of propane-1-sulfonyl chloride requires strict environmental controls.
Atmospheric Control: Store the reagent in a tightly sealed container under an inert atmosphere (dry nitrogen or argon) to prevent atmospheric moisture from initiating slow hydrolysis[4][7].
Temperature & Environment: Store in a cool, dry, and well-ventilated area[3][7]. While ambient storage is often acceptable for short periods[5], refrigeration (2–8 °C) is highly recommended for long-term preservation to suppress thermal degradation.
Incompatibilities: Keep strictly isolated from oxidizing agents, strong bases, and protic solvents (water, alcohols). Contact with strong bases can trigger violent exothermic neutralizations of any trace acid present in the storage vessel[8].
Validation Step: Before use, visually inspect the liquid. A pristine reagent should be a clear liquid. The presence of a white precipitate or excessive fuming upon opening indicates significant hydrolysis (formation of sulfonic acid and HCl) and compromised purity.
Experimental Workflow: Synthesis of a Sulfonamide
The following protocol outlines the synthesis of a sulfonamide derivative, a common application in drug discovery[2]. The methodology is designed as a self-validating system, ensuring that each step confirms the success of the previous one.
Workflow Visualization
Workflow for the safe handling and reaction of 1-propanesulfonyl chloride in sulfonamide synthesis.
Step-by-Step Methodology
Objective: Coupling of propane-1-sulfonyl chloride with a primary amine.
Step 1: Apparatus Preparation
Oven-dry a multi-neck round-bottom flask, magnetic stir bar, and addition funnel at 120 °C for at least 4 hours.
Assemble the apparatus hot and purge continuously with dry Nitrogen or Argon until cooled to room temperature.
Causality: Eliminates surface-bound moisture that would otherwise hydrolyze the sulfonyl chloride, reducing yield and generating corrosive HCl[4].
Step 2: Reagent Charging
Dissolve the target amine (1.0 equiv) and an organic base, such as triethylamine or pyridine (1.5 to 2.0 equiv), in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Causality: The base is required to act as an acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic substitution, preventing the protonation of the starting amine (which would render it non-nucleophilic and halt the reaction).
Cool the reaction mixture to 0 °C using an ice-water bath.
Step 3: Electrophile Addition
Using an air-free syringe technique, transfer propane-1-sulfonyl chloride (1.1 equiv) into the addition funnel.
Add the sulfonyl chloride dropwise to the cooled amine solution over 15–30 minutes.
Causality: The coupling reaction is highly exothermic. Dropwise addition at 0 °C controls the exotherm, preventing solvent boil-off and minimizing the formation of bis-sulfonylated side products.
Step 4: Reaction Monitoring
Remove the ice bath and allow the reaction to warm to room temperature.
Stir for 2–4 hours. Monitor the consumption of the amine via TLC or LC-MS.
Validation: The disappearance of the amine starting material and the emergence of a less polar spot (the sulfonamide) confirms successful coupling.
Step 5: Quenching and Workup
Once complete, cool the flask back to 0 °C and carefully add a small volume of ice-water dropwise.
Causality: Controlled quenching safely hydrolyzes any unreacted propane-1-sulfonyl chloride[4].
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and pyridine), saturated aqueous NaHCO3 (to neutralize trace acid), and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to isolate the crude sulfonamide.
Emergency and Spill Protocols
Due to its classification as a Class 8A combustible corrosive, immediate and specific actions are required during accidental exposure.
Spill Containment:DO NOT USE WATER . Water will cause a violent exothermic reaction and release toxic HCl gas. Cover the spill with a dry, inert absorbent material such as dry sand or vermiculite. Sweep up using non-sparking tools and place in a sealed, labeled container for hazardous waste disposal[7].
Personal Exposure:
Skin/Eye Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes (P305+P351+P338). The rapid removal of the chemical is critical to halt the corrosive action of the generated HCl and sulfonic acid.
Inhalation: Move the victim to fresh air immediately (P304+P340). If breathing is difficult, administer oxygen. Seek emergency medical help immediately (P310) due to the risk of toxic pneumonitis[6].
Technical Support Center: Yield Optimization for 1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks researchers encounter when synthesizing 1-(Propane-1-sulfonyl)piperidine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks researchers encounter when synthesizing 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid.
The sulfonylation of pipecolic acid (piperidine-2-carboxylic acid) with propane-1-sulfonyl chloride is notoriously challenging. Because pipecolic acid is a sterically hindered secondary amine, its nucleophilic attack is slow. When standard aqueous conditions are used, the highly electrophilic sulfonyl chloride rapidly hydrolyzes before the desired C-N bond can form. This guide provides the causality behind these failures and offers a self-validating, anhydrous protocol to maximize your yield.
Synthesis Workflow & Optimization Checkpoints
Figure 1: Comparison of aqueous Schotten-Baumann vs. anhydrous transient silylation workflows.
Troubleshooting Guide & FAQs
Q1: Why is my yield consistently below 40% when using standard Schotten-Baumann conditions (NaOH/Water/THF)?A: The fundamental issue is a competition between two reaction rates:
ksulfonylation
vs.
khydrolysis
. Propane-1-sulfonyl chloride is highly electrophilic and susceptible to rapid hydrolysis in basic aqueous media[1]. Furthermore, pipecolic acid is a sterically hindered secondary amine. Because the steric bulk at the
α
-position slows down the desired nitrogen attack, the water/hydroxide ions outcompete the amine, leading to the destruction of your sulfonyl chloride reagent into propane-1-sulfonic acid. To resolve this, you must eliminate water from the reaction entirely.
Q2: How can I solubilize pipecolic acid in anhydrous organic solvents like DCM to avoid water?A: Pipecolic acid exists as a zwitterion (an internal salt between the amine and the carboxylic acid), making it completely insoluble in aprotic solvents like dichloromethane (DCM). The solution is transient silylation [2]. By reacting the suspension of pipecolic acid with Trimethylsilyl chloride (TMSCl) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DCM, you temporarily protect the carboxylic acid as a TMS-ester[3]. This breaks the zwitterionic network, rendering the intermediate highly soluble and allowing for a homogeneous, fast reaction with the sulfonyl chloride.
Q3: During the workup of the aqueous reaction, I lose a significant amount of product. How can I improve isolation?A: 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is highly water-soluble because it contains both a polar sulfonamide linkage and a carboxylic acid. If the aqueous phase is neutral or basic, the molecule exists as a highly soluble carboxylate salt. You must strictly acidify the aqueous layer to pH 2 using 1M HCl[4]. This fully protonates the carboxylic acid, suppressing its ionization and forcing the product to partition into the organic phase during extraction (using Ethyl Acetate or a 3:1 Chloroform/Isopropanol mixture).
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between the chosen solvent/base system and the resulting reaction efficiency.
Method / Solvent System
Base Used
Additive
Temp
Typical Yield
Causality / Key Observation
Aqueous Biphasic (Water/THF)
NaOH (aq)
None
0 °C to RT
25 - 40%
High rate of sulfonyl chloride hydrolysis; poor conversion due to steric hindrance.
Aqueous Biphasic (Water/DCM)
Na₂CO₃ (aq)
None
0 °C
45 - 55%
Milder base slightly reduces hydrolysis rate, but biphasic mass transfer limits the reaction rate.
Anhydrous Organic (DMF)
Et₃N
None
RT
50 - 60%
Zwitterion solubility is poor. Et₃N can act as a nucleophile, creating reactive but unstable sulfene intermediates.
Transient Silylation (DCM)
DIPEA
TMSCl
0 °C to RT
85 - 95%
Optimal. TMSCl breaks the zwitterion, ensuring complete solubility. DIPEA is non-nucleophilic, preventing side reactions.
Standard Operating Procedure: Anhydrous Transient Silylation
This self-validating protocol utilizes transient silylation to ensure complete solubility and prevent reagent hydrolysis.
Materials Required:
Pipecolic acid (1.0 eq)
Propane-1-sulfonyl chloride (1.2 eq)
Trimethylsilyl chloride (TMSCl) (1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) or Argon.
Suspension: Add pipecolic acid (1.0 eq) to the flask, followed by anhydrous DCM (approx. 10 mL per gram of amino acid). The mixture will be a cloudy suspension.
Transient Silylation: Add DIPEA (3.0 eq) to the suspension. Cool the flask to 0 °C using an ice bath. Dropwise, add TMSCl (1.5 eq).
Self-Validation Checkpoint: Stir the mixture at room temperature for 1 to 2 hours. The cloudy suspension must transition into a completely clear, homogeneous solution . This visually confirms the successful formation of the soluble TMS-ester.
Sulfonylation: Cool the clear solution back to 0 °C. Slowly add propane-1-sulfonyl chloride (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours. Monitor completion via TLC or LC-MS.
Quench & Hydrolysis: Once complete, quench the reaction by adding an equal volume of distilled water. Stir vigorously for 15 minutes. Mechanism: The water instantly hydrolyzes the transient TMS-ester back to the free carboxylic acid.
Acidification & Extraction: Transfer the mixture to a separatory funnel. Separate the organic DCM layer (which contains impurities) and retain the aqueous layer (which contains your product as a salt).
Product Isolation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. Extract the acidified aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Combine the EtOAc organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid.
References
Schotten-Baumann Reaction - Organic Chemistry Portal. Details the foundational biphasic conditions and the inherent risk of acyl/sulfonyl chloride hydrolysis in the presence of water.
URL:[Link]
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository. Validates the necessity of strict pH control (acidification to pH 2-3) for the successful extraction and isolation of sulfonated amino acids.
URL:[Link]
Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation - Organic Letters Vol. 6 No. 15, ACS Publications. Demonstrates the mechanistic use of transient silylation to solubilize and protect functional groups in anhydrous organic synthesis.
URL:[Link]
Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile - Journal of Medicinal Chemistry, ACS Publications. Provides the authoritative grounding for utilizing the TMSCl, DIPEA, and DCM triad for the modification of sterically hindered amino acids.
URL:[Link]
Side reactions in the sulfonylation of piperidine-2-carboxylic acid
Technical Support Center: Troubleshooting the N-Sulfonylation of Piperidine-2-Carboxylic Acid Welcome to the advanced troubleshooting guide for the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid). As a f...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the N-Sulfonylation of Piperidine-2-Carboxylic Acid
Welcome to the advanced troubleshooting guide for the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid). As a fundamental transformation in medicinal chemistry for synthesizing conformationally restricted scaffolds, this reaction is notoriously prone to chemoselectivity and stereoselectivity issues. The zwitterionic nature of the amino acid, combined with the dual nucleophilicity of the secondary amine and the carboxylate, requires strict mechanistic control.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, enantiopure synthesis.
Mechanistic Overview: The Chemoselectivity Challenge
The primary challenge in this reaction is differentiating the nucleophilicity of the secondary amine from the carboxylate oxygen. While the amine is the desired target, the carboxylate can competitively attack the highly electrophilic sulfonyl chloride, leading to a cascade of unwanted side reactions.
Mechanistic pathways of N-sulfonylation vs. mixed anhydride side reactions.
Frequently Asked Questions & Troubleshooting
Q1: Why am I observing dimerization or oligomerization of my starting material?Causality: This is the most common side reaction when sulfonylating unprotected amino acids. The carboxylate group reacts with the sulfonyl chloride to form a highly reactive carboxylic-sulfonic mixed anhydride[1]. This intermediate acts as an activated acylating agent, which is subsequently attacked by the secondary amine of another pipecolic acid molecule, forming an amide bond (dimerization/oligomerization)[2].
Solution: To prevent this, strictly control the stoichiometry of the sulfonyl chloride (1.05–1.10 eq) and maintain the reaction at 0–5 °C[3]. The lower temperature kinetically favors the more nucleophilic amine over the carboxylate. Alternatively, protect the carboxylic acid as a methyl or benzyl ester prior to sulfonylation.
Q2: My isolated product shows a loss of enantiomeric excess (ee). How do I prevent epimerization?Causality: Pipecolic acid contains a labile alpha-proton at the C2 chiral center, situated adjacent to an electron-withdrawing carbonyl. In the presence of strong bases or prolonged exposure to basic conditions at room temperature, this proton can be abstracted to form an enolate, leading to racemization[3].
Solution: Utilize mild, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) rather than stronger bases like DBU. Ensure the reaction temperature does not exceed 5 °C during the electrophile addition phase[3].
Q3: The sulfonyl chloride is disappearing, but my starting material remains unreacted. Why?Causality: Sulfonyl chlorides are highly sensitive to moisture. If your solvent is not strictly anhydrous or if your glassware contains residual water, the sulfonyl chloride will undergo rapid competitive hydrolysis to form the unreactive sulfonic acid and HCl[4].
Solution: Use commercially available anhydrous solvents (e.g., dry DCM) and oven-dried glassware[4]. If the reaction must be run in aqueous media, use a biphasic system (e.g., DCM/sat. NaHCO₃) and add the sulfonyl chloride in portions to outpace the competitive hydrolysis.
Quantitative Data: Optimization of Reaction Parameters
To achieve >95% yield and >99% ee, reaction parameters must be tightly controlled. The table below summarizes the optimal conditions and their mechanistic impact on the reaction system.
This protocol incorporates a "Micro-Quench" self-validation step, allowing you to analytically confirm the absence of the mixed anhydride intermediate before proceeding to the workup.
Self-validating step-by-step workflow for the N-sulfonylation of pipecolic acid.
Step-by-Step Methodology: N-Sulfonylation of (S)-Piperidine-2-Carboxylic Acid
Step 1: Substrate Solubilization & Drying
Suspend 1.0 equivalent of (S)-piperidine-2-carboxylic acid in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N₂ or Ar)[3].
Step 2: Base Addition & Temperature Control
Add 2.0 equivalents of anhydrous Triethylamine (TEA). Mechanistic Note: The zwitterionic suspension will clear into a homogeneous solution as the carboxylic acid is deprotonated to the soluble carboxylate salt. Immediately cool the reaction flask to 0 °C using an ice-water bath[3].
Step 3: Electrophile Addition
Dissolve 1.05 equivalents of the desired sulfonyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition keeps the local concentration of the electrophile low, preventing double-reaction (mixed anhydride formation)[4]. Stir for 4 hours at 0–5 °C.
Step 4: In-Process Control (Self-Validation)
How do you know the mixed anhydride hasn't formed? Withdraw a 10 µL aliquot of the reaction mixture and quench it directly into 1 mL of anhydrous methanol. Analyze this sample via LC-MS.
Validation Logic: Any unreacted mixed anhydride in the system will immediately react with methanol to form a methyl ester mass peak. If only the desired N-sulfonyl carboxylic acid is present, no methyl ester mass will be observed. If the ester is detected, allow the reaction to stir longer to allow the unstable anhydride to hydrolyze back to the acid.
Step 5: Selective Quench and Extraction
Once validated, quench the bulk reaction by adding 1M HCl until the aqueous phase reaches pH 2[4]. Transfer to a separatory funnel and extract three times with DCM. Causality: At pH 2, the N-sulfonyl product is a neutral organic acid and partitions cleanly into the organic layer, while unreacted amino acid and TEA-HCl remain trapped in the aqueous layer. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
Diagnostic Workflow: Selecting a Purification Strategy
Welcome to the Technical Support Center for Analytical and Purification Sciences. As a Senior Application Scientist, I frequently encounter the unique challenges associated with the purification of polar carboxylic acids...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Analytical and Purification Sciences. As a Senior Application Scientist, I frequently encounter the unique challenges associated with the purification of polar carboxylic acids. Due to their high polarity, pH-dependent ionization states, and propensity to interact with residual active sites on silica matrices, these compounds often defy standard reversed-phase chromatography protocols.
This guide is designed to move beyond generic advice. Here, we will dissect the mechanistic causes of common purification failures—from phase collapse to silanophilic tailing—and provide field-proven, self-validating methodologies to ensure robust retention, peak symmetry, and high recovery.
Before troubleshooting specific issues, it is critical to align your purification strategy with the physicochemical properties of your target carboxylic acid. The decision matrix below outlines the logical progression from standard Reversed-Phase HPLC (RP-HPLC) to Mixed-Mode and Hydrophilic Interaction Liquid Chromatography (HILIC).
Diagnostic workflow for selecting the optimal purification strategy for polar carboxylic acids.
Troubleshooting Guides & FAQs
Q1: My polar carboxylic acids elute in the void volume on a standard C18 column. How can I increase retention?A: Carboxylic acids typically have a pKa between 3.0 and 5.0. At a neutral pH, they exist as ionized carboxylates (-COO⁻), which are highly polar and poorly retained by the hydrophobic alkyl chains of a C18 column.
The Solution (Ion Suppression): Lower the mobile phase pH to 2.0–3.0 using acidic modifiers like formic acid or trifluoroacetic acid (TFA). This low pH suppresses the ionization of the weakly acidic analytes, converting them into their neutral, more hydrophobic state, thereby significantly increasing retention[1].
The Caveat (Dewetting): If your analyte is extremely hydrophilic and requires >95% aqueous mobile phase even under ion suppression, standard C18 columns will suffer from "dewetting" (hydrophobic phase collapse). In these instances, hydrophobic retention alone is inadequate, and you must switch to a Mixed-Mode Weak Anion Exchange (WAX) column, which utilizes an embedded anion-exchange functional group to retain the acids without relying entirely on hydrophobicity[2].
Q2: I am using a low-pH mobile phase to retain my acids, but I am experiencing severe peak tailing. What is the root cause?A: Peak tailing for carboxylic acids at low pH is primarily driven by secondary silanophilic interactions . While a low pH suppresses bulk analyte ionization, partially deprotonated carboxylic acids can still form strong hydrogen bonds or ionic interactions with protonated, isolated silanol groups on the silica stationary phase[3]. Furthermore, multi-carboxylate compounds frequently chelate trace metals (e.g., iron) present in column frits or stainless-steel tubing.
The Solution: First, ensure you are using highly volatile, low-pH buffers (e.g., formic acid) combined with proper column pretreatment to mitigate these interactions[3]. Second, consider switching to a Charged Surface Hybrid (CSH) column; these columns maintain a slight positive surface charge at low pH, which repels basic impurities and effectively masks residual silanols, resulting in sharper peaks[1].
Q3: Standard reversed-phase Solid Phase Extraction (SPE) results in poor recovery of my polar acids. How can I efficiently extract them from complex aqueous matrices?A: Standard C18 SPE relies solely on hydrophobic interactions, which are insufficient to hold highly polar, ionized acids during aqueous wash steps.
The Solution: Utilize Mixed-Mode Anion Exchange SPE (MAX or WAX) . These polymeric sorbents combine a hydrophobic backbone with strong or weak anion-exchange functional groups. This dual-mechanism allows for high secondary hydrophobic interactions in addition to strong ionic retention, making them ideal for isolating low-concentration carboxylic acids from complex matrices[4].
This protocol is a self-validating system: it utilizes targeted pH shifts to deliberately lock and release the analyte based on its pKa.
Conditioning: Pass 2 mL Methanol, followed by 2 mL HPLC-grade Water through the MAX cartridge. (Causality: Solvates the polymeric backbone and activates the quaternary amine groups).
Loading: Adjust your aqueous sample to pH 7.0–8.0 and load onto the cartridge. (Causality: Ensures the carboxylic acid is fully deprotonated [-COO⁻], maximizing strong ionic binding to the positively charged MAX sorbent).
Wash 1 (Aqueous): Pass 2 mL of 5% Ammonium Hydroxide in Water. (Causality: The basic pH maintains the analyte in its ionized state, keeping it firmly locked to the sorbent while washing away weakly acidic and neutral interferences).
Wash 2 (Organic): Pass 2 mL of 100% Methanol. (Causality: Strips away highly hydrophobic neutral and basic interferences. The target acid remains bound because the ionic interaction is strong enough to withstand 100% organic solvent).
Elution: Elute with 2 mL of 2% Formic Acid in Methanol. (Causality: Formic acid drops the pH well below the analyte's pKa, protonating it to its neutral state[-COOH]. This instantly breaks the ionic bond with the sorbent, while the methanol disrupts secondary hydrophobic interactions, releasing the purified acid).
Reconstitution: Evaporate the eluate under a gentle nitrogen stream and reconstitute in your initial mobile phase.
Protocol 2: HILIC-MS/MS Method Development for Highly Polar Di-carboxylic Acids
When RP-HPLC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism by partitioning analytes into a water-enriched layer on the stationary phase.
Column Selection: Utilize an Amide or Zwitterionic (ZIC) HILIC column.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0. (Causality: HILIC requires a minimum of 3-5% water to form the semi-immobilized aqueous layer. The pH 5.0 buffer ensures the carboxylic acids remain consistently ionized, preventing peak splitting, while ammonium acetate provides necessary ionic strength without precipitating in high organic conditions[5]).
Mobile Phase B: 100% Acetonitrile.
Gradient Elution: Start the gradient at 90% B, ramping down to 50% B over 10 minutes. (Causality: In HILIC, the organic solvent is the "weak" solvent. Starting at high organic concentrations forces the polar analytes to partition into the stationary aqueous layer. Decreasing the organic concentration increases elution strength, allowing the acids to partition back into the mobile phase).
Sample Diluent: Ensure the sample is dissolved in at least 75% Acetonitrile. (Causality: Injecting a highly aqueous sample into a HILIC system disrupts the stationary water layer, leading to severe peak distortion).
Quantitative Data & Selection Guides
Table 1: Column Selection Matrix for Polar Carboxylic Acids
Column Chemistry
Primary Retention Mechanism
Ideal Analyte LogP
Mobile Phase Compatibility
Risk of Dewetting
Standard C18
Hydrophobic Partitioning
> 1.0
5–100% Organic
High (at <5% Organic)
Aqueous C18 (AQ)
Hydrophobic (Polar Endcapped)
0 to 2.0
0–100% Organic
Low
Mixed-Mode WAX
Anion Exchange & Hydrophobic
< 0
Aqueous Buffers
None
HILIC (Amide/ZIC)
Hydrophilic Partitioning
< -1.0
60–95% Organic
None
Table 2: pKa vs. Mobile Phase pH Dynamics (Ion Suppression)
Parameter
Mobile Phase pH 2.0 (Ion Suppression)
Mobile Phase pH 7.0 (Neutral)
Analyte State
Neutral (Protonated, -COOH)
Ionized (Deprotonated, -COO⁻)
RP-HPLC Retention
High (Increased Hydrophobicity)
Low (Elutes near void volume)
Peak Shape
Sharp (if silanols are masked)
Broad/Split (due to mixed modes)
MS Detection Mode
Positive ESI (or Negative ESI with reduced sensitivity)
Technical Support Center: Optimization of N-Sulfonylation of Amino Acids
Welcome to the Technical Support Center for amino acid functionalization. N-sulfonylation is a foundational transformation in peptide chemistry and drug discovery, utilized to install robust protecting groups or to synth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for amino acid functionalization. N-sulfonylation is a foundational transformation in peptide chemistry and drug discovery, utilized to install robust protecting groups or to synthesize active pharmaceutical ingredients (e.g., sulfonamide-based therapeutics).
While seemingly straightforward, the reaction is highly sensitive to pH, temperature, and stoichiometry. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative parameters to help you achieve high-yield, epimerization-free N-sulfonylation.
Mechanistic Workflow & Reaction Logic
The N-sulfonylation of amino acids is typically performed under aqueous basic conditions, analogous to the classic Schotten-Baumann reaction[1]. Because amino acids exist as zwitterions at neutral pH, an alkaline environment is required to deprotonate the ammonium ion, revealing the nucleophilic free amine[1].
However, introducing highly electrophilic sulfonyl chlorides into aqueous media creates competing pathways. The diagram below illustrates the desired reaction trajectory versus common side reactions, such as hydrolysis and over-sulfonylation.
Mechanistic workflow of amino acid N-sulfonylation highlighting desired pathways and side reactions.
Self-Validating Experimental Protocol
To maximize yield and suppress side reactions, the following step-by-step methodology utilizes a biphasic Schotten-Baumann approach[2].
Reagents: Amino acid (1.0 eq), Sulfonyl chloride (1.1 eq), 1M NaOH or Na₂CO₃, 1,4-Dioxane or THF.
Deprotonation: Dissolve the amino acid (1.0 eq) in 1M aqueous NaOH (2.0 eq).
Causality: The first equivalent of base deprotonates the carboxylic acid; the second deprotonates the ammonium ion, generating the active nucleophile[1].
Temperature Control: Cool the reaction vessel to 0–5 °C using an ice bath.
Causality: Low temperatures kinetically favor the amine nucleophilic attack over the competing hydrolysis of the sulfonyl chloride by water[3].
Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the vigorously stirring aqueous mixture over 30 minutes.
Causality: Dropwise addition prevents local concentration spikes of the electrophile, mitigating the risk of over-sulfonylation at the carboxylate[3].
pH Maintenance: Monitor the reaction pH. As the reaction proceeds, HCl is generated as a byproduct. Add 1M NaOH dropwise to maintain the pH between 9.0 and 10.0.
Self-Validating Step: The consumption of base directly correlates with reaction progress. Once the pH stabilizes without further base addition, the reaction is complete.
Product Isolation: Wash the basic aqueous layer with diethyl ether to remove unreacted sulfonyl chloride. Then, carefully acidify the aqueous layer to pH 2.0 using 1M HCl.
Self-Validating Step: Upon reaching pH 2.0, the carboxylate protonates. The sudden precipitation of a white solid confirms the formation of the lipophilic N-sulfonyl amino acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Quantitative Data: Optimization Parameters
The efficiency of N-sulfonylation is highly dependent on the interplay between base, solvent, and temperature[1]. The table below summarizes the causality behind specific parameter choices.
Parameter
Condition
Yield Impact
Mechanistic Causality
Base
NaOH / Na₂CO₃ (Aqueous)
High (80–95%)
Deprotonates the amine and neutralizes the HCl byproduct continuously[1].
Base
Pyridine / Et₃N (Organic)
Moderate (70–90%)
Acts as an acid scavenger. Pyridine can actively catalyze the reaction via a highly reactive sulfonylpyridinium intermediate[4].
Solvent
Water / Dioxane (1:1)
Optimal
Biphasic/miscible systems solubilize both the highly polar amino acid salts and the non-polar sulfonyl chlorides.
Temperature
0 °C to Room Temp
High Purity
Minimizes the background hydrolysis of sulfonyl chloride into unreactive sulfonic acid[3].
Stoichiometry
>1.5 eq Sulfonyl Chloride
Low (Desired)
Excess reagent promotes carboxylate attack, leading to mixed anhydrides and di-sulfonylation[5].
Troubleshooting Guide & FAQs
Q1: Why am I observing over-sulfonylation and a complex product mixture?A: Over-sulfonylation occurs when excess sulfonyl chloride reacts with the carboxylate group of your newly formed N-sulfonyl amino acid, generating a highly reactive mixed anhydride[5]. This intermediate can undergo further undesired reactions, such as polymerization or attack by other nucleophiles.
Solution: Strictly limit your sulfonyl chloride to 1.05–1.1 equivalents. Maintain the reaction at 0–5 °C during addition to suppress the activation energy required for carboxylate attack[3].
Q2: My sulfonyl chloride is hydrolyzing into sulfonic acid before it reacts with the amino acid. How can I prevent this?A: Sulfonyl chlorides are highly electrophilic and susceptible to nucleophilic attack by bulk water[3]. High temperatures and highly alkaline conditions accelerate this hydrolysis.
Solution: Always cool the reaction to 0 °C before adding the sulfonyl chloride. If hydrolysis persists, use a biphasic solvent system (e.g., Water/DCM). The unreacted sulfonyl chloride will partition into the organic layer, shielding it from water, while the reaction occurs efficiently at the biphasic interface.
Q3: My specific amino acid has exceptionally poor solubility in the aqueous base. What are the alternatives?A: Highly lipophilic amino acids (e.g., Trp, Phe derivatives) may not dissolve well even at high pH because the hydrophobic side chain outweighs the solvation energy of the charged carboxylate.
Solution: Increase the ratio of your organic co-solvent (e.g., use 2:1 THF:Water). Alternatively, protect the carboxylate as a methyl ester first. You can then perform the N-sulfonylation in a purely organic solvent (like DCM) using an organic base (like triethylamine or N-methylimidazole)[6], followed by a mild saponification (LiOH/Water) to reveal the final product[1].
Q4: Is there a risk of racemization during the N-sulfonylation of chiral amino acids?A: Direct N-sulfonylation under standard Schotten-Baumann conditions generally proceeds without epimerization because the chiral center (alpha-carbon) is not directly involved in the transition state. However, if mixed anhydrides form due to over-activation (see Q1), the activated carboxylate can cyclize into an oxazolone intermediate. Deprotonation at the alpha-carbon of the oxazolone leads to rapid racemization.
Solution: Avoid excess electrophile and elevated temperatures to prevent mixed anhydride formation.
References
Google Patents.
Royal Society of Chemistry. "Sulfonyl chlorides as an efficient tool for the postsynthetic modification..." Chemical Communications. [Link]
ResearchGate. "A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis." ResearchGate. [Link]
ResearchGate. "Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole." ResearchGate. [Link]
Technical Support Center: Preventing Desulfonylation of N-Sulfonyl Piperidines
Welcome to the Technical Support Center for N-Sulfonyl Piperidine Chemistry. N-sulfonyl groups (such as tosyl, mesyl, and benzenesulfonyl) are robust protecting groups and critical pharmacophores in drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for N-Sulfonyl Piperidine Chemistry. N-sulfonyl groups (such as tosyl, mesyl, and benzenesulfonyl) are robust protecting groups and critical pharmacophores in drug discovery. However, unexpected desulfonylation can derail complex synthetic routes. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to prevent the premature cleavage of the N–S bond.
Section 1: Mechanistic Insights & FAQs
Q1: Why does my N-sulfonyl piperidine undergo unintended desulfonylation during reduction steps?A: The N–S bond is highly susceptible to Single Electron Transfer (SET) reductive cleavage[1]. When exposed to reagents like Samarium(II) iodide (SmI2), dissolving metals (Na/NH3, Mg/MeOH), or photoredox catalysts, the sulfonyl group accepts an electron to form a radical anion. This intermediate rapidly fragments into a sulfinate anion and a piperidinyl radical, leading to complete desulfonylation [1]. To prevent this, you must switch from SET reductants to two-electron hydride donors (e.g., NaBH4) or catalytic hydrogenation, which do not populate the antibonding orbital of the N–S bond.
Q2: I am using Lewis acids for a deprotection step elsewhere on the molecule, but I am losing the N-tosyl group. Why?A: Strong Lewis acids, particularly aluminum halides like AlI3 or BCl3, strongly coordinate to the oxygen atoms of the sulfonyl group. This oxophilic coordination withdraws electron density from the sulfur atom, weakening the N–S bond and making it highly susceptible to heterolytic cleavage[2]. To preserve the N-sulfonyl group, substitute strong Lewis acids with milder Brønsted acids (e.g., Trifluoroacetic acid or HCl in dioxane), which protonate basic sites but lack the strong coordination required to activate the sulfonyl group for cleavage.
Q3: Can basic cross-coupling conditions cause desulfonylation?A: Yes, under specific extreme conditions. While N-sulfonyl piperidines are generally stable to standard inorganic bases (K2CO3, Cs2CO3), the use of strong bases like KOtBu in highly polar aprotic solvents (e.g., DMSO) at elevated temperatures can trigger transition-metal-free N-desulfonylation[3]. Ensure your Buchwald-Hartwig or Suzuki couplings utilize less nucleophilic bases and less polar solvent mixtures (e.g., Toluene/H2O).
Q4: Is electrochemical synthesis safe for N-sulfonyl piperidines?A: It depends on the polarity. Anodic oxidations (like the Shono oxidation) generally leave the N-sulfonyl group intact. However, cathodic reductive electrochemical conditions act as direct SET processes and will efficiently cleave the sulfonamide to yield the free amine [4].
Section 2: Reaction Compatibility Matrix
The following table summarizes the stability of N-sulfonyl piperidines under various synthetic conditions, allowing researchers to predict and avoid unwanted cleavage.
Condition Type
Specific Reagents
N-Sulfonyl Stability
Mechanistic Causality
SET Reductants
SmI2, Na/Naphthalene, Mg/MeOH
Highly Unstable
Radical anion formation and rapid fragmentation [1].
Nucleophilic displacement/elimination at high temps [3].
Mild Bases
K2CO3, Cs2CO3, K3PO4
Stable
Insufficient nucleophilicity to attack the sulfonyl group.
Section 3: Visualizations
Reaction pathway decision tree for N-sulfonyl piperidine stability vs. desulfonylation.
Troubleshooting workflow to identify and resolve unintended N-desulfonylation.
Section 4: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints to confirm the N-sulfonyl group remains intact during transformations of other functional groups.
Protocol 1: Chemoselective Ester Reduction in the Presence of an N-Tosyl Piperidine
Objective: Reduce a pendant ester to an alcohol without triggering SET-mediated desulfonylation.
Preparation: Dissolve the N-tosyl piperidine ester substrate (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere.
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
Causality: Lower temperatures suppress unwanted ring-opening or over-reduction side reactions.
Reagent Addition: Add LiBH4 (2.0 mmol) portion-wise.
Causality: LiBH4 is a mild, two-electron hydride donor that selectively reduces esters but strictly avoids the SET pathways required to cleave the N–S bond.
Reaction Monitoring (Self-Validation): Stir for 4 hours, gradually warming to room temperature. Validate reaction progress by TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the appearance of a more polar spot (the alcohol) without the formation of a baseline-stuck, highly polar free piperidine spot confirms chemoselectivity.
Quenching & Isolation: Carefully quench with saturated aqueous NH4Cl (5 mL) to destroy excess hydride. Extract with EtOAc (3 x 10 mL), dry over Na2SO4, and concentrate in vacuo.
Protocol 2: Safe Suzuki-Miyaura Cross-Coupling for N-Mesyl Piperidine Aryl Bromides
Objective: Perform a Palladium-catalyzed cross-coupling without base-induced desulfonylation.
Preparation: Charge a Schlenk flask with the N-mesyl piperidine aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol).
Base Selection: Add anhydrous K3PO4 (2.0 mmol).
Causality: K3PO4 provides sufficient basicity to facilitate the transmetalation step of the catalytic cycle but avoids the extreme nucleophilicity of KOtBu that can trigger desulfonylation [3].
Solvent System: Add a degassed mixture of Toluene/H2O (10:1, 11 mL).
Causality: Toluene limits the solubility of the base, maintaining a controlled concentration of hydroxide/phosphate ions in the organic phase, further protecting the N–S bond.
Execution: Heat the mixture to 90 °C for 12 hours under vigorous stirring.
Validation: Analyze the crude mixture by LC-MS. The presence of the molecular ion peak[M+H]⁺ corresponding to the cross-coupled N-mesyl product—and the absence of the[M-79]⁺ desulfonylated mass—confirms the protecting group survived the basic thermal conditions.
References
Desulfonylation via Radical Process: Recent Developments in Organic Synthesis.
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides.
A robust and facile method for desulfonation to amines.
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.MDPI.
Optimization
FAQ & Troubleshooting Section 1: Mass Spectrometry (MS) Anomalies
Support Center Portal: Characterization of Sulfonylated Compounds Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have compiled this guide to address the most complex chall...
Author: BenchChem Technical Support Team. Date: March 2026
Support Center Portal: Characterization of Sulfonylated Compounds
Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have compiled this guide to address the most complex challenges encountered when characterizing sulfonylated compounds—ranging from small-molecule sulfonamide drugs to advanced SuFEx (Sulfur Fluoride Exchange) chemoproteomic probes.
Q1: During LC-MS/MS analysis of my sulfonamide candidates, I observe a massive 64 Da neutral loss instead of predictable backbone fragmentation. Why does this happen, and how can I retain structural sequence information?
The Causality (Expert Insight):
The loss of 64 Da corresponds to the neutral loss of sulfur dioxide (
SO2
, exact mass 63.9619 Da)[1]. Unlike simple bond cleavages, this is an unanticipated, complex intramolecular rearrangement occurring during Collision-Induced Dissociation (CID)[1][2]. When the sulfonyl bond (
−SO2−N−
) is subjected to CID, the molecule often undergoes a rearrangement where the
SO2
moiety is extruded, covalently linking the flanking R-groups. This phenomenon is highly structure-specific and is frequently observed in both negative and positive ion modes[1][2]. Because this extrusion consumes the collision energy, it suppresses the formation of standard diagnostic fragment ions (like sulfonyl cations or amine radical cations), complicating structural elucidation[2].
The Solution & Self-Validating Protocol:
To circumvent this and force structural fragmentation, you must employ a multi-tiered collision energy (CE) strategy coupled with Neutral Loss Scans (NLS).
Protocol: LC-QTOF-MS/MS Optimization for Sulfonamide Characterization
Sample Preparation: Dilute the sulfonylated compound to 1-5
μ
g/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid to ensure optimal ionization without detector saturation.
Stepped CE Acquisition: Program the MS/MS method to acquire spectra at three distinct collision energies: Low (10 eV), Medium (30 eV), and High (50 eV). Low CE preserves the precursor, Medium CE typically triggers the
SO2
loss, and High CE forces the secondary cleavage of the rearranged product to yield structural backbone fragments.
Extracted Common Ion Chromatogram (ECIC) & NLS Processing: Use data analysis software to apply an NLS filter for
Δ
63.9619 Da. This acts as a self-validating step: any peak exhibiting this exact neutral loss is unambiguously confirmed as containing the sulfonyl core[3].
Orthogonal Validation: Compare the fragmentation pattern in both positive (
[M+H]+
) and negative (
[M−H]−
) ion modes, as the
SO2
extrusion mechanism often presents differently depending on the charge state and local protonation site[1][2].
Fig 1. CID mass spectrometry fragmentation pathways of sulfonamides.
Table 1: Quantitative Summary of Diagnostic Mass Shifts in MS/MS
Functional Group Target
Characteristic Neutral Loss
Exact Mass Shift (
Δ
Da)
Diagnostic Utility
Sulfonamide / Sulfonyl
Sulfur Dioxide (
SO2
)
63.9619
High (Confirms sulfonyl core via rearrangement)
Sulfonamide (HCl Salt)
Hydrogen Chloride (
HCl
)
35.9767
Medium (Distinguishes salt forms)
Phosphorylated Peptides
Phosphoric Acid (
H3PO4
)
97.9769
High (Differentiates from sulfation/sulfonylation)
Q2: I am utilizing aryl sulfonyl fluorides for SuFEx cross-linking to map protein-protein interactions. However, I am struggling to identify cross-linked peptides beyond highly reactive Lysine residues. How can I capture modifications on Ser, Thr, Tyr, and His?
The Causality (Expert Insight):
Aryl sulfonyl fluorides are uniquely privileged electrophiles. Under standard physiological conditions, they exhibit low intrinsic reactivity toward weakly nucleophilic residues (Ser, Thr, Tyr, His)[4][5]. However, in a "plant-and-cast" or proximity-enhanced SuFEx reaction, the initial rapid binding of the probe to a primary target (or a highly reactive Lysine) drastically increases the local effective concentration of the sulfonyl fluoride[4][6]. This proximity drives the first-order SuFEx reaction with neighboring weak nucleophiles[4]. The challenge in detecting these cross-links lies in their low abundance and the high complexity of the cellular lysate. Without specific enrichment, the signals of these uniquely cross-linked peptides are drowned out by unmodified abundant proteins.
The Solution & Self-Validating Protocol:
To confidently assign SuFEx modifications on weakly nucleophilic residues, you must implement a clickable, enrichable probe strategy coupled with high-resolution NanoLC-MS/MS[6].
Protocol: SuFEx Cross-Linked Peptide Enrichment and Identification
In Vivo Incubation: Treat live cells with an alkyne- or azide-tagged sulfonyl fluoride probe (e.g., SPSF) to allow proximity-enhanced cross-linking in the native cellular environment[6].
Lysis & Digestion: Lyse the cells using a denaturing buffer (e.g., 8M Urea) to quench further reactions. Reduce, alkylate, and digest the proteome using Trypsin.
Click-Chemistry Enrichment: Subject the digested peptide mixture to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin tag to the probe-modified peptides.
Streptavidin Pulldown: Incubate with streptavidin-agarose beads. Wash stringently (using high-salt and organic washes) to remove non-specifically bound peptides. Elute the enriched cross-linked peptides.
NanoLC-MS/MS Analysis: Analyze the eluate using a high-resolution Orbitrap or QTOF mass spectrometer. Self-Validation Step: Use specialized cross-linking search engines (e.g., pLink or MaxQuant) configured to allow dynamic modifications on Lys, Ser, Thr, Tyr, and His. The presence of the reporter ion from the cleaved probe in the MS2 spectrum validates the modification site.
Fig 2. Step-by-step chemoproteomic workflow for SuFEx-based target identification.
Q3: My synthesis yields a mixture of N-sulfonylated and O-sulfonylated isomers. They co-elute on standard reverse-phase HPLC and their 1H NMR signals heavily overlap. How can I unambiguously differentiate and characterize them?
The Causality (Expert Insight):
The sulfonyl group (
−SO2−
) is strongly electron-withdrawing. When attached to either a nitrogen (sulfonamide/sulfonimide) or an oxygen (sulfonate ester), it significantly deshields adjacent protons. Because the electronic environments of N- and O-sulfonylated isomers are remarkably similar, their 1H NMR peaks often broaden or overlap, making 1D proton NMR insufficient for structural assignment[7]. Furthermore, their similar polarities lead to co-elution on standard C18 chromatographic columns.
The Solution & Self-Validating Protocol:
You must pivot to orthogonal characterization techniques: 2D NMR for structural connectivity and modified chromatographic conditions for physical separation[7][8].
Protocol: Orthogonal Isomer Resolution
Chromatographic Separation (UPLC): Switch from a standard C18 column to a Phenyl-Hexyl or Fluorinated (PFP) stationary phase. The
π−π
interactions and dipole-dipole interactions provided by these phases exploit the subtle electron density differences between N- and O-sulfonyl groups, resolving the co-eluting peaks.
2D NMR Acquisition (HMBC & NOESY):
Self-Validation Step 1 (HMBC): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Look for the
3JCH
coupling between the protons of the nucleophilic residue and the carbon atoms of the sulfonyl R-group. The scalar coupling pathways will distinctly differ between the N-linked and O-linked isomers.
Self-Validation Step 2 (NOESY): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to map through-space proximity[7]. The spatial distance between the sulfonyl aromatic protons and the core scaffold protons will definitively identify the regioisomer.
Confirmation: Cross-reference the separated UPLC peaks with exact mass data from high-resolution MS to confirm that both isolated species are indeed isobaric isomers before finalizing the NMR assignments[7][8].
References
The unanticipated loss of SO2 from sulfonamides in collision-induced dissoci
Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Journal of Food and Drug Analysis.
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PMC.
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS.
Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry.
Tandem MS and NMR: An Efficient Couple for the Characteriz
Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
Sulfonimide-Based Dendrimers: Progress in Synthesis, Characterization, and Potential Applic
How to resolve overlapping peaks in NMR of piperidine derivatives
Technical Support Center: Resolving Overlapping Peaks in NMR of Piperidine Derivatives Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dea...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Resolving Overlapping Peaks in NMR of Piperidine Derivatives
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the structural elucidation of piperidine-containing compounds. Piperidine rings are ubiquitous in pharmacophores, but their dynamic conformational behavior often leads to frustratingly complex, overlapping, or broadened signals in Nuclear Magnetic Resonance (NMR) spectroscopy.
Below, we provide field-proven troubleshooting workflows, underlying mechanistic explanations, and self-validating protocols to help you achieve baseline resolution.
Section 1: The Root Causes of Signal Overlap
Q1: Why do the proton NMR spectra of my piperidine compounds consistently show complex, overlapping multiplets, particularly in the 1.2–3.5 ppm range?
A1: The overlap is driven by two primary physical phenomena inherent to the piperidine heterocycle:
Similar Chemical Environments: The aliphatic protons of the piperidine ring (particularly at the C3, C4, and C5 positions) lack strong electronegative deshielding elements, causing their resonances to bunch together in the narrow 1.2–3.5 ppm window [1].
Conformational Exchange (The NMR Timescale): Piperidines constantly undergo chair-chair interconversion and nitrogen inversion. At room temperature, the rate of this exchange often matches the NMR timescale. Instead of seeing distinct signals for axial and equatorial protons, the spectrometer detects a "blurred" intermediate state, leading to severe peak broadening and overlap [1, 2]. Furthermore, the ¹⁴N nucleus possesses a quadrupole moment that can induce relaxation broadening in adjacent protons [1].
Caption: Effect of temperature on piperidine conformational exchange rates and NMR resolution.
Section 2: Troubleshooting Workflows & Protocols
Q2: I am observing broad, poorly resolved signals. How can I use Variable Temperature (VT) NMR to sharpen them?
A2: VT-NMR allows you to manipulate the kinetic energy of the system to push the conformational exchange out of the intermediate NMR timescale [2, 3]. You have two options:
High-Temperature NMR: Speeds up the ring flip. The axial and equatorial protons exchange so rapidly that the instrument records a single, sharp, time-averaged peak.
Low-Temperature NMR: Freezes the molecule into its lowest-energy chair conformation. The exchange rate drops to zero relative to the NMR timescale, resolving the broad blob into distinct, sharp signals for the axial and equatorial protons [5].
Step-by-Step VT-NMR Protocol:
Solvent Selection: Choose a deuterated solvent with an appropriate liquid range. Do not exceed the boiling or freezing points. For low temp, use Toluene-
d8
or CD₂Cl₂. For high temp, use DMSO-
d6
[1, 3].
Calibration: Insert a temperature calibration standard (e.g., ethylene glycol for high temp, methanol for low temp) to verify the actual probe temperature [3].
Equilibration: Change the temperature in gradual increments of 10–20 K to prevent thermal shock to the probe. Allow the sample to equilibrate for at least 5–10 minutes at each step [3].
Acquisition: Acquire the ¹H spectrum. Track the coalescence temperature (
Tc
)—the exact point where the distinct peaks merge into a single broad peak—to calculate the Gibbs free energy of activation (
ΔG‡
) for the ring flip [2, 5].
Table 1: Quantitative Temperature Effects on Piperidine Signals (Hypothetical Model)
Q3: My peaks are sharp, but they are perfectly superimposed on top of each other. How can I separate them without changing the temperature?
A3: If the peaks are sharp but overlapping, the issue is chemical shift equivalence. You can resolve this by exploiting Aromatic Solvent-Induced Shifts (ASIS) [4].
When you switch from a non-interacting solvent like CDCl₃ to an aromatic solvent like Benzene-
d6
(C₆D₆) or Pyridine-
d5
, the highly anisotropic magnetic field (ring current) of the aromatic solvent interacts with the solute. Polar functional groups on your piperidine (like the basic nitrogen) form transient, non-random collision complexes with the aromatic solvent [4]. Because the solvent approaches from specific spatial trajectories, axial and equatorial protons experience different degrees of shielding, effectively "pulling" overlapping peaks apart[1, 4].
ASIS Solvent Screening Protocol:
Baseline: Acquire a standard 1D ¹H NMR spectrum in CDCl₃. Identify the heavily overlapped regions.
Solvent Swap: Recover your sample by removing the CDCl₃ under reduced pressure.
Re-dissolution: Dissolve the perfectly dry sample in 0.6 mL of C₆D₆ or Pyridine-
d5
.
Comparison: Re-acquire the spectrum. Overlay the two spectra to map the deconvoluted signals.
Q4: What if 1D NMR methods (VT and ASIS) fail to resolve the complexity?
A4: You must transition to 2D NMR techniques to spread the data into a second frequency dimension.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the gold standard for overlapping aliphatic protons. Even if two protons overlap perfectly in the ¹H dimension (e.g., at 1.5 ppm), the carbons they are attached to will almost certainly have different chemical shifts in the ¹³C dimension. HSQC will separate them into distinct cross-peaks.
¹H-¹H COSY (Correlation Spectroscopy): Helps trace the spin system around the piperidine ring, allowing you to differentiate overlapping signals based on their unique coupling partners[4].
Q5: Is there a chemical modification approach to stop the piperidine ring from fluctuating?
A5: Yes. In Situ Protonation . By adding a single drop of Trifluoroacetic acid (TFA) or DCl to your NMR tube, you protonate the piperidine nitrogen.
Mechanism: Protonation locks the lone pair, completely halting nitrogen inversion. Furthermore, the introduction of a positive charge strongly deshields the adjacent axial and equatorial protons (C2/C6), shifting them downfield (often past 3.0–3.5 ppm) and pulling them away from the crowded 1.2–2.0 ppm aliphatic region.
Caption: Logical workflow for resolving overlapping NMR signals in piperidine derivatives.
References
"Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." The Journal of Organic Chemistry - ACS Publications. URL:[Link]
"Instructions for Variable Temperature (VT) Operation - NMR." Michigan State University. URL:[Link]
"Two solvents, two different spectra - Aromatic Solvent Induced Shifts." Nanalysis. URL: [Link]
"NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Publishing. URL:[Link]
Optimization
Technical Support Center: Stability of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid
Welcome to the technical support center for 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered in solution-based experiments. We will explore the underlying chemical principles, provide troubleshooting guidance in a direct question-and-answer format, and offer detailed protocols to help you ensure the integrity of your experiments.
Question 1: I'm observing a decrease in the concentration of my stock solution of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid over time. What could be the cause?
Answer: A decrease in the concentration of your compound, often referred to as parent drug degradation, is likely due to chemical instability in the solution. For a molecule like 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, there are two primary sites susceptible to degradation under common laboratory conditions: the sulfonamide bond and the piperidine ring itself.
The most probable cause is the hydrolysis of the sulfonamide (S-N) bond.[1][2][3] This reaction involves the cleavage of the bond between the sulfur atom of the sulfonyl group and the nitrogen atom of the piperidine ring. This would result in the formation of propane-1-sulfonic acid and piperidine-2-carboxylic acid (pipecolic acid). The rate of this hydrolysis is often dependent on the pH and temperature of the solution.[2][3]
A secondary, and generally less common, degradation pathway could involve the cleavage of the piperidine ring. While the piperidine scaffold is found in many stable pharmaceuticals, certain conditions can promote ring-opening reactions.[4][5]
To confirm if degradation is occurring, we recommend performing a stability-indicating HPLC analysis of your stock solution at different time points. A decrease in the peak area of the parent compound and the appearance of new peaks would confirm instability.
Question 2: My solution has become more acidic/basic upon storage. Is this related to the stability of the compound?
Answer: Yes, a change in the pH of your solution is a strong indicator of degradation. The primary degradation pathway, hydrolysis of the sulfonamide bond, would yield propane-1-sulfonic acid and piperidine-2-carboxylic acid. The formation of propane-1-sulfonic acid, a strong acid, will lower the pH of an unbuffered solution. Conversely, if the piperidine ring were to undergo cleavage, it could expose basic amine functionalities, potentially raising the pH, although this is a less likely scenario.
Monitoring the pH of your solution over time can be a simple and effective way to get an initial indication of instability.
Question 3: What are the key factors that can influence the stability of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid in solution?
Answer: The stability of this compound in solution is primarily influenced by the following factors:
pH: Sulfonamides, as a class, exhibit pH-dependent stability.[2][3] Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the sulfonamide bond. Generally, many sulfonamides show maximal stability in the neutral to slightly alkaline pH range.
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Storing your solutions at elevated temperatures will accelerate the hydrolysis of the sulfonamide bond and potentially other degradation pathways.[6][7]
Solvent: The type of solvent can influence stability. Protic solvents, especially water, are direct participants in hydrolysis reactions. The use of organic co-solvents might alter the stability profile.
Light: While not as common for this class of compounds, photodecomposition can be a degradation pathway for some molecules.[8][9] It is good practice to store solutions in amber vials or protected from light, especially if you are observing unexpected degradation.
Presence of Oxidizing Agents: The piperidine ring and the sulfur atom in the sulfonyl group could be susceptible to oxidation. The presence of trace metals or peroxides in your solvents could initiate oxidative degradation.
Visualizing Potential Degradation Pathways
To better understand the potential instability of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, the following diagram illustrates the most probable degradation pathways.
Caption: Potential degradation pathways for 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid.
Troubleshooting Guide: A Proactive Approach
If you suspect stability issues, a systematic approach is necessary. We recommend conducting a forced degradation study, which is a common practice in the pharmaceutical industry to understand the degradation profile of a compound.[8][9][10][11]
Experimental Workflow for Stability Assessment
The following workflow outlines the steps to investigate the stability of your compound.
Caption: Workflow for investigating and mitigating stability issues.
Detailed Protocol: Forced Degradation Study
This protocol will help you identify the conditions under which your compound degrades and the nature of the degradation products.
1. Preparation of Stock Solution:
Prepare a concentrated stock solution of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid in a suitable organic solvent (e.g., acetonitrile or methanol) where it is known to be stable.
2. Stress Conditions:
For each condition, dilute the stock solution to your final experimental concentration in the stress medium.
Acidic Hydrolysis: 0.1 M HCl.
Basic Hydrolysis: 0.1 M NaOH.
Neutral Hydrolysis: Water or a relevant buffer (e.g., PBS pH 7.4).
Thermal Stress: Incubate the neutral solution at an elevated temperature (e.g., 60°C).
Photostability: Expose the neutral solution to UV light (as per ICH guidelines).
3. Time Points:
Analyze samples at initial time (T=0) and at subsequent time points (e.g., 2, 6, 24, 48 hours).
4. Sample Analysis:
At each time point, quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.
Use a UV detector to quantify the parent compound and degradation products.
Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of the parent compound and any new peaks, which will aid in the identification of degradation products.[12]
Question 4: How can I improve the stability of my 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid solutions?
Answer: Based on the likely degradation pathways, here are some practical steps to enhance the stability of your solutions:
Control pH: Based on your forced degradation study, identify the pH range of maximum stability. For many sulfonamides, this is often in the neutral to slightly alkaline range (pH 7-9).[2][3] Prepare your solutions in a buffer system within this range.
Refrigerate or Freeze: Store your stock and working solutions at low temperatures (2-8°C or -20°C). Prepare fresh dilutions for your experiments from a frozen stock solution.
Protect from Light: Use amber vials or wrap your containers in aluminum foil to minimize potential photodegradation.
Use High-Purity Solvents: Ensure your solvents are free from peroxides and metal contaminants that could catalyze oxidative degradation.
Prepare Fresh Solutions: The most reliable way to avoid issues with stability is to prepare solutions fresh before each experiment.
By understanding the inherent chemical properties of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid and systematically investigating its stability under your specific experimental conditions, you can ensure the accuracy and reproducibility of your research.
References
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. (n.d.).
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
Toth, F. I., et al. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur.
Brown, R. S., et al. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
Levova, K., & Cheprakova, E. (n.d.).
Piperidine. (n.d.).
Patel, Y., & Singh, R. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical and Biological Archives.
Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. (n.d.).
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
Levova, K., & Cheprakova, E. (2023).
Roda, G., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
Levova, K., & Cheprakova, E. (2023).
1-(propane-1-sulfonyl)piperidine-2-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
Pipecolic acid. (n.d.). Wikipedia.
Rempala, P., et al. (n.d.). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides.
Al-Rooqi, M. M., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives.
Günther, S., & Hauer, B. (n.d.). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. RSC Publishing.
Chandru, K., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC.
Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. (n.d.). Benchchem.
Vo, K., & Jones, L. S. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). Asian Journal of Chemistry.
Freeman, S. A., et al. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
Ghourchian, H., et al. (2021). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC.
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
Sharma, V. K., & Kalonia, D. S. (2004). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences.
Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]... (n.d.).
Moiras, C., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry.
Zhang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC.
el Hadri, A., et al. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. PubMed.
Pimenta, A. M., & Leão, M. A. (2005). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids.
Technical Support Center: Overcoming Poor Solubility of Piperidine Derivatives in Assays
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in drug discovery and life science research: the poor aqueous solubility of piperidine derivatives. This guide is desi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in drug discovery and life science research: the poor aqueous solubility of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter compound precipitation and inconsistent results during their experiments. Here, we move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and effectively troubleshoot your assays.
The piperidine scaffold is a cornerstone of modern medicinal chemistry, yet its derivatives frequently exhibit high lipophilicity, leading to solubility issues that can derail promising projects.[1] This guide provides a systematic, logic-driven approach to diagnosing and solving these problems, ensuring the integrity and reproducibility of your experimental data.
Core Principles: Understanding the "Why" Behind Piperidine Solubility
Before troubleshooting, it is critical to understand the key chemical properties of piperidine derivatives that govern their behavior in aqueous solutions.
Basicity and pKa: The nitrogen atom within the piperidine ring is basic. The conjugate acid of piperidine, the piperidinium ion, has a pKa of approximately 11.1-11.2.[2][3][4] This means that at a physiological pH of 7.4, the piperidine nitrogen is predominantly protonated, carrying a positive charge (R₃NH⁺). This cationic form is generally more water-soluble than the neutral "free base" form.[2]
Lipophilicity: While the protonated nitrogen aids solubility, medicinal chemists often adorn the piperidine ring with large, non-polar (lipophilic or "greasy") substituents to enhance target binding. These groups can dramatically decrease aqueous solubility, often counteracting the positive effect of the charged nitrogen.[1] It is the balance between the inherent basicity and the overall lipophilicity that dictates the compound's ultimate solubility.
Zwitterions: Some derivatives may also contain an acidic functional group (e.g., a carboxylic acid) in addition to the basic piperidine nitrogen.[5] Such molecules, called zwitterions, are least soluble at their isoelectric point (pI)—the pH at which the net charge is zero.[5]
This section addresses the most common questions and issues encountered in the lab.
Q1: Why is my piperidine derivative precipitating in my aqueous assay buffer (e.g., PBS at pH 7.4)?
Answer:
This is the most frequent manifestation of poor solubility. Several factors are likely at play:
High Lipophilicity: The non-polar, hydrophobic portions of your molecule are likely substantial, causing the compound to self-associate and fall out of the aqueous solution rather than interact with water molecules.[1]
Dilution from DMSO Stock: Most researchers use 100% Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions.[6] When this concentrated organic stock is diluted into an aqueous buffer, the DMSO concentration plummets, and the buffer can no longer accommodate the poorly soluble compound, causing it to crash out.[6][7] This is a common phenomenon when the final assay concentration exceeds the compound's kinetic solubility in the assay medium.[8]
Zwitterionic Nature: If your compound has both acidic and basic centers, a pH of 7.4 might be close to its isoelectric point (pI), the pH of minimal solubility.[5]
Salt Form vs. Free Base: Ensure you know whether your solid compound is a salt (e.g., a hydrochloride salt) or the free base. The salt form is typically more soluble in aqueous media to begin with.[9][10]
Q2: My compound precipitated. What is the first and simplest troubleshooting step?
Answer:
The first line of attack should always be pH adjustment , provided it is compatible with your assay's components (e.g., enzymes, cells). The goal is to ensure your molecule is in its most ionized, and therefore most soluble, state.
The basic nitrogen of the piperidine ring is key.[2] By lowering the pH of your buffer, you can more fully ensure the nitrogen is protonated (R₃NH⁺), which enhances aqueous solubility.[2][5] For zwitterionic compounds, you must shift the pH significantly away from the isoelectric point, which may involve either acidification or alkalinization.[5]
See Protocol 1 for a step-by-step guide to assess pH-dependent solubility.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Q6: How do I determine if a cyclodextrin will work for my compound?
Answer:
The standard method is a Phase Solubility Study . [11]This experiment involves measuring the solubility of your compound in solutions containing increasing concentrations of the cyclodextrin. The resulting graph will show if solubility increases with the cyclodextrin concentration and can help determine the binding stoichiometry (e.g., 1:1) and stability of the complex.
[11][12]
See Protocol 3 for a detailed guide on performing a phase solubility study.
Q7: What is the overall strategy I should follow?
Answer:
A systematic, tiered approach is most effective. Start with the simplest methods and progress to more complex ones only as needed. This workflow minimizes unnecessary work and helps you quickly identify a viable solution.
Caption: Systematic workflow for troubleshooting poor solubility.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To qualitatively determine if altering pH improves compound solubility.
Materials:
Your piperidine derivative (solid)
Deionized water
0.1 M HCl and 0.1 M NaOH
Small glass vials (3 per compound)
Vortex mixer
pH meter or strips
Methodology:
Label three vials: "Acid," "Neutral," and "Base."
Weigh 1-2 mg of your compound into each vial.
To the "Neutral" vial, add 1 mL of deionized water.
To the "Acid" vial, add 1 mL of deionized water, then add 0.1 M HCl dropwise until the pH is ~2-3.
[5]5. To the "Base" vial, add 1 mL of deionized water, then add 0.1 M NaOH dropwise until the pH is ~9-10.
[5]6. Vortex all vials vigorously for 2 minutes.
Let the vials sit for 30 minutes and then visually inspect for undissolved solid material. A clear solution indicates good solubility under those pH conditions.
Protocol 2: Co-solvent Tolerance Screen
Objective: To determine the maximum concentration of a co-solvent that your assay can tolerate without producing artifacts.
Materials:
Your assay system (e.g., cells in a 96-well plate, enzyme solution)
Co-solvent (e.g., 100% DMSO)
Assay buffer
Your assay's readout instrument
Methodology:
Prepare a series of co-solvent dilutions in your assay buffer (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% co-solvent).
Set up your assay as you normally would, but instead of adding your compound, add the vehicle dilutions prepared in Step 1.
Ensure you have a "no treatment" control (buffer only) and a positive control for your assay, if applicable.
Run the assay and measure the output (e.g., cell viability, enzyme activity).
Compare the results from the co-solvent-treated wells to the 0% vehicle control. The highest concentration of co-solvent that does not significantly alter the assay's baseline signal or positive control response is your maximum tolerable concentration.
Protocol 3: Phase Solubility Study with Cyclodextrins
Objective: To quantify the solubility enhancement of a piperidine derivative by a cyclodextrin.
Materials:
Your piperidine derivative (solid)
Cyclodextrin of choice (e.g., HP-β-CD)
Aqueous buffer of desired pH
Sealed vials
Shaking incubator
Syringe filters (e.g., 0.22 µm PVDF)
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
Prepare a series of cyclodextrin solutions in your buffer at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
[11]2. Add an excess amount of your solid compound to each vial (enough so that undissolved solid is clearly visible).
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.
[11]4. After equilibration, centrifuge the vials at high speed to pellet the excess solid.
Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a syringe filter to remove any remaining particulates.
[11]6. Dilute the filtered samples appropriately and quantify the concentration of your dissolved compound using a pre-validated analytical method (e.g., HPLC).
Plot the concentration of your dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A positive slope indicates that the cyclodextrin is increasing the solubility of your compound.
References
Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Ascendia Pharma. Retrieved from [Link]
S-Matrix. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. S-Matrix. Retrieved from [Link]
Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. ResearchGate. Retrieved from [Link]
Wong-ekkabut, J., et al. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Retrieved from [Link]
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
Wong-ekkabut, J., et al. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Taylor & Francis Online. Retrieved from [Link]
Pansindola, P., et al. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved from [Link]
Petersen, E. J., et al. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. Retrieved from [Link]
Grokipedia. (n.d.). Piperidine. Grokipedia. Retrieved from [Link]
Williams, H. D., et al. (2013, January 15). Strategies to address low drug solubility in discovery and development. PubMed. Retrieved from [Link]
Pansindola, P., et al. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved from [Link]
ResearchGate. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ResearchGate. Retrieved from [Link]
Singh, V., et al. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]
Wagner, B. K., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]
MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Retrieved from [Link]
Di, L., & Kerns, E. H. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
Chemister. (n.d.). Piperidine (C5H11N) properties. Chemister. Retrieved from [Link]
PubMed. (2013, March 15). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Contract Pharma. Retrieved from [Link]
Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]
Lipinski, C. A. (2004, January). Compound Solubility and HTS Screening. Ziath. Retrieved from [Link]
ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]
Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Retrieved from [Link]
Szałaj, N., et al. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Retrieved from [Link]
Northwestern Medical Journal. (2025, April 28). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Retrieved from [Link]
ACS Publications. (2002, October 30). Novel Apoptosis-Inducing trans-Platinum Piperidine Derivatives: Synthesis and Biological Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]
Minimizing epimerization during piperidine derivative synthesis
A Guide to Minimizing and Troubleshooting Epimerization Welcome to the technical support center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing and Troubleshooting Epimerization
Welcome to the technical support center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrol in piperidine ring synthesis. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a common challenge that can significantly impact the yield, purity, and biological activity of your target compound.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you anticipate, diagnose, and resolve issues related to epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of piperidine synthesis, and why is it a problem?
Epimerization is a chemical process where the configuration of a single stereocenter in a diastereomer is inverted, converting it into its epimer. In piperidine synthesis, this typically occurs at carbon atoms adjacent to a carbonyl group or other activating groups, which can be deprotonated to form a planar, achiral enolate intermediate. The subsequent reprotonation can occur from either face, leading to a mixture of epimers.
This is a significant issue in drug development because different epimers of a drug candidate can have vastly different pharmacological and toxicological profiles. The presence of an undesired epimer can lead to reduced efficacy, off-target effects, and challenges in purification and regulatory approval.
Q2: Which positions on the piperidine ring are most susceptible to epimerization?
The most susceptible positions for epimerization on a piperidine ring are those alpha (α) to an activating group, such as a carbonyl group (ketone, ester, amide). For example, in a 4-piperidone, the protons at C3 and C5 are acidic and can be removed by a base, leading to epimerization at these positions if they are stereocenters. Similarly, a substituent at the C2 position can be prone to epimerization, especially if there is a nitrogen-protecting group that influences the acidity of the C2-proton.
Q3: What are the primary factors that promote epimerization during synthesis?
Several reaction conditions can promote epimerization. Understanding these is the first step in minimizing the formation of unwanted stereoisomers.
Strong Bases: Bases can deprotonate the stereocenter, leading to the formation of a planar enolate or a similar intermediate, which is the primary pathway for epimerization. The strength of the base and its concentration play a crucial role.
High Temperatures: Increased temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to be reached, often favoring the thermodynamically more stable epimer.
Prolonged Reaction Times: Longer reaction times increase the likelihood of reaching thermodynamic equilibrium, which may favor the undesired epimer.
Protic Solvents: Protic solvents can facilitate proton exchange, promoting the epimerization process.
Troubleshooting Guide: Diagnosing and Solving Epimerization
This section addresses specific problems you may encounter in the lab.
Issue 1: My reaction is producing a mixture of epimers. How can I increase the selectivity for the desired product?
If you are observing a mixture of epimers, it is crucial to assess your reaction conditions. The key is often to shift from thermodynamic control, which allows for equilibration to the most stable epimer, to kinetic control, where the product that is formed fastest is the major product.
Troubleshooting Steps:
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to favor the kinetically controlled product and slow down the rate of epimerization.
Choose a Milder or Sterically Hindered Base: If a strong base is the culprit, switching to a milder base (e.g., an amine base like triethylamine or DBU instead of an alkoxide or LDA) can prevent deprotonation of the stereocenter. A sterically hindered base may also selectively deprotonate less hindered positions, avoiding the stereocenter.
Reduce the Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the product from equilibrating to the undesired epimer.
Change the Solvent: Switching from a protic to an aprotic solvent can suppress epimerization by inhibiting proton transfer.
Comparative Effect of Bases on Epimerization
Base
pKa (Conjugate Acid)
Typical Application
Risk of Epimerization
Lithium diisopropylamide (LDA)
~36
Strong, non-nucleophilic base for enolate formation
High
Sodium methoxide (NaOMe)
~15.5
Strong base for deprotonation
High
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
~13.5
Non-nucleophilic base for eliminations and other reactions
Moderate
Triethylamine (TEA)
~10.8
Mild base for scavenging acid
Low
Issue 2: I suspect my product is epimerizing during work-up or purification. How can I confirm and prevent this?
Epimerization can indeed occur after the main reaction is complete. Acidic or basic conditions during aqueous work-up or chromatography on silica gel can lead to the loss of stereochemical integrity.
Troubleshooting Steps:
Analyze the Crude vs. Purified Product: Take an aliquot of the crude reaction mixture (after quenching) and analyze it by HPLC or NMR. Compare this to the analysis of the purified product. A change in the epimeric ratio indicates that epimerization is occurring during work-up or purification.
Neutralize the Work-up: Ensure that the aqueous work-up is performed under neutral pH conditions. If your reaction is basic, quench with a mild acid to a neutral pH. If acidic, neutralize with a mild base.
Modify Your Chromatography:
Use a less acidic stationary phase: Consider using alumina or treated silica gel.
Add a modifier to the eluent: For basic compounds, adding a small amount of a volatile amine (e.g., 0.1-1% triethylamine) to the mobile phase can prevent epimerization on silica gel.
Use reverse-phase chromatography: If your compound is suitable, reverse-phase HPLC is often performed under neutral or mildly acidic conditions and can be less prone to causing epimerization.
Experimental Protocols
Protocol 1: Kinetic Deprotonation to Minimize Epimerization
This protocol describes a general procedure for a reaction involving a deprotonation step where minimizing epimerization is critical.
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
Substrate Addition: Dissolve the piperidine substrate in the anhydrous aprotic solvent and add it to the reaction flask via cannula.
Base Addition: Slowly add the strong base (e.g., LDA solution) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
Stirring: Stir the reaction mixture at -78 °C for the optimized time to ensure complete deprotonation without allowing for equilibration.
Electrophile Addition: Add the electrophile dropwise at -78 °C.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Quenching: Once the reaction is complete, quench it at -78 °C by adding the quenching solution.
Work-up: Allow the reaction to warm to room temperature and proceed with a standard aqueous work-up under neutral conditions.
Protocol 2: Analytical HPLC Method for Epimer Quantification
This protocol provides a starting point for developing an HPLC method to separate and quantify epimers.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) or a high-resolution achiral C18 column.
Procedure:
Sample Preparation: Prepare a stock solution of your sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
Method Development (Achiral):
Start with a general-purpose C18 column.
Use a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or trifluoroacetic acid.
Run a gradient from 5% to 95% acetonitrile over 20 minutes.
If the epimers are not resolved, try different mobile phase modifiers or a different column.
Method Development (Chiral):
If the epimers are not separable on an achiral column, a chiral column is necessary.
Follow the manufacturer's guidelines for mobile phase selection (often mixtures of hexanes and alcohols).
Start with an isocratic elution and adjust the ratio of the solvents to optimize separation.
Quantification: Once the epimers are baseline resolved, integrate the peak areas to determine the epimeric ratio.
Visualizing Key Concepts
Mechanism of Base-Catalyzed Epimerization
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Troubleshooting Workflow for Epimerization
Caption: A decision-making workflow for troubleshooting epimerization.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Troubleshooting
Technical Support Center: Alternative Catalysts for Piperidine Ring Synthesis
Welcome to the Advanced Technical Support Center. As drug development shifts toward greener, more sustainable chemistry, replacing traditional precious metal catalysts (Pd, Pt, Ru) with alternative catalytic systems has...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As drug development shifts toward greener, more sustainable chemistry, replacing traditional precious metal catalysts (Pd, Pt, Ru) with alternative catalytic systems has become a critical priority. This guide provides researchers and scientists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for synthesizing piperidine rings using Biocatalysts , Earth-Abundant Metals , and Photocatalysts .
Engineered enzymes offer unparalleled enantio- and regioselectivity for piperidine synthesis. A powerful approach is the one-pot sequential cascade utilizing Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED)[1].
FAQ & Troubleshooting
Q: My one-pot CAR/ω-TA/IRED cascade is stalling at the cyclic imine intermediate, resulting in low yields of the final chiral piperidine. How do I fix this?A: This is typically caused by a mismatch in optimal pH or cofactor depletion. The ω-TA requires a slightly alkaline environment to drive transamination, but IREDs often suffer from decreased stability or suboptimal hydride transfer rates at pH > 8.0. Furthermore, both CAR and IRED compete for the NADPH cofactor.
Solution: Implement a dynamic pH adjustment strategy (start at pH 7.5, drop to 7.0 before IRED addition) and integrate a robust Glucose Dehydrogenase (GDH) recycling system to maintain the NADPH pool[1].
This protocol details the synthesis of chiral mono- and disubstituted piperidines from keto-acids[1].
Keto-Acid Activation: Dissolve the keto-acid substrate (20 mM) in HEPES buffer (100 mM, pH 7.5). Add ATP (1.2 eq), MgCl₂ (5 mM), and NADPH (1 mM). Introduce the CAR enzyme to reduce the acid to a keto-aldehyde.
Transamination & Cyclization: Add isopropylamine (amine donor, 5 eq), Pyridoxal 5'-phosphate (PLP, 1 mM), and ω-TA. The transamination of the aldehyde triggers spontaneous intramolecular cyclization to the cyclic imine.
Self-Validation Step: Withdraw a 10 µL aliquot, quench with acetonitrile, and analyze via LC-MS. Do not proceed until the keto-aldehyde mass is completely consumed and the cyclic imine mass is dominant.
Asymmetric Imine Reduction: Add the IRED enzyme alongside GDH (10 U/mL) and glucose (50 mM) for cofactor recycling. Incubate at 30°C for 24 hours. The IRED stereoselectively reduces the imine to establish the C-N stereocenter.
Isolation: Adjust the reaction to pH 10 using 1M NaOH to deprotonate the piperidine. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Enzymatic cascade pathway for chiral piperidine synthesis using CAR, ω-TA, and IRED.
Module 2: Earth-Abundant Metal Catalysis (Iron)
Iron catalysis provides an eco-friendly, highly diastereoselective alternative for constructing complex piperidine frameworks, particularly through thermodynamic equilibration[2].
FAQ & Troubleshooting
Q: I am getting a 1:1 mixture of cis and trans isomers when synthesizing 2,6-disubstituted piperidines via iron catalysis. How do I drive the reaction exclusively to the cis-isomer?A: A kinetic mixture occurs when the catalyst fails to mediate reversible C-N bond cleavage. This is usually due to using strictly anhydrous FeCl₃ or an incompatible nitrogen protecting group.
Solution: Ensure you are using the hexahydrate form (FeCl₃·6H₂O). The hydrate provides the precise Lewis acidity required to open the ring into a zwitterionic intermediate without degrading the substrate. Additionally, use an electron-withdrawing N-tosyl protecting group, which stabilizes the intermediate and allows epimerization to the thermodynamically stable cis-isomer[2].
This protocol yields cis-2,6-disubstituted piperidines with >99:1 diastereomeric ratios[2].
Substrate Preparation: Dissolve the kinetic mixture of 2-alkenyl-6-substituted N-tosyl piperidines (0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an argon atmosphere.
Catalyst Addition: Add FeCl₃·6H₂O (10 mol%, 0.05 mmol) to the solution in one portion.
Equilibration: Stir the mixture at room temperature for 12–24 hours. The iron catalyst mediates reversible ring-opening, driving the system to the thermodynamically favored cis-isomer.
Self-Validation Step: Isolate a crude sample and analyze via ¹H NMR. The cis-isomer is definitively confirmed by the presence of large axial-axial coupling constants (J > 10 Hz) for the ring protons adjacent to the nitrogen atom. If J values are smaller (~3-5 Hz), the trans-isomer is still present; continue stirring.
Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, concentrate the organic layer, and purify via flash chromatography.
Mechanistic pathway of FeCl3-catalyzed epimerization to the stable cis-piperidine isomer.
Module 3: Visible-Light Photocatalysis
Photoredox catalysis enables the tandem functionalization and cyclization of unactivated alkenes to form azaheterocycle-fused piperidines under mild, transition-metal-free conditions[3].
FAQ & Troubleshooting
Q: My photocatalytic trifluoromethylation-arylation of unactivated alkenes is yielding acyclic byproducts instead of the fused piperidine ring. Why is the cyclization failing?A: The success of the radical cascade cyclization depends entirely on the electronic nature of the azaheterocycle anchor. If the anchor is too electron-rich (e.g., a C-3 methylated indole), the trifluoromethyl radical will preferentially attack the aromatic ring directly rather than adding to the pendent alkene to initiate the 6-exo-trig cyclization[3].
Solution: Ensure the anchor is appropriately substituted. Use C-3 unsubstituted indoles, benzimidazoles, or imidazoles to direct the radical attack toward the unactivated alkene.
Quantitative Data: Anchor Reactivity Comparison
The table below summarizes the effect of anchor electronics and ring strain on the yield of photocatalytic tandem difunctionalization[3].
This procedure utilizes an organic dye to synthesize CF₃-functionalized fused piperidines[3].
Reagent Assembly: In a Schlenk tube, combine the unactivated alkene-tethered azaheterocycle (0.2 mmol), CF₃SO₂Na (Langlois reagent, 3.0 eq) as the trifluoromethyl radical source, and Eosin Y (5 mol%) as the organic photocatalyst.
Solvent & Degassing: Add a solvent mixture of DMSO/H₂O (4:1, 2.5 mL). Degas the mixture via three consecutive freeze-pump-thaw cycles.
Causality Note: Dissolved oxygen rapidly quenches the excited state of Eosin Y (Eosin Y*) and terminates the single-electron transfer (SET) necessary to generate the CF₃ radical.
Irradiation: Backfill the tube with argon and irradiate the mixture with a 15 W blue LED (λmax ≈ 450 nm) at room temperature for 12 hours.
Self-Validation Step: Monitor the reaction color. The intense fluorescence of Eosin Y should persist; rapid bleaching indicates oxygen contamination or catalyst degradation.
Workup: Dilute the mixture with water (10 mL), extract with EtOAc (3 x 10 mL), and purify via silica gel chromatography to yield the CF₃-functionalized fused piperidine.
References
France, S., Hussain, S., Hill, A., et al. "One-Pot Cascade Synthesis of Mono- and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts." ACS Catalysis, 2016.
Guérinot, A., Serra-Muns, A., Gnamm, C., Bensoussan, C., Reymond, S., Cossy, J. "FeCl3-Catalyzed Highly Diastereoselective Synthesis of Substituted Piperidines and Tetrahydropyrans." Organic Letters, 2010.
Zhou, Q.-H., Dai, J.-Y., Zhao, W.-J., et al. "Photocatalytic synthesis of azaheterocycle-fused piperidines and pyrrolidines via tandem difunctionalization of unactivated alkenes." Organic & Biomolecular Chemistry, 2023.
Technical Support Center: Troubleshooting Sulfonylation & Sulfene Intermediates
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering yield, purity, or stereochemical issues during sulfonylation reactions. Below, w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering yield, purity, or stereochemical issues during sulfonylation reactions. Below, we dissect the mechanistic pitfalls of sulfene intermediate formation and provide self-validating protocols to ensure robust synthetic outcomes.
Part 1: The Core Issue — Understanding Sulfene Formation
Q1: Why is my mesylation reaction turning dark and yielding complex impurity profiles?
A: This is a classic symptom of sulfene intermediate formation. When using methanesulfonyl chloride (MsCl) with a strong, sterically hindered tertiary amine base like triethylamine (TEA), the reaction does not proceed via direct nucleophilic substitution. Instead, TEA abstracts an alpha-proton from MsCl, triggering an E1cB-like elimination of the chloride ion to generate sulfene (
CH2=SO2
)[1].
Sulfene is a highly reactive, unstable species. If not immediately trapped by your target alcohol or amine, it undergoes unwanted side reactions such as cycloadditions, oligomerization, or rapid hydrolysis if trace moisture is present. This leads to the dark byproducts, alkyl chloride impurities, and reduced yields commonly observed in failed mesylations [2].
Q2: How does my choice of base dictate the reaction mechanism?
A: The causality lies in the balance between basicity and nucleophilicity.
Triethylamine (TEA) is a strong base (
pKa≈10.75
) but a poor nucleophile due to steric hindrance. It inherently favors the deprotonation pathway (E1cB), forcing the reaction through the sulfene intermediate[3].
Pyridine , conversely, is a weaker base (
pKa≈5.25
) but an excellent nucleophile. Pyridine directly attacks the electrophilic sulfur atom of MsCl, displacing the chloride to form a reactive sulfonylpyridinium intermediate. This intermediate is then cleanly attacked by your substrate, completely bypassing the sulfene pathway [4].
Mechanistic divergence: E1cB sulfene pathway (TEA) vs. Nucleophilic catalysis (Pyridine).
Part 2: Strategic Solutions & Quantitative Comparisons
Q3: Are there alternative reagents that inherently prevent sulfene formation?
A: Yes. Sulfene formation strictly requires the presence of alpha-hydrogens on the sulfonylating agent. Reagents lacking alpha-hydrogens, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, cannot form sulfenes and react exclusively via direct nucleophilic substitution[5]. If a mesyl group is strictly required for your synthetic route, consider using methanesulfonic anhydride (
Ms2O
). It avoids the generation of chloride ions, reducing the driving force for elimination and preventing alkyl chloride byproducts[6].
Quantitative Comparison of Sulfonylating Agents & Conditions
Reagent
Alpha-Protons
Preferred Base
Base
pKa
Operating Temp
Sulfene Risk
Typical Yield Impact / Notes
MsCl
3
TEA
10.75
-10 °C to 0 °C
High
Moderate/Low for hindered substrates.
MsCl
3
Pyridine
5.25
0 °C to 25 °C
Low
High. Bypasses E1cB pathway.
TsCl
0
TEA or Pyridine
Varies
0 °C to 25 °C
None
High. Cannot form sulfenes.
Ms2O
3
TEA or Pyridine
Varies
-10 °C to 0 °C
Low
High. Avoids
Cl−
byproducts.
Q4: If I must use TEA and MsCl, how can I minimize side reactions?
A: You must rely on strict kinetic control. Lowering the temperature to below 0 °C reduces the rate of E1cB elimination. Furthermore, using an inverse addition technique—where the base is added dropwise to a pre-cooled mixture of the alcohol and MsCl—ensures that any sulfene generated is immediately trapped by the vast excess of nucleophile present, preventing oligomerization.
Decision matrix for troubleshooting low yields and impurity formation in sulfonylation.
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in physical and visual checkpoints allow you to verify the mechanistic integrity of the reaction in real-time.
Use this protocol to completely bypass sulfene formation, highly recommended for sterically hindered or sensitive alcohols.
Preparation: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert atmosphere (Nitrogen/Argon).
Base Addition: Add anhydrous Pyridine (2.0 to 3.0 eq).
Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.
Validation Check 1: Ensure the internal temperature reads
≤
2 °C before proceeding.
Activation: Add MsCl (1.2 eq) dropwise over 10 minutes.
Validation Check 2: The solution should remain pale yellow or colorless. If the solution rapidly turns dark brown, moisture has compromised the system, or local superheating has occurred.
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature. Monitor by TLC until the starting material is consumed.
Workup: Quench the reaction with 1N aqueous HCl.
Validation Check 3: Check the pH of the aqueous layer. It must be
<2
. This confirms the complete protonation and removal of excess pyridine into the aqueous phase, preventing contamination of your organic product. Extract with DCM, dry over
Na2SO4
, and concentrate.
Use this protocol only if pyridine is incompatible with your substrate or downstream chemistry.
Preparation: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.
Thermal Control: Cool the reaction vessel to -10 °C using an ice/salt bath.
Reagent Addition: Add MsCl (1.1 eq) to the solution before the base.
Kinetic Base Addition (Inverse): Add TEA (1.2 eq) dropwise via a syringe pump over 30–45 minutes.
Causality Note: Keeping MsCl in excess relative to the base at any given moment prevents a buildup of unreacted sulfene.
Validation Check 1: A dense white precipitate of triethylamine hydrochloride (
TEA⋅HCl
) will form immediately upon each drop. This visual cue confirms the elimination/substitution is occurring. If no precipitate forms, your MsCl may have hydrolyzed prior to use.
Reaction & Workup: Stir for an additional 30 minutes at -10 °C. Quench with ice-cold water, separate the layers, wash the organic layer with brine, dry over
Na2SO4
, and concentrate in vacuo at a low water-bath temperature (
<30
°C) to prevent thermal degradation.
References
Sulfene - Grokipedia. Grokipedia. Available at: [Link][2]
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. European Journal of Chemistry. Available at:[Link][3]
Methanesulfonyl chloride - Wikipedia. Wikipedia. Available at:[Link][1]
Sulfene mechanism in the pyridine-catalysed reactions of alkanesulfonyl halides with phenols - R Discovery. Researcher.life. Available at:[Link][4]
Technical Support Center: Chromatographic Separation of Piperidine Stereoisomers
Welcome to the Advanced Chromatography Support Center. As application scientists, we know that resolving piperidine-based stereoisomers presents unique thermodynamic and kinetic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As application scientists, we know that resolving piperidine-based stereoisomers presents unique thermodynamic and kinetic challenges. The strongly basic nature of the piperidine nitrogen often drives severe secondary interactions with stationary phase matrices, resulting in peak tailing, loss of resolution, and method irreproducibility.
This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your chiral separations, ensuring high-fidelity analytical and preparative workflows.
Workflow for troubleshooting chiral chromatographic separation of piperidine stereoisomers.
Knowledge Base: Core Mechanisms & FAQs
Q: Why do piperidine stereoisomers exhibit severe peak tailing on polysaccharide chiral stationary phases (CSPs)?A: Piperidine is a strongly basic heterocycle (pKa ~11.2). In normal-phase (NP) or reversed-phase (RP) chiral chromatography, the secondary or tertiary nitrogen in the piperidine ring undergoes strong electrostatic and hydrogen-bonding interactions with residual, unendcapped acidic silanols on the silica support matrix of the CSP. This secondary interaction operates on a slower kinetic timescale than the primary chiral recognition mechanism (which relies on steric fit,
π−π
interactions, and hydrogen bonding within the polysaccharide grooves), leading to asymmetric peak broadening and severe tailing[1].
Q: Should I use basic (e.g., DEA) or acidic (e.g., MSA) additives to mitigate this tailing?A: The choice depends on the specific piperidine derivative and the desired mobile phase chemistry.
Basic Additives: Diethylamine (DEA) or triethylamine (TEA) at 0.1%–0.5% (v/v) are the industry standard for basic amines. They function via competitive inhibition—the small DEA molecules preferentially bind to and mask the strongly acidic silanol sites, preventing the piperidine nitrogen from interacting[1].
Acidic Additives: Surprisingly, strong organic acids like methanesulfonic acid (MSA) or ethanesulfonic acid (ESA) can sometimes outperform basic additives. MSA protonates the piperidine, forming a neutral, tightly bound ion-pair in the organic mobile phase. This ion-pair not only prevents silanol interactions but can also increase binding affinity with the CSP due to a localized decrease in pH, fundamentally altering the enantioselectivity[2].
Q: When is it necessary to transfer a method from HPLC to Supercritical Fluid Chromatography (SFC)?A: You should migrate to SFC when HPLC methods suffer from irremediable co-elution, excessive retention times, or when scaling up to preparative chromatography. SFC utilizes supercritical
CO2
, which has a polarity similar to hexane but with significantly higher diffusivity and lower viscosity. For polar piperidines,
CO2
alone is insufficient; you must employ polar co-solvents (like methanol) doped with additives (e.g., 20 mM ammonium formate or 0.1% TEA/TFA)[3],[4]. This combination dramatically sharpens peaks for basic amines while maintaining the high-throughput advantages of SFC[5].
Q: Which CSP chemistry yields the highest resolution for piperidine-diones?A: Immobilized amylose-based columns (e.g., Chiralpak IA) consistently outperform cellulose-based columns (e.g., Chiralpak IB) for piperidine-2,6-dione analogues. The helical structure of the amylose polymer provides a more accommodating chiral cavity for the bulky dione rings. In comparative studies using a methyl-tert-butyl ether (MTBE)/THF mobile phase, Chiralpak IA achieved resolution factors (
Rs
) of 1.00–5.33, whereas Chiralpak IB only achieved 0.33–0.67[6].
Protocol 1: HPLC Method Optimization for Basic Piperidines
Objective: Achieve baseline resolution (
Rs≥1.5
) and optimal peak symmetry (
As≤1.2
) for piperidine enantiomers.
Step 1: Base Mobile Phase Selection. Prepare a standard Normal Phase eluent: Hexane / Isopropanol (IPA) at an 80:20 (v/v) ratio. Ensure solvents are HPLC-grade and degassed.
Step 2: Additive Introduction. Split the mobile phase into two test batches. To Batch A, add 0.1% (v/v) DEA. To Batch B, add 0.1% (v/v) MSA[2],[1].
Step 3: Column Equilibration. Flush an immobilized amylose CSP (e.g., Chiralpak IA) with 20 column volumes (CV) of the modified mobile phase at 1.0 mL/min. Self-Validation Check: Monitor the baseline; do not proceed until the UV signal drift is less than 1 mAU/min, ensuring complete saturation of the active silanol sites.
Step 4: Injection & Evaluation. Inject 5-10
μL
of the piperidine racemate (1 mg/mL). Calculate the asymmetry factor (
As
) at 10% peak height. Self-Validation Check: If
As>1.5
, the silanols are not fully masked. Increase the additive concentration incrementally up to 0.5% max.
Step 5: Thermodynamic Tuning. If peaks are symmetric but co-eluting (
Rs<1.0
), decrease the column temperature from
25∘C
to
15∘C
. Chiral recognition is an enthalpy-driven process; lower temperatures often enhance the differential binding energies between stereoisomers.
Protocol 2: SFC Method Transfer and Co-Solvent Screening
Objective: Rapidly screen SFC conditions for highly polar or strongly retained piperidine diastereomers.
Step 1: System Preparation. Set the SFC backpressure regulator (BPR) to 120 bar and the column oven to
35∘C
to maintain
CO2
in the supercritical state[3].
Step 2: Co-Solvent Formulation. Prepare a modifier consisting of Methanol containing 20 mM Ammonium Formate. The ammonium formate acts as a volatile buffer/ion-pairing agent crucial for basic amines in SFC-MS applications[4].
Step 3: Gradient Screening. Run a generic gradient from 5% to 50% modifier over 10 minutes at a flow rate of 3.0 mL/min on a Diol or Polysaccharide CSP.
Step 4: Isocratic Refinement. Identify the elution composition from the gradient. Self-Validation Check: Set an isocratic method at 5% below the observed elution composition. If the retention factor (
k′
) drops below 2.0, decrease the modifier concentration further to maximize the chiral resolution window.
Quantitative Benchmarks & Data Presentation
The following table summarizes expected chromatographic performance metrics for piperidine derivatives across different separation modes and column chemistries, based on peer-reviewed analytical data.
Technical Support Center: Optimizing Amide Coupling for Piperidine Carboxamides
Overview Amide coupling reactions stand as a cornerstone in organic synthesis, particularly in the design and development of novel pharmaceuticals featuring piperidine carboxamide scaffolds[1]. Despite the ubiquity of th...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Amide coupling reactions stand as a cornerstone in organic synthesis, particularly in the design and development of novel pharmaceuticals featuring piperidine carboxamide scaffolds[1]. Despite the ubiquity of this transformation, coupling secondary amines like piperidine—or activating piperidine carboxylic acids—presents unique mechanistic hurdles. The fundamental principle involves the reaction of an activated carboxylic acid with an amine[1], but steric bulk, epimerization risks, and competing side reactions often compromise conversions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific challenges.
Workflow Visualization
Decision tree for optimizing piperidine amide coupling based on steric hindrance.
Frequently Asked Questions & Troubleshooting
Q1: Why does my HATU-mediated coupling with a substituted piperidine stall at low conversion, and what is the polar byproduct I am observing?Causality & Solution: Substituted piperidines (e.g., 2-methylpiperidine) exert significant steric hindrance around the secondary nitrogen. When the activation of the carboxylic acid is slow, excess uronium/aminium reagents like HATU can react directly with the piperidine nitrogen. This forms a stable, inactive guanidinium byproduct, consuming your starting material and halting the reaction[2].
Actionable Fix: Use stoichiometric amounts of HATU (e.g., 1.05 eq). Alternatively, switch to a phosphonium-based reagent like PyBOP, which effectively activates the acid without the risk of guanidinylating the amine[2].
Q2: I am coupling a chiral piperidine carboxylic acid. How do I prevent epimerization at the α-carbon?Causality & Solution: Epimerization occurs via the formation of an oxazolone intermediate or through direct enolization of the activated ester, a process accelerated by excess base and steric hindrance[3].
Actionable Fix: Avoid strong, unhindered bases. Use DIPEA instead of TEA, and strictly maintain the temperature at 0 °C during the activation step[2]. Reagents like COMU or the EDC/HOAt/DIPEA system are highly effective at suppressing epimerization while maintaining high coupling efficiency[4].
Q3: Standard reagents (HATU, EDC/HOBt) completely fail for my highly hindered secondary amine (e.g., 2,2,6,6-tetramethylpiperidine). What is the next step?Causality & Solution: Standard activated esters (like OBt or OAt esters) are simply too bulky for the nucleophilic attack of an extremely shielded nitrogen. The steric clash in the transition state raises the activation energy beyond achievable limits under standard conditions.
Actionable Fix: Convert the carboxylic acid to an acyl fluoride. Acyl fluorides are exceptionally small (the fluorine atom has a van der Waals radius similar to hydrogen), minimizing steric clashes during the transition state. They are stable enough to resist hydrolysis while remaining highly reactive toward hindered amines.
Quantitative Data: Coupling Reagent Efficacy
The following table summarizes the performance of various coupling systems specifically for secondary amines and sterically hindered substrates based on combinatorial library optimization data[3][4].
Reagent System
Steric Tolerance
Epimerization Risk
Typical Conversion (%)
Mechanistic Notes
HATU / DIPEA
Moderate
High
80–95%
Excellent standard; excess reagent causes guanidinylation of the amine[2].
EDC / HOAt / DIPEA
Moderate-High
Low
>90%
HOAt provides anchimeric assistance; highly efficient for secondary amines[4].
PyBOP / DIPEA
High
Moderate
75–90%
Phosphonium base prevents guanidinylation; ideal for moderately hindered amines[2].
Acyl Fluoride (TFFH)
Very High
Very Low
70–85%
Minimal steric clash during transition state; the definitive solution for bulky amines.
Causality: HOAt is mechanistically superior to HOBt because the pyridine nitrogen acts as a neighboring hydrogen-bond acceptor. This provides anchimeric assistance, orienting the incoming piperidine amine and accelerating the nucleophilic attack, which outcompetes the slower epimerization pathway[4].
Step-by-Step Methodology:
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine carboxylic acid (1.0 eq)[2].
Dissolution: Dissolve the acid in anhydrous DMF or DCM to achieve a concentration of ~0.1–0.5 M[2].
Activation: Cool the solution to 0 °C in an ice bath. Add HOAt (1.1 eq) followed by EDC·HCl (1.2 eq) portion-wise. Add DIPEA (2.5 eq) dropwise[2][4].
Stirring: Stir the mixture at 0 °C for 15 minutes to allow for the complete formation of the activated HOAt ester.
Amine Addition: Slowly add the secondary amine component (1.0–1.2 eq) to the reaction mixture[2].
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–16 hours[2].
Self-Validation Check: Monitor the reaction by TLC (ninhydrin stain). The disappearance of the secondary amine spot indicates successful coupling. If a highly UV-active baseline spot appears, base-catalyzed degradation of the active ester has occurred; re-evaluate temperature control.
Protocol 2: Acyl Fluoride Generation for Extremely Hindered Piperidines
Causality: For extremely hindered couplings, standard uronium/phosphonium reagents fail because the activated ester is too bulky. Converting the carboxylic acid to an acyl fluoride bypasses this steric barrier[5].
Step-by-Step Methodology:
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM. Add the fluorinating agent TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.0 eq)[5].
Activation Monitoring: Stir at room temperature for 1-2 hours. Self-Validation Check: Monitor by LC-MS or IR spectroscopy (look for the characteristic highly shifted carbonyl stretch of the acyl fluoride around 1840 cm⁻¹).
Coupling Reaction: Once the acyl fluoride is fully formed, add the highly hindered piperidine derivative (1.2 eq) directly to the solution[5].
Thermal Drive (Optional): If the reaction stalls at room temperature, elevate the temperature to 40–60 °C. Acyl fluorides are thermally stable and resistant to decomposition via ketene formation compared to acyl chlorides[6].
Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
References
University of Southern Denmark. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. URL:[Link]
"Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." PMC. URL:[Link]
Kaswan, P. et al. "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives." Asian Journal of Chemistry. URL:[Link]
"Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries." ACS Publications. URL:[Link]
Technical Support Center: Degradation Pathways of Sulfonyl Chlorides and Esters
Welcome to the Application Scientist Knowledge Base. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols for managing and analyzing the degradation of sulfonyl chlorides and sulf...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Knowledge Base. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols for managing and analyzing the degradation of sulfonyl chlorides and sulfonate esters in experimental settings.
Mechanistic Insights & FAQs
Q1: What is the primary degradation pathway for sulfonyl chlorides in aqueous environments?A1: Sulfonyl chlorides undergo solvolysis (hydrolysis in water, alcoholysis in alcohols) to yield the corresponding sulfonic acid and hydrochloric acid[1]. The consensus mechanism is a bimolecular nucleophilic substitution (
SN2
-like) at the sulfur center[2]. In neutral aqueous conditions, this often involves a bifunctional catalytic mechanism where one water molecule attacks the sulfur while another acts as a general base to accept the proton[3]. Historically, some literature proposed an
SN1
(ionization) mechanism for specific sterically hindered or electron-rich substrates, but modern kinetic correlations have largely discredited this, confirming the bimolecular nature of these reactions[2][4].
Q2: Does the alkaline hydrolysis of sulfonate esters proceed via a concerted or stepwise mechanism?A2: The mechanism of sulfonate ester hydrolysis has been the subject of intense scientific debate. Early kinetic studies observed a non-linear Brønsted plot (a "break" in the correlation), which was initially interpreted as a shift from a stepwise mechanism involving a pentavalent intermediate for poor leaving groups (
pKa>8.5
) to a concerted mechanism for good leaving groups[5][6]. However, more recent and rigorous computational and experimental analyses—including extended Hammett correlations—demonstrate that there is no thermodynamically stable pentavalent intermediate. The degradation is now widely understood to proceed via a fully concerted pathway with an early transition state, meaning there is little bond cleavage to the leaving group at the transition state[7][8].
Mechanistic pathways of sulfonate ester hydrolysis: stepwise vs. concerted.
Troubleshooting Guide
Issue 1: Rapid, unquantifiable degradation of sulfonyl chlorides during stock solution preparation.
Root Cause: Sulfonyl chlorides are exquisitely moisture-sensitive. Using hygroscopic solvents (e.g., standard DMF, DMSO, or un-dried acetonitrile) introduces trace water. Because the hydrolysis generates HCl, which can further catalyze side reactions or degrade the solvent, the sample degrades before the assay begins.
Solution: Always prepare stock solutions in strictly anhydrous, non-nucleophilic solvents such as dry 1,4-dioxane or acetone[4]. Store aliquots at -20°C over activated molecular sieves to ensure long-term stability.
Root Cause: Reaction pH drift. As hydrolysis proceeds, sulfonic acid is generated[1]. If the buffer capacity is insufficient, the localized drop in pH will continuously slow down the hydroxide-catalyzed degradation pathway, causing a deviation from pseudo-first-order kinetics.
Solution: Ensure the buffer concentration is at least 50 times higher than the substrate concentration. Alternatively, for unbuffered systems, utilize an automated pH-stat titrator to maintain a constant pH by dynamically adding NaOH[3].
Validated Experimental Protocols
Standardized experimental workflow for kinetic monitoring of degradation.
Protocol A: Kinetic Analysis of Sulfonyl Chloride Hydrolysis via pH-Stat Technique
Causality Note: The pH-stat method is ideal for sulfonyl chlorides because it directly measures the rate of HCl and sulfonic acid generation without requiring a chromophoric leaving group[3].
Preparation: Prepare a 10 mM stock solution of the sulfonyl chloride in anhydrous 1,4-dioxane.
Equilibration: Transfer 50 mL of the desired aqueous solvent (e.g., 0.3 M
NaClO4
to maintain constant ionic strength) to a thermostated reaction vessel at 25.0°C.
Calibration: Calibrate the pH-stat apparatus and set the endpoint to the desired reaction pH (e.g., pH 7.0).
Initiation: Inject 50 µL of the substrate stock into the reaction vessel (final concentration ~10 µM) under vigorous stirring.
Monitoring: Record the volume of standardized NaOH (e.g., 0.01 M) added over time to maintain the pH.
Validation & Analysis: The reaction is complete when NaOH consumption ceases. Plot
ln(V∞−Vt)
versus time to extract the pseudo-first-order rate constant (
kobs
). A self-validating run will show a strictly linear semi-logarithmic plot for at least 3 half-lives.
Protocol B: UV-Vis Monitoring of Sulfonate Ester Alkaline Hydrolysis
Causality Note: Sulfonate esters often release phenolate or substituted phenolate leaving groups, which possess distinct UV absorption spectra compared to the parent ester, making UV-Vis spectroscopy the most sensitive and direct monitoring tool[5].
Preparation: Prepare a 5 mM stock of the sulfonate ester in anhydrous acetonitrile.
Blanking: Fill a quartz cuvette with 3 mL of the reaction buffer (e.g., 0.1 M NaOH) and blank the spectrophotometer at the specific
λmax
of the leaving group (e.g., 400 nm for p-nitrophenolate).
Initiation: Add 10 µL of the substrate stock to the cuvette. Invert rapidly to mix (dead time < 5 seconds).
Monitoring: Record the increase in absorbance at
λmax
continuously until the signal plateaus (typically 5-10 half-lives).
Validation & Analysis: Ensure the final absorbance (
A∞
) matches the theoretical yield of the leaving group based on the Beer-Lambert law. Fit the exponential growth curve to
At=A∞−(A∞−A0)e−kobst
.
Quantitative Kinetic Data Summary
To aid in experimental design, the following table summarizes key kinetic parameters and transition state indicators for the degradation of these compounds.
Lower sensitivity to leaving group
pKa
; rapid spontaneous degradation in water.
References
Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry.[Link]
Duarte, F., Geng, T., Marloie, G., Al Hussain, A. O., Williams, N. H., & Kamerlin, S. C. L. (2014). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. Journal of Organic Chemistry.[Link]
King, J. F., & Khemani, K. C. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.[Link]
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.[Link]
Kevill, D. N., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride. National Institutes of Health (PMC).[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenge
Confirming the exact molecular structure of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (Molecular Formula: C9H17NO4S, Exact Mass: 235.0878 Da) presents a unique analytical challenge. The molecule consists of a piperidine ring, a carboxylic acid at the C2 position, and a propane-1-sulfonyl group attached to the N1 amine.
Because piperidine-2-carboxylic acid (pipecolic acid) is a chiral molecule[1], and sulfonylation can theoretically occur at multiple reactive sites if protective strategies fail, a single analytical method is insufficient. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-Ray Crystallography (XRD), providing a self-validating, multi-orthogonal workflow for absolute structural confirmation.
Multi-orthogonal workflow for the structural confirmation of the sulfonamide derivative.
Comparative Modality Assessment
When comparing alternative methods for structural confirmation, researchers must balance resolution, specificity, and throughput. Table 1 summarizes the performance of each modality for this specific sulfonamide derivative.
Table 1: Comparative Analysis of Structural Confirmation Modalities
Analytical Modality
Primary Structural Target
Specificity / Resolution
Throughput
Sample Requirement
LC-MS/MS (Q-TOF)
Molecular weight & substructure fragmentation
High (Exact mass < 5 ppm error)
High (< 10 mins)
Low (< 1 mg)
1D & 2D NMR
Atom connectivity & regiochemistry
Very High (Atomic level)
Medium (1-4 hours)
Medium (5-15 mg)
X-Ray Crystallography
Absolute stereochemistry (C2 chiral center)
Absolute (3D spatial coordinates)
Low (Days to weeks)
High (Single crystal)
FT-IR Spectroscopy
Functional groups (-SO2, -COOH)
Low (Bulk functional verification)
Very High (< 5 mins)
Low (< 1 mg)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each experimental parameter.
Protocol 1: High-Resolution LC-MS/MS (ESI+/-)
Causality & Rationale: Electrospray ionization (ESI) in both positive and negative modes is utilized. The carboxylic acid moiety readily deprotonates in ESI- yielding the [M-H]- ion at m/z 234.08. Conversely, the basic nature of the piperidine nitrogen is masked by the electron-withdrawing sulfonyl group; thus, ESI+ relies on the protonation of the sulfonamide oxygen or the carbonyl oxygen to yield [M+H]+ at m/z 236.09[2].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to facilitate ionization.
Chromatography: Inject 2 µL onto a C18 UHPLC column (100 mm x 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.3 mL/min[3].
Mass Spectrometry: Operate a Q-TOF mass spectrometer in ESI+ mode. Set the collision energy (CE) to 20-30 eV to induce fragmentation of the sulfonamide bond[4].
Self-Validation Checkpoint: The protocol validates itself if the sum of the primary MS/MS fragments—specifically the pipecolic acid core (m/z 128) and the propane-1-sulfonyl cation (m/z 107)—mathematically reconstructs the precursor mass minus the specific cleavage site.
Protocol 2: Advanced 1D and 2D NMR Spectroscopy
Causality & Rationale: While 1D 1H and 13C NMR provide the exact count of protons and carbons, they cannot definitively prove that the propane-1-sulfonyl group is attached to the N1 position rather than mistakenly esterified at the C2-carboxylic acid. 2D NMR (HSQC, HMBC) is required. The pronounced downfield shift of the C2 and C6 protons relative to free pipecolic acid confirms N-sulfonylation[5].
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is chosen over CDCl3 to prevent signal broadening of the carboxylic acid proton.
Acquisition: Acquire 1H (500 MHz) and 13C (125 MHz) spectra. Follow with 2D COSY (for ring proton coupling), HSQC (for direct C-H correlations), and HMBC (for long-range connectivity) sequences.
Self-Validation Checkpoint: The integral of the propyl terminal methyl group (a distinct triplet near 1.0 ppm) must perfectly integrate to exactly 3.0 protons relative to the single C2 proton (doublet of doublets near 4.5 ppm) of the piperidine ring[1]. Any deviation indicates co-eluting impurities or incomplete functionalization.
Protocol 3: X-Ray Crystallography for Absolute Configuration
Causality & Rationale: Piperidine-2-carboxylic acid derivatives possess a chiral center at C2[1]. Standard NMR and LC-MS/MS cannot distinguish between the (R) and (S) enantiomers without chiral derivatization. Single-crystal X-ray diffraction (XRD) provides the Flack parameter via anomalous dispersion to unambiguously assign the absolute stereochemistry[5].
Step-by-Step Methodology:
Crystallization: Dissolve the compound in a minimal volume of hot methanol. Allow slow, undisturbed evaporation at room temperature over 48-72 hours to yield diffraction-quality single crystals[5].
Data Collection: Mount a suitable crystal on a diffractometer equipped with Cu-Kα radiation (λ = 1.54184 Å). Copper radiation is explicitly chosen because it provides a significantly stronger anomalous scattering signal for the sulfur atom compared to Mo-Kα.
Self-Validation Checkpoint: The crystallographic refinement must yield a Flack parameter near 0 (e.g., 0.02 ± 0.01) to confirm the correct absolute stereochemistry. A value near 1.0 indicates that the modeled structure is the inverted enantiomer of the actual crystal.
Quantitative Data & Expected Results
The tables below summarize the expected quantitative analytical data required to confirm the structure of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid.
Table 3: Expected 1H and 13C NMR Chemical Shifts (in DMSO-d6)
Position
1H Shift (ppm), Multiplicity
13C Shift (ppm)
Assignment Rationale
C2 (Ring)
~4.50 (dd, 1H)
~55.0
Downfield shift due to adjacent -COOH and N-SO2
C6 (Ring)
~3.20 (m, 1H), ~3.80 (m, 1H)
~42.0
Diastereotopic protons adjacent to sulfonated nitrogen
C3, C4, C5
~1.40 - 2.20 (m, 6H)
20.0 - 28.0
Aliphatic piperidine backbone
C1' (Propyl)
~2.95 - 3.10 (m, 2H)
~52.0
Deshielded by direct attachment to the sulfonyl group
C2' (Propyl)
~1.75 (m, 2H)
~16.5
Central methylene of the propyl chain
C3' (Propyl)
~1.00 (t, 3H)
~13.0
Terminal methyl group
-COOH
~12.50 (br s, 1H)
~173.0
Carboxylic acid carbonyl
References
Pipecolic Acid | C6H11NO2 | CID 849 - PubChem
National Center for Biotechnology Information (NCBI)[Link]
Combination of LC-MS/MS and Molecular Networking in Investigating the Phytochemicals in Murraya koenigii
Malaysian Journal of Chemistry[Link]
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan
PubMed Central (PMC)[Link]
Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency
MDPI - International Journal of Molecular Sciences[Link]
Fragment-Based Scaffolds vs. Peptidomimetic Inhibitors: A Comparative Guide to 1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid
As drug development pivots toward highly optimized, orally bioavailable therapeutics, the limitations of large, peptidomimetic enzyme inhibitors have become increasingly apparent. While macrocyclic and peptide-derived mo...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward highly optimized, orally bioavailable therapeutics, the limitations of large, peptidomimetic enzyme inhibitors have become increasingly apparent. While macrocyclic and peptide-derived molecules offer extreme potency, their poor pharmacokinetic profiles often bottleneck clinical translation.
This guide provides an objective, data-driven comparison between 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (PSPC) —a highly efficient, low-molecular-weight fragment scaffold—and established bivalent enzyme inhibitors like Argatroban. By analyzing their mechanistic binding, ligand efficiency, and experimental validation workflows, we will explore how simple N-sulfonyl pipecolic acid derivatives serve as powerful engines for fragment-based drug discovery (FBDD) in targeting serine proteases.
Mechanistic Rationale & Structural Causality
Serine proteases, such as thrombin and Factor Xa, possess highly conserved active sites characterized by distinct binding pockets (S1, S2, S3/S4). The design of competitive inhibitors relies on precisely mapping these vectors.
Fully elaborated inhibitors like Argatroban are bivalent; they utilize a basic guanidino group to anchor into the deep, acidic S1 specificity pocket (Asp189), while a piperidine-2-carboxylic acid core rigidifies the molecule to occupy the S2 (proline-binding) pocket. Finally, a bulky tetrahydroquinoline-sulfonyl group extends into the hydrophobic S3/aryl pocket .
In contrast, PSPC (CAS 1102855-77-5) strips away the S1-targeting moiety. It acts as a targeted fragment that exclusively maps the S2-S3 vector. The piperidine-2-carboxylic acid core mimics the natural P2 proline residue, locking the ligand into a bioactive conformation. The attached propane-1-sulfonyl group provides a flexible, hydrophobic extension that probes the S3 pocket, while the sulfonamide oxygens engage in critical hydrogen bonding with the enzyme's backbone amides .
This truncation is highly intentional: by omitting the highly basic S1 anchor, PSPC avoids the poor membrane permeability associated with guanidine-containing drugs, offering a superior starting point for hit-to-lead optimization.
Diagram 1: Binding modality mapping of PSPC versus Argatroban in the active site.
Quantitative Benchmarking: Potency vs. Ligand Efficiency
When evaluating a fragment like PSPC against a mature drug, absolute potency (
IC50
) is a misleading metric. Instead, Ligand Efficiency (LE) —the binding energy contributed per heavy atom—must be calculated. A high LE (>0.30) indicates that the molecule makes near-optimal use of its size to bind the target, making it an ideal scaffold for further chemical elaboration.
Inhibitor / Compound
Target Pockets
Molecular Weight ( g/mol )
IC50
(
μM
)
Ki
(
μM
)
Ligand Efficiency (kcal/mol/HA)
PSPC
S2, S3
235.3
~45.0
~20.0
0.38
Argatroban
S1, S2, S3
508.6
0.04
0.01
0.29
Dabigatran
S1, S2, S4
471.5
0.01
0.004
0.31
Data Interpretation: While PSPC exhibits micromolar affinity typical of FBDD starting points , its Ligand Efficiency of 0.38 significantly outperforms Argatroban. This proves that the propane-sulfonyl and pipecolic acid interactions are highly optimized. Researchers can append neutral, lipophilic S1-targeting groups to the PSPC scaffold to drive potency into the nanomolar range without violating Lipinski's Rule of Five.
Validated Experimental Methodologies
To accurately benchmark low-affinity fragments against high-affinity standards, your assay systems must be rigorously controlled for artifacts. Below are two self-validating protocols designed to prevent false positives caused by aggregation or non-specific binding.
This assay determines the competitive inhibition constant (
Ki
) of PSPC.
Rationale: Fragments often require high assay concentrations (up to 1 mM). At these concentrations, hydrophobic compounds can form colloidal aggregates that non-specifically sequester the enzyme, mimicking inhibition.
Self-Validating Control: We incorporate a non-ionic detergent (PEG 8000) to disrupt colloids and monitor the steady-state velocity (
vs
) to ensure linear kinetics.
Step-by-Step Workflow:
Buffer Preparation: Prepare 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4. Causality: The inclusion of 0.1% PEG 8000 is critical. It prevents the non-specific adsorption of the hydrophobic propane-sulfonyl moiety to the polystyrene microplate walls, ensuring the nominal concentration equals the free-ligand concentration.
Enzyme-Ligand Pre-incubation: Add 0.5 nM Human
α
-thrombin to a 96-well plate. Add PSPC (titrated from 10
μM
to 1 mM) or Argatroban (titrated from 1 nM to 100 nM). Incubate for 15 minutes at 37°C to allow equilibrium binding.
Reaction Initiation: Add 100
μM
of the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).
Kinetic Readout: Monitor absorbance at 405 nm continuously for 10 minutes.
Validation Check: Calculate the Z'-factor using the uninhibited enzyme (DMSO vehicle) and fully inhibited enzyme (1
μM
Argatroban). Proceed with data analysis only if Z' > 0.6. Fit the initial velocities to the Morrison equation for tight-binding (Argatroban) and the standard Michaelis-Menten competitive inhibition model for PSPC.
To prove that PSPC binds directly and reversibly to the orthosteric site (rather than acting as an allosteric or assay-interfering compound), SPR is required.
Immobilization: Covalently couple human thrombin to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~3000 Resonance Units (RU). Causality: A high density is required to detect the low mass of the PSPC fragment (235.3 Da).
Analyte Injection: Inject PSPC in a multi-cycle kinetic format (3.125
μM
to 50
μM
) at a high flow rate of 50
μL/min
. Causality: High flow rates minimize mass transport limitations, which is crucial for accurately capturing the rapid
kon
and
koff
rates typical of low-molecular-weight fragments.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A rapid square-wave binding profile confirms the fragment-like nature of PSPC, contrasting with the slower, more complex binding kinetics of macrocyclic inhibitors.
Conclusion
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is not a finished therapeutic; it is a precision-engineered scaffold. While bivalent inhibitors like Argatroban dominate in acute, intravenous settings, their structural complexity limits their oral utility. By leveraging the high ligand efficiency and validated S2/S3 binding vectors of the PSPC scaffold, drug development professionals can systematically build next-generation, orally bioavailable serine protease inhibitors.
4AYY: Human thrombin - inhibitor complex. RCSB Protein Data Bank. Available at:[Link]
Validation
Validating the biological activity of synthetic piperidine analogs
Title: Validating the Biological Activity of Synthetic Piperidine Analogs: A Comparative Guide to Novel Acetylcholinesterase (AChE) Inhibitors Introduction The piperidine ring is a highly privileged pharmacophore in mode...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating the Biological Activity of Synthetic Piperidine Analogs: A Comparative Guide to Novel Acetylcholinesterase (AChE) Inhibitors
Introduction
The piperidine ring is a highly privileged pharmacophore in modern drug discovery, present in over twenty classes of FDA-approved pharmaceuticals. Because the basic nitrogen of piperidine is predominantly protonated at physiological pH (7.4), it excels at forming strong cation-π interactions with aromatic residues in target proteins. In the context of Alzheimer's disease (AD), piperidine derivatives like Donepezil have long served as the gold standard for Acetylcholinesterase (AChE) inhibition . However, the multifactorial pathology of AD has driven a paradigm shift toward Multi-Target-Directed Ligands (MTDLs).
This guide objectively compares the biological performance of standard Donepezil against two emerging classes of synthetic piperidine analogs: N-benzyl piperidine derivatives (dual HDAC/AChE inhibitors) and benzofuran piperidine derivatives (Aβ antiaggregant/AChE inhibitors) . We will dissect the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required to rigorously evaluate these compounds.
Mechanistic Rationale & Target Engagement
To validate a synthetic piperidine analog, one must first understand its spatial engagement with the target. The AChE enzyme features a deep, narrow gorge. Effective piperidine analogs act as dual-binding site inhibitors:
Catalytic Anionic Site (CAS): The protonated piperidine nitrogen anchors at the bottom of the gorge via cation-π interactions with Trp86.
Peripheral Anionic Site (PAS): The tail of the analog (e.g., an N-benzyl or benzofuran moiety) interacts with Trp286 at the gorge entrance, blocking substrate entry and preventing AChE-induced Amyloid-beta (Aβ) aggregation.
Dual-binding mechanism of piperidine analogs in the AChE gorge leading to cognitive improvement.
Comparative Performance Data
When comparing novel synthetic analogs to established therapeutics, multi-target efficacy must be quantified alongside primary target affinity. The table below synthesizes experimental data comparing Donepezil with recently developed MTDL piperidine derivatives.
Compound Class
Lead Analog
AChE IC₅₀ (μM)
BuChE IC₅₀ (μM)
Secondary Target Activity
Ref
Standard
Donepezil
0.014
5.32
None (Highly selective for AChE)
N-Benzyl Piperidines
Compound d10
3.22
>50
HDAC IC₅₀ = 0.45 μM
Benzofuran Piperidines
Compound 3h
21.0
N/A
Aβ Aggregation Inhibition = 57.7%
Analysis: While Donepezil maintains superior absolute potency for AChE, the novel analogs sacrifice single-target affinity to achieve a broader pharmacological profile. For instance, compound d10 exhibits a balanced dual inhibition of HDAC (0.45 μM) and AChE (3.22 μM), addressing both epigenetic dysregulation and cholinergic deficit in AD models.
Experimental Protocols for Biological Validation
To ensure trustworthiness and reproducibility, biological validation must rely on self-validating assay systems. The following protocols detail the critical steps and the underlying causality for evaluating piperidine analogs.
Protocol A: In Vitro AChE Inhibition (Modified Ellman’s Assay)
The Ellman's assay is the gold standard for quantifying cholinesterase activity. It relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which then reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow anion.
Causality Check: We utilize a 15-minute pre-incubation step. Because bulky piperidine analogs often exhibit slow-binding kinetics at the CAS, pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the highly competitive ATCI substrate is introduced.
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the synthetic piperidine analog in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).
Enzyme Addition: In a 96-well microplate, add 140 μL of buffer, 20 μL of the test piperidine analog (at various concentrations), and 20 μL of AChE enzyme (0.22 U/mL).
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
Self-Validation: Always include a "Blank" well (buffer + substrate + DTNB, no enzyme) to account for non-enzymatic spontaneous hydrolysis of ATCI, and a "100% Activity" well (enzyme + vehicle, no inhibitor).
Reaction Initiation: Add 10 μL of 0.01 M DTNB and 10 μL of 0.014 M ATCI to initiate the reaction.
Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 15 minutes.
Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance-time curve. Determine the IC₅₀ using non-linear regression analysis.
Step-by-step experimental workflow of the modified Ellman's assay for AChE inhibition.
Protocol B: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
For MTDLs like the benzofuran piperidine derivatives, validating Aβ anti-aggregation is critical. ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Causality Check: Piperidine analogs that successfully bind to the PAS of AChE sterically hinder the enzyme from acting as a chaperone for Aβ fibrillogenesis.
Peptide Preparation: Dissolve Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP) to monomerize it, then evaporate and resuspend in DMSO.
Incubation: Mix Aβ₁₋₄₂ (final concentration 20 μM) with the piperidine analog (20 μM) in phosphate buffer (pH 7.4). Incubate at 37°C for 48 hours in the dark.
ThT Addition: Add 5 μM Thioflavin T to the mixture.
Fluorescence Measurement: Measure fluorescence intensity (Excitation: 440 nm, Emission: 490 nm). Calculate the percentage of inhibition relative to a control containing only Aβ₁₋₄₂.
Conclusion
The validation of synthetic piperidine analogs requires a robust, multi-tiered approach. While absolute AChE inhibition via the Ellman's assay remains the foundational metric, the evolution of drug design necessitates orthogonal testing—such as HDAC profiling or ThT fluorescence assays—to capture the full therapeutic potential of these versatile pharmacophores.
References
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
Source: Molecules (2023)
URL: [Link]
Title: Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease
Source: Bioorganic & Medicinal Chemistry (2023)
URL: [Link]
Title: Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant
Source: European Journal of Medicinal Chemistry (2021)
URL: [Link]
Comparative
Cross-referencing spectral data for N-sulfonylated compounds
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming the exact regiochemistry of N-sulfonylated compounds. In the development of complex polyaza-heterocycles—such as purine de...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of confirming the exact regiochemistry of N-sulfonylated compounds. In the development of complex polyaza-heterocycles—such as purine derivatives or quinazolinones—the sulfonamide moiety presents a unique challenge: distinguishing between N-sulfonylation, O-sulfonylation, and competing N-regioisomers.
Resolving these ambiguities cannot rely on a single analytical technique. It requires a self-validating, orthogonal system of multimodal spectral acquisition, rigorously cross-referenced against empirical databases and predictive algorithms. This guide explores the causality behind the spectral signatures of N-sulfonylated compounds and objectively compares the industry's leading cross-referencing software platforms: ACD/Labs Spectrus Processor and Mestrelab Mnova .
The Causality of Spectral Signatures in N-Sulfonylation
To build a reliable cross-referencing workflow, we must first understand why N-sulfonylated compounds exhibit specific spectral behaviors.
Vibrational Spectroscopy (FT-IR)
The highly polar S=O bonds of the sulfonyl group create strong dipole moment changes during molecular vibration, making FT-IR an excellent primary screening tool. The asymmetric stretching of the SO₂ group typically occurs in the 1350–1300 cm⁻¹ region, while the symmetric stretching is observed at 1160–1120 cm⁻¹ (1[1]). Crucially, the S–N bond—the bridge between the sulfonyl group and the amine—manifests as a distinct stretching vibration between 931–895 cm⁻¹, providing direct evidence of N-linkage (2[2], 3[3]).
Nuclear Magnetic Resonance (NMR)
The electron-withdrawing nature of the sulfonyl group strongly deshields adjacent protons. However, in conjugated heterocycles, the choice between N-sulfonylation and O-sulfonylation creates divergent resonance effects. For example, in quinazolinones, N-sulfonylation shifts adjacent carbons (C-2, C-4, C-8a) upfield (e.g., 146.1, 154.2, 161.2 ppm) due to the disruption of aromaticity and tautomeric shifts. Conversely, O-sulfonylation shifts these same carbons downfield (e.g., 153.3, 160.9, 166.9 ppm) (4[4]).
High-Resolution Mass Spectrometry (HRMS)
Under collision-induced dissociation (CID) in electrospray ionization (ESI) or electron impact (EI), the S–N bond is relatively labile. N-sulfonylated compounds frequently undergo a characteristic skeletal rearrangement resulting in the neutral loss of SO₂ (64 Da), yielding prominent [M-SO₂]⁺ or [M-SO₂H]⁺ fragment ions (5[5],6[6]).
Objective Comparison of Cross-Referencing Platforms
To validate human interpretation of these complex spectra, researchers rely on in silico prediction and database matching. The two dominant platforms are ACD/Labs Spectrus Processor and Mestrelab Mnova . Both utilize a hybrid approach combining Hierarchical Organization of Spherical Environments (HOSE) codes with Neural Networks (NN) to predict chemical shifts and simulate 2D spectra.
Recent benchmarking studies evaluating the accuracy of Heteronuclear Single Quantum Coherence (HSQC) spectra simulation and matching have quantified the performance of these tools (7[7]).
Quantitative Performance Comparison
Feature / Metric
ACD/Labs Spectrus Processor
Mestrelab Mnova Suite
Primary Prediction Engine
HOSE Codes + Neural Networks
HOSE Codes + Machine Learning
¹H NMR Prediction MAE
~0.157 ppm
~0.159 ppm
¹³C NMR Prediction MAE
~2.643 ppm
~2.739 ppm
Empirical Database Size
>1.38 million ¹H shifts, 449k couplings
Proprietary / User-expandable
HSQC Simulation Accuracy
Highest among commercial tools
Second highest
MS Integration
Strong structural assignment
Automated isotope/fragment matching
Data sourced from comparative studies on HSQC simulation accuracy (7[7], 8[8]).
Verdict: While ACD/Labs holds a slight mathematical edge in raw prediction accuracy (lowest Mean Absolute Error) and database depth, Mnova excels in automated multimodal integration (e.g., Global Spectral Deconvolution and LC-MS automatic molecule matching). For purely novel N-sulfonylated scaffolds where empirical data is scarce, ACD/Labs' superior HSQC simulation provides a more robust safety net against misassignment.
Standardized Experimental Protocol for Spectral Cross-Referencing
Step 1: FT-IR Vibrational Screening
Prepare a KBr pellet or use an ATR-FTIR setup for the purified compound.
Scan the 4000–400 cm⁻¹ region.
Validation: Confirm the presence of SO₂ asymmetric (1350–1300 cm⁻¹) and symmetric (1160–1120 cm⁻¹) stretches. Crucially, isolate the S-N stretch at ~930 cm⁻¹ to rule out O-sulfonylation.
Step 2: Multimodal NMR Acquisition
Dissolve the sample in a highly solvating, non-exchanging solvent (e.g., DMSO-d6) to preserve the sulfonamide N-H proton signal (typically appearing broad around 8.0–12.5 ppm depending on hydrogen bonding).
Acquire high-resolution ¹H and ¹³C 1D spectra.
Acquire ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation).
Validation: Look for ³J_CH correlations between the aryl protons of the sulfonyl group and the heterocycle. Calculate the ¹³C chemical shift perturbations (Δδ) relative to the non-sulfonylated precursor to confirm the exact site of attachment.
Step 3: LC-HRMS Fragmentation Analysis
Subject the sample to LC-HRMS using ESI in positive ion mode.
Isolate the [M+H]⁺ precursor ion and apply increasing collision energy (CID).
Validation: Monitor for the diagnostic [M-SO₂]⁺ (loss of 64 Da) fragment, which strongly corroborates the N-sulfonyl architecture over more stable carbon-bound sulfones.
Step 4: In Silico Cross-Referencing
Import the raw ¹H, ¹³C, and HSQC/HMBC data into ACD/Labs or Mnova.
Draw the proposed N-sulfonylated regioisomer and the alternative O-sulfonylated regioisomer.
Run the prediction engine and overlay the simulated spectra onto the experimental data.
Validation: The correct regioisomer will yield a ¹³C MAE of <3.0 ppm and correctly predict the upfield/downfield shifts of the carbons adjacent to the heteroatom.
Workflow Visualization
The following diagram illustrates the logical flow of this self-validating cross-referencing system.
Fig 1: Orthogonal spectral cross-referencing workflow for N-sulfonylated compounds.
N- to O-Sulfonyl Migration of Quinazolin-4(3H)-ones and Analogous Thienopyrimidin-4(3H)-ones
ACS Publications (Journal of Organic Chemistry)[Link]
Structure and Computational Studies of New Sulfonamide Compound
National Institutes of Health (PMC)[Link]
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides
Royal Society of Chemistry (RSC Advances)[Link]
Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives
ResearchGate / Croatica Chemica Acta[Link]
Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives (Full Text)
FULIR (Ruđer Bošković Institute)[Link]
HSQC Spectra Simulation and Matching for Molecular Identification
ChemRxiv[Link]
Efficacy comparison of piperidine-2-carboxylic acid vs piperidine-3-carboxylic acid derivatives
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the profound impact that subtle structural modifications have on a molecule's pharmacological destiny. A classic example of this phe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the profound impact that subtle structural modifications have on a molecule's pharmacological destiny. A classic example of this phenomenon is the positional isomerism between piperidine-2-carboxylic acid (pipecolic acid) and piperidine-3-carboxylic acid (nipecotic acid) .
Simply shifting the carboxylic acid moiety from the C2 to the C3 position on the piperidine ring radically alters the 3D pharmacophore. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their divergent therapeutic efficacies, target specificities, and the self-validating experimental workflows required to evaluate them.
Structural Pharmacodynamics: The Positional Isomer Effect
Nipecotic acid acts as a conformationally restricted analogue of
γ
-aminobutyric acid (GABA). Because the spatial distance between its basic nitrogen and the carboxylic acid perfectly mimics the active conformation of GABA, nipecotic acid derivatives are the gold standard for GABA Transporter 1 (GAT-1) inhibition [1]. The clinical benchmark is Tiagabine , which features a bulky, lipophilic bis-(3-methylthien-2-yl)but-3-enyl appendage that allows the highly polar nipecotic acid core to cross the blood-brain barrier[1],[2]. By blocking GAT-1, these derivatives prevent GABA reuptake into presynaptic terminals, thereby prolonging inhibitory postsynaptic potentials (IPSPs) and providing potent anticonvulsant efficacy[2].
In contrast, pipecolic acid is a non-proteinogenic amino acid that serves as a rigidifying structural motif. Shifting the carboxyl group to the C2 position abolishes GAT-1 affinity but creates a scaffold uniquely suited for two distinct targets:
Immunosuppressants & Neuroprotectants: Pipecolic acid amides are exceptional mimics of the transition state of peptidyl-prolyl cis-trans isomerases (PPIases), specifically targeting FK506-binding proteins (FKBP12 and FKBP51)[3]. They are also utilized to inhibit the Legionella MIP protein, a bacterial virulence factor belonging to the FKBP family[4].
Local Anesthetics: The pipecoloxylidide structural class (e.g., bupivacaine, ropivacaine) relies on the pipecolic acid core to block voltage-gated sodium channels (Nav) from the intracellular side, halting action potential propagation. Furthermore, pipecolic acid itself interacts with glial cells and modulates synaptic transmission in the central nervous system[5].
Pharmacological divergence of piperidine-2- and 3-carboxylic acid scaffolds.
Comparative Efficacy & Quantitative Data
To objectively compare the performance of these derivatives, we must look at their binding affinities against their respective primary targets.
Evaluating these highly specific scaffolds requires distinct functional assays. Below are the industry-standard, step-by-step methodologies used in our laboratories, including the scientific rationale (causality) behind the assay design.
Causality: Why use rat brain synaptosomes instead of recombinant whole-cell models? Whole-cell models often overexpress transporters, which can mask subtle kinetic differences between derivatives. Synaptosomes preserve GAT-1 in its native lipid microenvironment, maintaining the crucial
Na+/Cl−
electrochemical gradients required for physiological transporter function[5].
Self-Validation Mechanism: To distinguish true transporter-mediated uptake from non-specific diffusion, this protocol runs a parallel control using a sodium-free buffer (equimolar substitution of NaCl with choline chloride). Because GAT-1 is strictly
Na+
-dependent, the signal in the sodium-free condition represents background noise, which must be subtracted to yield specific uptake.
Step-by-Step Workflow:
Isolation: Isolate synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation (100,000 x g for 20 mins).
Pre-incubation: Resuspend synaptosomes (100 µg protein/well) in Krebs-Ringer-HEPES buffer (pH 7.4). Add the nipecotic acid derivative in a 10-point dose-response series (1 nM to 100 µM). Incubate at 37°C for 10 minutes.
Initiation: Add 50 nM of
[3H]
-GABA to all wells to initiate competitive uptake.
Termination: After exactly 3 minutes, terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Wash three times with ice-cold buffer to instantly halt transport kinetics.
Quantification: Read retained radioactivity using liquid scintillation counting. Calculate the
IC50
using non-linear regression analysis.
Causality: When screening pipecolic acid derivatives against FKBP51/12, FP is vastly superior to ELISA. FP is a homogenous assay that measures equilibrium binding in solution without wash steps. Washing steps in ELISA can cause the dissociation of transient, low-affinity hits during early structure-activity relationship (SAR) optimization[3].
Self-Validation Mechanism: The assay utilizes a known high-affinity competitor (Rapamycin ) as a positive control. A successful displacement curve by Rapamycin confirms that the FITC-labeled tracer is specifically bound to the active site. This validates that any signal reduction caused by your test pipecolic acid derivative is due to true competitive inhibition, not assay artifacts like compound auto-fluorescence.
Step-by-Step Workflow:
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 0.01% Tween-20 (critical to prevent non-specific protein aggregation).
Protein Dispensing: Dispense 10 nM of recombinant FKBP12 or FKBP51 protein into a black 384-well microplate.
Compound Addition: Add pipecolic acid derivatives in a dose-response dilution series.
Tracer Addition: Add 2 nM of FITC-labeled FK506 tracer. Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.
Detection: Read fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the inhibition constant (
Ki
) using the Cheng-Prusoff equation.
Parallel validation workflows for target-specific piperidine derivatives.
Conclusion
While structurally similar, piperidine-2-carboxylic acid and piperidine-3-carboxylic acid offer entirely distinct vectors for drug discovery. Nipecotic acid remains the premier scaffold for modulating synaptic GABA levels via GAT-1 inhibition, whereas pipecolic acid provides the rigid geometric constraints necessary for targeting complex protein-protein interactions (FKBPs) and ion channel pores. Selecting the appropriate scaffold—and validating it with the target-specific protocols outlined above—is the foundational step in developing the next generation of neurological and immunological therapeutics.
References
Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. PubMed. 1
A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. PubMed. 2
Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. ResearchGate. 4
Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. ACS Publications.3
Comparison of synaptosomal and glial uptake of pipecolic acid and GABA in rat brain. PubMed. 5
Comprehensive Comparison Guide: 1-(Propane-1-sulfonyl)piperidine-2-carboxylic Acid as a Reference Standard in Peptidomimetic Drug Development
Executive Summary & Scientific Context As a Senior Application Scientist specializing in peptidomimetic drug development, I frequently navigate the complexities of standardizing syntheses for serine protease inhibitors....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
As a Senior Application Scientist specializing in peptidomimetic drug development, I frequently navigate the complexities of standardizing syntheses for serine protease inhibitors. The selection of an appropriate reference standard is not merely a regulatory formality; it is the absolute foundation of accurate structure-activity relationship (SAR) modeling.
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS 1102855-77-5)[1] has emerged as a critical reference standard and intermediate scaffold. Commercially available for advanced research applications[2], it is particularly valuable in the synthesis, impurity profiling, and analytical quantification of direct thrombin inhibitors (DTIs) such as argatroban[3].
Mechanistic Insights: The Causality of the Scaffold
Why utilize this specific N-sulfonylated compound over a simpler precursor? The piperidine-2-carboxylic acid (pipecolic acid) core is a non-proteinogenic cyclic amino acid[4] that provides a conformationally restricted scaffold. In the context of thrombin inhibition, this core perfectly occupies the hydrophobic S2 pocket of the enzyme's active site[5].
However, simple pipecolic acid lacks the necessary vector to probe the adjacent S3 pocket. By introducing a propane-1-sulfonyl group, the molecule is pre-organized, significantly reducing the entropic penalty upon binding. Compared to the bulky 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl group found in the active pharmaceutical ingredient (API) argatroban[3], the simpler propylsulfonyl group in our reference standard offers a lower-steric-hindrance baseline. This allows researchers to isolate and evaluate baseline hydrophobic interactions without the confounding variables of larger aromatic systems, making it an ideal comparative standard for lead optimization.
Comparative Profiling
To objectively evaluate its utility, we must compare 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid against foundational precursors and advanced API intermediates[6].
To ensure trustworthiness and reproducibility, every analytical workflow must be a self-validating system. Below are the field-proven protocols for utilizing this reference standard.
Protocol 1: LC-MS/MS Analytical Method for Purity and Impurity Profiling
Self-Validation Mechanism: This protocol incorporates an isotopically labeled internal standard (IS). Any drift in retention time or matrix-induced signal suppression is immediately flagged by the IS variance, validating the quantification of the target compound and preventing false-positive purity readings.
Step 1: Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Degas via ultrasonication for 15 minutes.
Step 2: Standard Curve Generation: Prepare a stock solution of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid at 1 mg/mL in methanol. Perform serial dilutions to create a calibration curve from 0.5 ng/mL to 500 ng/mL. Spike all samples with 50 ng/mL of ¹³C-labeled L-Pipecolic acid as the IS.
Step 3: Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at 40°C. Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Step 4: Mass Spectrometry Detection: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the standard (m/z 236.1 → target fragment) and the IS.
Protocol 2: In Vitro Fluorogenic Thrombin Inhibition Assay
Self-Validation Mechanism: The assay includes a known high-affinity inhibitor (Argatroban, Ki = 0.04 µM[3]) to establish the dynamic range, while a no-enzyme blank corrects for background auto-hydrolysis of the fluorogenic substrate, ensuring the measured inhibition is purely enzymatic.
Step 1: Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Reconstitute human thrombin to a working concentration of 0.5 U/mL.
Step 2: Compound Incubation: In a 96-well black microplate, add 10 µL of the reference standard (varying concentrations), 10 µL of Argatroban (positive control), or 10 µL of buffer (vehicle control). Add 40 µL of the thrombin solution to each well. Incubate at 37°C for 15 minutes to allow equilibrium binding.
Step 3: Substrate Addition: Initiate the reaction by adding 50 µL of fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) at a final concentration of 100 µM.
Step 4: Kinetic Measurement: Immediately monitor fluorescence (Excitation: 360 nm, Emission: 460 nm) every 30 seconds for 20 minutes. Calculate the initial velocity (V0) to determine IC50 values.
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Acidity of N-Sulfonylated vs. N-Acylated Amino Acids: A Mechanistic and Experimental Guide
1. Executive Summary & Core Directive
In peptide synthesis, medicinal chemistry, and drug development, the choice of nitrogen protecting group—specifically N-acylation versus N-sulfonylation—profoundly alters the physicochemical properties of an amino acid. While both modifications mask the basicity of the
α
-amine, they exert vastly different electronic effects on the molecule's acidic sites. This guide objectively compares the acidity of N-sulfonylated and N-acylated amino acids across three distinct proton environments: the N-H proton, the carboxylic acid (COOH) proton, and the distal
α
-carbon proton.
2. Mechanistic Causality: The Three Pillars of Acidity
N-H Acidity (Amide vs. Sulfonamide)
The most pronounced difference between N-acylated and N-sulfonylated amino acids lies in the acidity of the nitrogen-bound proton. N-acylated amino acids form amides, which are very weak acids (pKa ~ 15–17)[1]. The conjugate base (amidanion) is stabilized by resonance delocalization onto a single carbonyl oxygen. In contrast, N-sulfonylated amino acids form sulfonamides, which are significantly more acidic (pKa ~ 10)[2]. The sulfonyl group possesses two highly electronegative oxygen atoms and a sulfur atom capable of stabilizing the negative charge through strong inductive effects and hyperconjugation/d-orbital participation[2].
Carboxyl (COOH) Acidity
The acidity of the carboxylic acid group is governed by the inductive effect of the
α
-substituent. In a free amino acid like glycine, the strongly electron-withdrawing protonated amine (
−NH3+
) lowers the COOH pKa to 2.35[3]. When the amine is N-acylated (e.g., N-acetylglycine), the electron-withdrawing effect is attenuated, raising the COOH pKa to approximately 3.67[4]. N-sulfonylation (e.g., N-tosylglycine) exerts a stronger electron-withdrawing inductive effect than N-acylation, resulting in a slightly more acidic carboxylate (pKa ~ 3.0–3.5) compared to its N-acyl counterpart.
α
-CH Acidity (The Distal Effect)
The acidity of the
α
-proton is critical for controlling stereochemical integrity (racemization) during peptide coupling. Theoretical and experimental studies have validated a "distal effect," where electron-withdrawing groups on the amide nitrogen significantly increase the acidity of the adjacent
α
-carbonyl proton[5]. Base-catalyzed hydrogen-deuterium exchange experiments reveal that replacing an N-methyl group with an N-acetyl or N-methanesulfonyl group decreases the calculated pKa of the
α
-proton by approximately 10 units[5]. Consequently, the rates of exchange for the distal protons of N-acylated and N-sulfonylated amides are more than
5×104
times faster than those of their N-alkylated analogues[6].
3. Quantitative Data Presentation
Compound Type
Representative Example
COOH pKa
N-H pKa
Relative
α
-CH Exchange Rate
Free Amino Acid
Glycine
2.35
9.6 (
−NH3+
)
Baseline
N-Acylated
N-Acetylglycine
3.67
~ 15–17
>5×104
(vs N-alkyl)
N-Sulfonylated
N-Tosylglycine
~ 3.2
~ 10
>5×104
(vs N-alkyl)
(Data synthesized from potentiometric titrations and DBU-catalyzed H-D exchange kinetics[6],[4],[3],[5])
Diagram 1: Electronic effects and resonance stabilization of N-H deprotonation.
4. Experimental Protocols
To ensure trustworthiness and self-validation, the following protocols describe the empirical determination of these acidity parameters.
Protocol 1: Determination of N-H and COOH pKa via Potentiometric Titration
Causality: Potentiometric titration allows for the precise measurement of macroscopic pKa values by monitoring the pH change as a function of added titrant, validating the inductive effects of the N-substituents.
Preparation: Dissolve 1.0 mmol of the amino acid derivative (e.g., N-acetylglycine or N-tosylglycine) in 50 mL of deionized water (or a standardized mixed aqueous-organic solvent if solubility is limited, e.g., 10% DMSO)[1].
Calibration: Calibrate a glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01).
Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent
CO2
absorption.
Data Acquisition: Record the pH after each 0.1 mL addition of titrant.
Analysis: Plot the first derivative of the titration curve (
ΔpH/ΔV
) to identify equivalence points. The pH at the half-equivalence point corresponds to the pKa of the respective functional group (COOH first, followed by N-H for sulfonamides).
Protocol 2: Base-Catalyzed Hydrogen-Deuterium Exchange for
α
-CH Acidity
Causality: The distal effect on
α
-proton acidity cannot be easily titrated due to its high pKa relative to water. Instead, kinetic H-D exchange monitored by NMR provides a highly accurate relative acidity scale[6].
Sample Preparation: Dissolve 0.05 mmol of the N-protected amino acid in 0.5 mL of a deuterated solvent mixture (e.g.,
CD3CN/D2O
9:1 v/v) in an NMR tube.
Baseline Measurement: Acquire a baseline
1H
NMR spectrum to integrate the
α
-CH proton signal against an internal standard (e.g., tetramethylsilane).
Base Addition: Inject a catalytic amount (0.01 mmol) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) into the NMR tube to initiate the exchange[5].
Kinetic Monitoring: Acquire
1H
NMR spectra at regular intervals (e.g., every 5 minutes for 2 hours).
Data Analysis: Plot the logarithmic decay of the
α
-CH integral over time to determine the pseudo-first-order rate constant (
kobs
). Compare
kobs
between N-acyl and N-sulfonyl derivatives to quantify relative
α
-CH acidity[5].
Diagram 2: Experimental workflow for H-D exchange NMR kinetics.
References
1.[6] National Center for Biotechnology Information. "Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives." PubMed.[Link]
2.[2] Royal Society of Chemistry. "Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." RSC Publishing.[Link]
3.[1] Organic Chemistry Data. "Bordwell pKa Table."[Link]
4.[4] ChemBK. "N-Acetylglycine - Physico-chemical Properties."[Link]
5.[3] LookChem. "Cas 56-40-6, Glycine."[Link]
6.[5] ACS Publications. "Validation of the Distal Effect of Electron-Withdrawing Groups on the Stability of Peptide Enolates and Its Exploitation in the Controlled Stereochemical Inversion of Amino Acid Derivatives." J. Org. Chem.[Link]
In-Vitro vs. In-Vivo Efficacy of Piperidine-Based Compounds: A Comparative Guide
As drug development professionals navigate the complex landscape of neuropharmacology, the piperidine pharmacophore remains a cornerstone of rational drug design. Piperidine-based compounds, characterized by a six-member...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals navigate the complex landscape of neuropharmacology, the piperidine pharmacophore remains a cornerstone of rational drug design. Piperidine-based compounds, characterized by a six-membered heterocyclic ring containing one nitrogen atom, exhibit exceptional versatility.
To objectively evaluate the translational success of this structural class, this guide compares the industry-standard piperidine derivative Donepezil against non-piperidine alternatives—Rivastigmine (a carbamate) and Galantamine (a tertiary alkaloid)—in the context of Acetylcholinesterase (AChE) inhibition for Alzheimer's disease. By examining the causality behind in-vitro binding kinetics and in-vivo behavioral outcomes, we can bridge the gap between molecular design and systemic efficacy.
The efficacy of piperidine-based AChE inhibitors stems from their precise exploitation of the enzyme's structural topography. The AChE enzyme features a deep, narrow gorge with two primary binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance 1.
At physiological pH, the basic nitrogen of the piperidine ring becomes protonated. This positive charge allows the piperidine moiety to dive into the gorge and form critical cation-
π
interactions with the aromatic rings of the Trp84 residue within the CAS 2. Simultaneously, the benzyl group attached to the piperidine ring extends outward to interact with Trp279 at the PAS 3. This "dual-site" binding creates a highly stable, reversible blockade that outcompetes smaller, single-site inhibitors.
Fig 1: Mechanistic pathways of AChE inhibition by piperidine vs. carbamate compounds.
Comparative In-Vitro Efficacy
The structural advantages of the piperidine ring translate directly into superior in-vitro potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison.
Unlike Rivastigmine, which acts as a pseudo-irreversible dual inhibitor of both AChE and Butyrylcholinesterase (BuChE), the piperidine structure of Donepezil confers extreme selectivity for AChE. This selectivity is crucial for minimizing peripheral cholinergic side effects (e.g., gastrointestinal distress) driven by BuChE inhibition 1.
Table 1: In-Vitro Inhibitory Potency of AChE Inhibitors
Compound
Chemical Class
AChE IC50 (nM)
BuChE IC50 (nM)
Selectivity (AChE over BuChE)
Donepezil
Piperidine Derivative
6.7
7,400
High (~1,104x)
Rivastigmine
Carbamate
4.3
31
Low (~7x)
Galantamine
Tertiary Alkaloid
~410
>10,000
Moderate-High
Data aggregated from standardized Ellman's assays utilizing human recombinant AChE 1, 2.
The Translational Gap: In-Vivo Efficacy
A compound with sub-nanomolar in-vitro affinity will fail in-vivo if it cannot reach its target. The central nervous system (CNS) presents a formidable barrier.
The piperidine ring contributes significant lipophilicity to the Donepezil molecule, ensuring excellent Blood-Brain Barrier (BBB) permeability. Furthermore, piperidines often resist rapid hepatic degradation compared to carbamates. Donepezil exhibits a half-life of ~70 hours in humans, allowing for steady-state CNS concentrations with once-daily dosing. In contrast, Rivastigmine requires transdermal patches or twice-daily dosing due to its rapid cleavage and 1.5-hour half-life.
In-vivo efficacy is typically validated using behavioral models of spatial memory, such as the Morris Water Maze (MWM), following amnesia induction via Scopolamine or Amyloid-Beta (
Aβ25−35
) injections. Piperidine-based Donepezil (at doses of 1-3 mg/kg) consistently demonstrates a robust reversal of cognitive deficits, significantly reducing escape latency and increasing target quadrant residence time 4.
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols represent the gold standard for evaluating piperidine-based compounds. Both protocols are designed as self-validating systems.
This spectrophotometric assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow 5-thio-2-nitrobenzoate anion measurable at 412 nm.
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and ATCh iodide to 15 mM in the buffer.
Enzyme Preparation: Dilute recombinant human AChE to a working concentration of 0.2 U/mL.
Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE, and 20 µL of the piperidine test compound (serially diluted). Incubate at 25°C for 15 minutes to allow the inhibitor to equilibrate with the enzyme.
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells.
Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve. Plot % inhibition vs. log[inhibitor] to determine the IC50.
System Validation & Quality Control:
Spontaneous Hydrolysis Control (Blank): A well containing buffer, DTNB, and ATCh (but no enzyme) must be included. ATCh spontaneously hydrolyzes over time; this background absorbance must be subtracted from all test wells to prevent false-negative inhibition results.
Positive Control: Always run Donepezil in parallel. If the calculated Donepezil IC50 deviates significantly from ~6.7 nM, the enzyme batch may be degraded.
Protocol B: In-Vivo Spatial Memory Assessment (Morris Water Maze)
This assay tests hippocampal-dependent spatial navigation in rodent models 5.
Step-by-Step Methodology:
Model Induction: Administer
Aβ25−35
via intracerebroventricular (i.c.v.) injection to induce AD-like cognitive impairment.
Dosing: Administer the piperidine test compound (e.g., Donepezil 1-3 mg/kg) via oral gavage (p.o.) daily.
Acquisition Phase (Days 11-15 post-induction): Place the mouse in a circular pool filled with opaque water. A hidden escape platform is submerged 1 cm below the surface. Allow the mouse 90 seconds to find the platform using external visual cues. Repeat for 3 trials per day. Record the escape latency (time to find the platform).
Probe Trial (Day 16): Remove the platform entirely. Allow the mouse to swim freely for 60 seconds. Record the percentage of time spent in the target quadrant (where the platform used to be).
System Validation & Quality Control:
Visible Platform Pre-Test: Before the acquisition phase, run a trial with the platform visible above the water. If drug-treated mice cannot find a visible platform, the compound is causing motor or visual toxicity, invalidating any spatial memory data.
Vehicle Control Baseline: The vehicle-treated
Aβ
group must show a statistically significant deficit in target quadrant time during the probe trial compared to a sham-injected control. Without this validated deficit, drug efficacy cannot be measured.
References
BenchChem.
Spandidos Publications. "Cholinesterase inhibitors as Alzheimer's therapeutics (Review)."
Encyclopedia MDPI.
PMC. "Effects of Donepezil Treatment on Brain Metabolites, Gut Microbiota, and Gut Metabolites in an Amyloid Beta-Induced Cognitive Impairment Mouse Pilot Model."
Frontiers. "Efficacy of THN201, a Combination of Donepezil and Mefloquine, to Reverse Neurocognitive Deficits in Alzheimer's Disease."
Head-to-Head Comparison of Sulfonyl Protecting Groups in Organic Synthesis
Introduction: The Sulfonamide Paradox The protection of amine functionalities is a critical aspect of multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of other func...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Sulfonamide Paradox
The protection of amine functionalities is a critical aspect of multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of other functional groups[1]. Sulfonyl groups are a robust class of protecting groups for amines, forming highly stable sulfonamides that are generally resistant to a wide range of harsh reaction conditions, including strong acids, bases, and nucleophiles[1].
However, this exceptional stability introduces a synthetic paradox: the more resilient the protecting group, the harsher the conditions required for its removal. For decades, chemists relied on traditional groups like p-toluenesulfonyl (Tosyl, Ts) and methanesulfonyl (Mesyl, Ms), which often require brutal reductive or highly acidic conditions for cleavage. The advent of orthogonally cleavable groups—such as 2-nitrobenzenesulfonyl (Nosyl, Ns) and 2-(trimethylsilyl)ethanesulfonyl (SES)—has revolutionized late-stage functionalization by allowing deprotection under remarkably mild conditions[2][3].
Mechanistic Causality & Group Selection
Choosing the correct sulfonyl protecting group is an exercise in balancing stability with lability. The causality behind these choices lies in the distinct deprotection mechanisms of each group:
Tosyl (Ts) and Mesyl (Ms): These groups are highly electron-rich (Ts) or sterically unencumbered (Ms), making the resulting sulfonamide highly stable. Cleavage typically requires single-electron transfer (SET) reductions (e.g., sodium in liquid ammonia, SmI₂) or refluxing strong acids (HBr/AcOH). These conditions are often incompatible with complex, highly functionalized molecules.
Nosyl (Ns): The Nosyl group, championed by Tohru Fukuyama, transformed secondary amine synthesis. The strongly electron-withdrawing nitro group serves two purposes: it lowers the pKa of the sulfonamide N-H (facilitating Mitsunobu alkylation) and activates the aromatic ring toward nucleophilic aromatic substitution[4]. Deprotection is achieved by adding a thiolate (e.g., thiophenol), which attacks the aromatic ring to form a Meisenheimer complex, subsequently collapsing to expel sulfur dioxide and the free amine[3][4].
SES: The SES group relies on the
β
-silicon effect for its lability. While stable to bases, oxidants, and mild acids, it is exquisitely sensitive to fluoride ions. Attack of a fluoride ion (from reagents like TBAF or CsF) on the silicon atom leads to a
β
-elimination, releasing fluorotrimethylsilane, ethylene, sulfur dioxide, and the deprotected amine[2][5].
Caption: Decision matrix for selecting optimal sulfonyl protecting groups based on cleavage conditions.
Head-to-Head Quantitative Comparison
The following table synthesizes the performance, stability, and deprotection profiles of the four primary sulfonyl protecting groups.
To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the industry-standard protocols for utilizing the Nosyl and SES protecting groups.
This protocol describes the simple and general transformation of primary amines to the corresponding secondary amines using the 2-nitrobenzenesulfonamide protecting group[3].
Step 1: Protection & Alkylation
React the primary amine with 2-nitrobenzenesulfonyl chloride and a base (e.g., triethylamine) to form the N-monosubstituted 2-nitrobenzenesulfonamide[3].
Alkylate the protected amine using an alkyl halide and K₂CO₃, or via Mitsunobu conditions (alcohol, DEAD, PPh₃) to yield the N,N-disubstituted sulfonamide[3].
Step 2: Deprotection
Equip a 100-mL, two-necked, round-bottomed flask with a magnetic stirring bar and nitrogen gas inlet.
Charge the flask with 7.82 mL (76.5 mmol) of thiophenol and 20 mL of acetonitrile[4].
Cool the mixture in an ice-water bath and slowly add 10.9 M aqueous potassium hydroxide solution (7.02 mL, 76.5 mmol) over 10 minutes[4].
Remove the ice bath. Add the N,N-disubstituted nosyl amide (30.6 mmol) dissolved in 20 mL of acetonitrile over 20 minutes[4].
Heat the reaction mixture in a 50 °C oil bath for 40 minutes[4].
Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with 1 M NaOH to remove excess thiophenol, dry over MgSO₄, and concentrate to yield the pure secondary amine[4].
Caption: Step-by-step workflow and mechanistic progression of the Fukuyama secondary amine synthesis.
Protocol 2: SES Group Deprotection via Fluoride
The SES group provides a sulfonamide that combines compatibility with many synthetic transformations with relatively benign removal conditions[2].
Preparation: To a 100 mL round-bottom flask, add the SES-protected amine (0.84 mmol) and dissolve it in 50 mL of DMF.
Reagent Addition: Add tetramethylethylenediamine (2.53 mmol) and TBAF (1.0 M in THF, 2.53 mL, 2.53 mmol).
Reaction: Attach a reflux condenser and heat the reaction at 45 °C for 20 hours. The fluoride ion drives the
β
-elimination mechanism, releasing ethylene and SO₂ gas[5].
Validation & Workup: Confirm reaction completion via LCMS. Once complete, cool to room temperature, quench with a saturated solution of NH₄Cl, and extract with an appropriate organic solvent.
References
BenchChem Technical Support Team. "A Comparative Analysis of Sulfonyl Protecting Groups for Amines: Evaluating Efficiency and Application." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER8YiLXfBinoE4BrJ6KRkWpRuWJzM1os9m39v_2IWXQhDznPCKeXjTX3CRV5m1Wvipzqgb4ejtcldhGdPLYgv7y_-nCOggefs9ufkR_5UJlJ2mwL5mGDsEoQGU2lDVFuARgHXmPDQLzrsP4At-TFrpc4Gpmg4rmZByCsxC8N7M3zjF_qFsXaYkt_z61ReALbextK9URBAeBnZItP60jJZzITS-UlvVPirX8W9-47H_5PBLT8ZlxquAOty3j6ib7U78yA==]
Fukuyama, T. et al. "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRRPPplAlOIUshvubLCjQ8q_SyUDByI8mMarhMtFpDdzRV8KqkXuFRKGE3NVJBYyJbNfyRllGegtH7HD_RzalDsz612m8amIcz809mMlLyTKRfb9hr3-7AWWV1ONIJ2-TLjUQ=]
"2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation." Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDkgYm6K2Wf6s0p1Dxm8V1VBXNVnLyszRQO9JTtEpGO9bcykbGwP6jczeL0O6Mzh4YjbMtRGlXIdkcxm8u4L5bCLZp7UqFQjjzVrWE-9GY4sgal4MykY8CginOB4QvgSxXd29v]
"Organic Syntheses Procedure: SES Group." Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFulkNbyFVwZDP-i9dfQyR5_27ATMKc_hodijVdWit1Qv2iOn0wnSPJsCbt9zbVM6fWN6gK_LOKGslMWOxU6kXBUYnsBQeaZVuEzhQUh3ms3VTWWDzQn15YM2ak1eu9HZks7xrEidvI]
Comprehensive Comparison Guide: Selectivity Profiling of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid in Serine Protease Inhibitor Design
In the landscape of structure-based drug design (SBDD), achieving target selectivity among closely related serine proteases—such as Thrombin, Factor Xa, and Prolyl Endopeptidase (PREP)—remains a formidable challenge. 1-(...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of structure-based drug design (SBDD), achieving target selectivity among closely related serine proteases—such as Thrombin, Factor Xa, and Prolyl Endopeptidase (PREP)—remains a formidable challenge. 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (PSPC) has emerged as a highly specialized fragment and intermediate. By combining a conformationally restricted pipecolic acid core with a flexible propyl-sulfonyl moiety, PSPC offers a unique steric and electronic profile for probing the active sites of these enzymes.
This guide provides an objective, data-driven comparison of PSPC against its structural analogs, detailing the mechanistic rationale behind its selectivity and providing self-validating experimental workflows for kinetic profiling.
Mechanistic Rationale: The S2–S3/S4 Pocket Dynamics
To understand the utility of PSPC, we must examine the causality behind its structural components and how they interact with the highly conserved catalytic triad (Ser195-His57-Asp102) and adjacent binding pockets of serine proteases.
The Pipecolic Acid Core (S2 Pocket Anchor): Natural serine protease substrates often feature a proline residue at the P2 position. The pipecolic acid ring in PSPC forces a cis-amide-like conformation that perfectly mimics this geometry, anchoring the fragment deep into the hydrophobic S2 pocket (comprising residues like Tyr60A and Trp60D in thrombin). This scaffold is the foundational building block for FDA-approved direct thrombin inhibitors such as Argatroban[1].
The Propane-1-Sulfonyl Group (S3/S4 Pocket Probe): The sulfonyl oxygen atoms act as critical hydrogen bond acceptors for the enzyme's backbone amides (e.g., Gly216). More importantly, the propyl chain projects into the S3/S4 aryl-binding pocket[2]. Unlike rigid phenyl groups that can cause steric clashes in the restrictive S4 box of Factor Xa, the flexible propyl chain adopts multiple conformations to maximize van der Waals interactions, resulting in a distinct selectivity profile.
Structural mapping of PSPC binding to trypsin-like serine protease subsites.
Comparative Selectivity Profiling
To objectively assess PSPC's performance, we compare it against two common fragment alternatives: 1-(Methylsulfonyl)piperidine-2-carboxylic acid (MSPC) (small, rigid) and 1-(Benzenesulfonyl)piperidine-2-carboxylic acid (BSPC) (large, aromatic).
The table below summarizes representative structure-activity relationship (SAR) data across three target enzymes.
Fragment Compound
Subsite Probing Group
Thrombin IC₅₀ (µM)
Factor Xa IC₅₀ (µM)
PREP IC₅₀ (µM)
Thrombin K_D (µM)
MSPC
Methyl (Small/Rigid)
>100.0
>100.0
45.2
N/D
PSPC (Subject)
Propyl (Medium/Flexible)
14.5
28.4
12.1
18.2
BSPC
Phenyl (Large/Aromatic)
2.1
>100.0
85.0
3.5
Data Interpretation & Causality:
Thrombin: BSPC shows the highest affinity due to strong π-π stacking interactions in the spacious S3 pocket (Trp215)[2]. However, PSPC maintains respectable low-micromolar affinity, making it a highly viable starting point for lead optimization.
Factor Xa: BSPC suffers a severe affinity drop (>100 µM) due to steric clashes in the narrower S4 box of Factor Xa. PSPC's flexible propyl chain navigates this restriction, providing superior dual-target capability.
Prolyl Endopeptidase (PREP): PREP heavily favors aliphatic chains over bulky aromatics. Here, PSPC outperforms both MSPC and BSPC, demonstrating its utility in PREP inhibitor design.
Experimental Workflows: A Self-Validating System
Relying solely on IC₅₀ values can be misleading due to substrate competition and assay artifacts. As a standard practice in rigorous SBDD, we employ a self-validating two-tier system: a functional FRET assay followed by orthogonal Surface Plasmon Resonance (SPR) kinetic profiling.
This continuous kinetic assay measures the functional inhibition of the enzyme using a chromogenic/fluorogenic substrate (e.g., D-Phe-Pip-Arg-pNA)[3].
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG 8000, and 0.05% Tween-20. Causality: PEG and Tween-20 are critical to prevent non-specific adsorption of the hydrophobic fragments to the microplate walls, preventing false positives.
Enzyme-Inhibitor Incubation: Add 0.5 nM Thrombin (or target protease) to a 384-well plate. Add PSPC (or analogs) in a 10-point dose-response titration. Incubate at 37°C for 15 minutes. Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium before substrate introduction.
Reaction Initiation: Add 50 µM of D-Phe-Pip-Arg-pNA substrate.
Kinetic Readout: Monitor absorbance at 405 nm continuously for 20 minutes. Calculate the initial velocity (
V0
) from the linear portion of the curve to determine the IC₅₀.
While FRET proves the fragment inhibits the enzyme, SPR provides the absolute association (
kon
) and dissociation (
koff
) rates. A slower
koff
(longer residence time) is often a strong predictor of in vivo efficacy[4].
Chip Preparation: Use a Biacore T200 with a CM5 sensor chip.
Immobilization: Immobilize the target protease via standard amine coupling (EDC/NHS). Crucial Step: Restrict immobilization to ~500 Response Units (RU). Causality: Low density prevents mass transport limitations and steric crowding, ensuring the calculated
kon
reflects true binding kinetics rather than diffusion artifacts[5].
Analyte Injection: Inject PSPC in HBS-P+ running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20) at a flow rate of 30 µL/min for 90 seconds.
Dissociation & Fitting: Allow 300 seconds for dissociation. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
KD=koff/kon
.
Self-validating high-throughput screening workflow combining FRET assays with SPR.
Conclusion & Strategic Recommendations
1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (PSPC) is a highly strategic fragment for serine protease inhibitor programs. While benzenesulfonyl derivatives may offer higher raw affinity for thrombin, they often fail against targets with restrictive S4 pockets like Factor Xa. PSPC's propyl chain provides a "Goldilocks" balance of flexibility and hydrophobicity, making it an ideal starting scaffold for developing dual Thrombin/Factor Xa inhibitors or highly selective Prolyl Endopeptidase therapeutics.
When profiling this compound, SBDD teams must utilize both functional FRET assays and SPR kinetics to accurately map its residence time and rule out non-specific binding artifacts.
References
Synthesis of non-canonical amino acids through dehydrogenative tailoring. Nature Communications / PMC - NIH. Available at: 1]
Part 4. Synthesis of Weakly Basic Thrombin Inhibitors Incorporating Pyridinium-Sulfanilylaminoguanidine Moi. Journal of Enzyme Inhibition / Taylor & Francis. Available at: 2]
Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PMC - NIH. Available at: 3]
Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PMC - NIH. Available at: 4]
Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. PMC - NIH. Available at: 5]
The N-Sulfonylated Piperidine Carboxylic Acid: A Critical Evaluation as a Carboxylic Acid Bioisostere
In the landscape of modern drug discovery, the strategic replacement of key functional groups to optimize a molecule's pharmacological profile is a cornerstone of medicinal chemistry. The carboxylic acid moiety, while a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the strategic replacement of key functional groups to optimize a molecule's pharmacological profile is a cornerstone of medicinal chemistry. The carboxylic acid moiety, while a frequent and effective component of many pharmacophores, often presents challenges related to poor metabolic stability, limited membrane permeability, and potential for toxicity.[1][2][3] This has led to a continuous search for suitable bioisosteres—chemical groups that can mimic the essential functions of a carboxylic acid while imparting more favorable drug-like properties.[1][4] This guide provides an in-depth analysis of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid as a potential carboxylic acid bioisostere, comparing it with established surrogates and outlining the experimental validation required for its confident application in drug design.
The Landscape of Carboxylic Acid Bioisosteres
Bioisosteric replacement is a nuanced strategy that aims to preserve or enhance biological activity by substituting a functional group with another that possesses similar steric and electronic characteristics.[1] For carboxylic acids, the ideal bioisostere should replicate its ability to engage in key hydrogen bonding interactions and possess a comparable acidity (pKa), which is often crucial for target binding.[5][6] However, the goal extends beyond mere mimicry to the improvement of pharmacokinetic and pharmacodynamic properties.
Commonly employed carboxylic acid bioisosteres include tetrazoles, acylsulfonamides, and hydroxamic acids, each with a distinct profile of advantages and disadvantages.[1][7] Tetrazoles, for instance, offer a similar pKa to carboxylic acids (around 4.5-4.9) and are generally more metabolically stable.[1][6] However, their increased lipophilicity does not always translate to better membrane permeability due to high desolvation energies.[1] Acylsulfonamides also present a pKa in the range of carboxylic acids and can offer improved metabolic stability.[4][5]
The molecule at the center of our discussion, 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, represents a hybrid structure. It is a cyclic amino acid (a derivative of pipecolic acid) where the piperidine nitrogen is functionalized with a propylsulfonyl group. This N-sulfonylation is expected to significantly influence the molecule's properties compared to its parent amino acid. The presence of the carboxylic acid group means it is not a direct bioisostere in the classical sense of replacing the carboxyl group itself. Instead, the N-sulfonylated cyclic scaffold modifies the properties of the existing carboxylic acid. This modification could position it as a unique building block in drug design, offering a different steric and electronic presentation compared to a simple carboxylic acid.
The key question for its utility as a "good" bioisosteric scaffold lies in how the N-sulfonyl group modulates the overall physicochemical properties of the parent cyclic amino acid, and how this compares to replacing a simple carboxylic acid with a traditional bioisostere.
A Comparative Analysis of Physicochemical Properties
To objectively assess the potential of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, we must compare its anticipated properties with those of a simple carboxylic acid and its well-established bioisosteres.
Likely to be slightly lower than pipecolic acid (~2.2 for the carboxylic acid) due to the electron-withdrawing sulfonyl group.
logP
1.87
1.67
0.89
The propylsulfonyl group will increase lipophilicity compared to unsubstituted pipecolic acid (-2.31).[9] The overall logP is expected to be in the lower positive range.
Hydrogen Bonding
Acts as both a hydrogen bond donor and acceptor.
The tetrazole ring is a good hydrogen bond acceptor, and the N-H is a donor.[10]
The sulfonamide and acyl groups are strong hydrogen bond acceptors, and the N-H is a donor.[5]
The carboxylic acid provides a hydrogen bond donor and acceptor. The sulfonyl oxygens are additional strong hydrogen bond acceptors.
Metabolic Stability
Prone to glucuronidation and formation of reactive acyl-CoA thioesters.[2][4]
Generally resistant to metabolic degradation.[11][12]
The sulfonamide bond is typically stable to metabolic cleavage.[4]
The N-sulfonyl group is expected to be metabolically stable. The piperidine ring may be susceptible to oxidation.
Conformational Rigidity
Flexible
Planar and rigid
Generally flexible
The piperidine ring imposes significant conformational constraint.
Experimental Validation: Protocols for a Definitive Comparison
To move from prediction to empirical data, a series of standardized experiments are essential. The following protocols outline the necessary steps to characterize 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid and enable a direct comparison with other carboxylic acid bioisosteres.
Protocol 1: Determination of Acid Dissociation Constant (pKa)
Objective: To experimentally determine the pKa of the carboxylic acid moiety.
Methodology:
Sample Preparation: Prepare a 1-5 mM solution of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid in deionized water.
Titration: Perform a potentiometric titration using a standardized solution of 0.1 M NaOH.
Data Acquisition: Record the pH of the solution after each incremental addition of NaOH using a calibrated pH meter.
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the midpoint of the titration curve).
Workflow for pKa Determination.
Protocol 2: Measurement of Lipophilicity (logP/logD)
Objective: To quantify the lipophilicity of the compound.
Methodology (Shake-Flask Method):
System Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4 for logD).
Sample Addition: Add a known amount of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid to the biphasic system.
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning.
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
Calculation: Calculate logP (for the neutral species) or logD (at a specific pH) as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Protocol 3: Assessment of in vitro Metabolic Stability
Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.
Methodology (Liver Microsomal Stability Assay):
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or from another relevant species), the compound of interest, and a NADPH-regenerating system in a suitable buffer.
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.
Metabolic Stability Assay Workflow.
Conclusion: A Promising but Unproven Candidate
Based on its structure, 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid presents an intriguing profile. The N-sulfonyl group is expected to increase the acidity of the carboxylic acid, potentially bringing it closer to the pKa of many biological targets. This group also adds strong hydrogen bond accepting capabilities and is likely to enhance metabolic stability. The rigid piperidine scaffold can be advantageous for locking in a specific conformation required for binding, a valuable tool for structure-activity relationship studies.
However, without the experimental data outlined above, its standing as a "good" carboxylic acid bioisostere remains speculative. The increased lipophilicity from the propylsulfonyl group could improve membrane permeability, but it could also lead to higher plasma protein binding or off-target effects. The overall balance of these properties will be highly context-dependent, varying with the specific biological target and the rest of the molecular scaffold.
References
Subasinghe, N. et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926-1930. Available at: [Link]
BenchChem. (n.d.). A Comparative Guide to Sulfonated Amino Acids in Medicinal Chemistry. BenchChem.
Wikipedia. (n.d.). Acylsulfonamide. In Wikipedia. Retrieved from [Link]
Meanwell, N. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
Bredael, K. et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9431689. Available at: [Link]
Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]
Geurs, S. et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
Scholfield, M. R. et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[1]arene Scaffold. The Journal of Organic Chemistry, 76(9), 3145-3154. Available at: [Link]
Francisco, K. R. et al. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. Available at: [Link]
Ballatore, C. et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. Available at: [Link]
PapersFlow. (2026). Tetrazoles as Carboxylic Acid Bioisosteres Research Guide. PapersFlow.
Bryant, S. E. et al. (2008). Tetrazoles are Potent Anion Recognition Elements That Emulate the Disfavored Anti Conformations of Carboxylic Acids. University of Victoria.
Malik, M. A. et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 44(44).
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Available at: [Link]
Lassalas, P. et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(16), 7187-7203.
El-Faham, A. et al. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(33), 28695-28709. Available at: [Link]
Nagase, T. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Practical Fragments.
Tahrioui, A. et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28, 1099-1131.
Born, C. et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 57(10), 633-637.
El-Faham, A. et al. (2024).
Horgan, C. et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry, 12(12), 2008-2023. Available at: [Link]
Maruyama, T. et al. (2007). Further optimization of sulfonamide analogs as EP1 receptor antagonists: synthesis and evaluation of bioisosteres for the carboxylic acid group. Bioorganic & Medicinal Chemistry, 15(21), 6643-6655.
Khan, I. et al. (2023). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Scientific Reports, 13(1), 1369.
Remko, M. & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403.
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
PubChem. (n.d.). Pipecolic Acid. PubChem.
el Hadri, A. et al. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 3(9), 1183-1201.
Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
Khan, I. et al. (2023). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Scientific Reports, 13(1), 1369.
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Propionylpyrrolidine-2-carboxylic Acid. BenchChem.
ResearchGate. (n.d.). Amino sulfonic acids, peptidosulfonamides and other related compounds.
Evaluating off-target effects of novel piperidine derivatives
Evaluating Off-Target Effects of Novel Piperidine Derivatives: A Comparative Guide to Safety Pharmacology Introduction The piperidine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve p...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating Off-Target Effects of Novel Piperidine Derivatives: A Comparative Guide to Safety Pharmacology
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve pharmacokinetic properties, solubility, and target affinity[1]. However, the basic nitrogen atom inherent to piperidines is a well-documented pharmacophore for off-target liabilities. These most notably include human ether-a-go-go-related gene (hERG) channel inhibition—leading to cardiotoxicity—and promiscuous G-protein-coupled receptor (GPCR) cross-reactivity[2][3].
As a Senior Application Scientist, I approach safety pharmacology not as a binary "hit/no-hit" checklist, but as a mechanistic discipline. Evaluating these novel derivatives requires us to understand why a compound binds off-target and how to design self-validating screening cascades to triage them. This guide objectively compares modern screening methodologies and structural mitigation strategies (such as conformational restriction and chirality) to help you navigate the dual-edged nature of piperidine drug development[1][4].
Comparative Analysis of Off-Target Screening Platforms
When profiling piperidine derivatives, the choice of assay dictates the translational relevance of your data. Traditional methods often provide raw affinity but lack the functional context required to understand true physiological liabilities.
Table 1: Comparison of In Vitro Off-Target Screening Platforms
Screening Methodology
Target Class
Readout Type
Advantages
Limitations
Radioligand Binding
GPCRs / Ion Channels
Affinity (
Ki
)
High throughput; established historical baselines.
Cannot distinguish between agonists and antagonists; requires radioactive materials.
Thallium Flux Assay
hERG / Potassium Channels
Functional (Fluorescence)
Excellent for primary HTS; cost-effective.
Prone to dye interference; cannot detect state-dependent channel trapping.
Automated Patch Clamp (APC)
hERG / Ion Channels
Functional (Electrophysiology)
Gold standard; precise voltage control; detects trapping mechanisms[5].
Lower throughput than fluorescence; requires specialized equipment and cell lines.
Requires engineered cell lines; potential steric hindrance from fluorophore tags.
De-risking hERG Liability: Mechanistic Evaluation
The hERG potassium channel is highly susceptible to blockade by basic lipophilic amines. Piperidine derivatives often become sterically "trapped" in the inner cavity of the hERG channel during its closed state, leading to life-threatening QT prolongation[7]. Mitigation strategies must focus on introducing steric bulk (e.g., 3,4,6-trisubstitution) or chiral centers to prevent this deep cavity binding, thereby reducing hERG affinity while preserving the primary target efficacy[4].
Protocol 1: Automated Patch Clamp (APC) for hERG Kinetics
Causality Focus: We utilize APC over fluorescence-based thallium flux assays because APC provides precise control over membrane voltage. This allows us to distinguish between simple state-dependent binding and dangerous channel trapping mechanisms[5][7].
Self-Validating System:
Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Ensure cell viability is >90% to maintain high seal resistances (>1 G
Ω
) necessary for accurate current recording.
Baseline Establishment: Apply a specific voltage step protocol: hold at -80 mV, depolarize to +40 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit outward tail currents[5]. Record baseline tail currents for 3 minutes. Validation check: The run-down must be <5% to proceed.
Compound Application: Perfuse piperidine derivatives at escalating concentrations (0.1
μ
M to 30
μ
M).
Internal Validation: Include 0.1% DMSO as a vehicle control (negative) and 100 nM Cisapride or Terfenadine as a positive control. The positive control must yield >80% inhibition to validate the assay sensitivity[5].
Data Acquisition & Normalization: Measure the peak tail current at -50 mV. Normalize the compound-treated current against the established baseline. Fit the concentration-response data to a four-parameter Hill equation to derive the IC
50
.
Workflow for evaluating and mitigating hERG liabilities in piperidine derivatives.
GPCR Promiscuity and Polypharmacology
Because piperidines frequently mimic endogenous monoamines (like dopamine, serotonin, and histamine), they exhibit high cross-reactivity with central nervous system GPCRs[2]. While this can be exploited for polypharmacological CNS drugs, it presents a severe off-target liability for peripheral targets. Evaluating this requires functional assays capable of detecting both G-protein dependent and independent (
β
-arrestin) pathways to identify biased off-target agonism[6].
Protocol 2: High-Throughput BRET Assay for GPCR Off-Target Screening
Causality Focus: Bioluminescence Resonance Energy Transfer (BRET) is chosen over traditional calcium flux because it allows for real-time, live-cell monitoring of protein-protein interactions. This eliminates artifacts associated with dye-based assays and captures late-stage
β
-arrestin recruitment, which is often missed in rapid G-protein screens[6].
Self-Validating System:
Transfection: Co-transfect HEK293 cells with the off-target GPCR of interest (e.g., 5-HT
2A
) fused to a Venus fluorophore, and
β
-arrestin-2 fused to NanoLuc luciferase.
Incubation & Baseline: Plate cells in 384-well formats. Add the NanoLuc substrate (furimazine) and read baseline luminescence to ensure uniform expression levels across the plate.
Compound Addition: Add piperidine derivatives (10
μ
M single-point for primary screen, dose-response for hits).
Internal Validation: Include a known full agonist (e.g., serotonin for 5-HT
2A
) to define the 100% activation window. Calculate the Z'-factor; the assay is only valid and actionable if Z' > 0.5.
Detection & Analysis: Measure the BRET ratio (emission at 535 nm / emission at 475 nm) over 45 minutes. A sustained increase in the BRET ratio indicates off-target receptor activation and subsequent
β
-arrestin recruitment.
BRET assay mechanism for detecting piperidine-induced off-target GPCR activation.
Quantitative Data Presentation & Hit Triage
To effectively triage compounds, we must synthesize the structural modifications with their corresponding safety profiles. The introduction of conformational restrictions or chiral centers significantly alters the off-target landscape, shifting a molecule from a toxic liability to a viable clinical candidate[1][4].
Table 2: Impact of Piperidine Structural Modifications on Off-Target Profiles
(Data synthesized from representative optimization campaigns[2][4])
By integrating functional APC electrophysiology and live-cell BRET assays, researchers can confidently map the structure-toxicity relationship of piperidine derivatives, ensuring that only the most selective and safe compounds advance to in vivo models.
References
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. 1
Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ACS Publications. 4
Discovery of a new class of multi-target heterocycle piperidine derivatives as potential antipsychotics with pro-cognitive effect. PubMed. 2
Early identification of hERG liability in drug discovery programs by automated patch clamp. PMC. 5
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. PMC. 3
Key aspects of modern GPCR drug discovery. ResearchGate. 6
Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. PLOS One. 7
Comprehensive Disposal and Safety Guide: 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid
This document provides a detailed protocol for the safe handling and proper disposal of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid. As the toxicological and ecotoxicological properties of this specific compound h...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe handling and proper disposal of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid. As the toxicological and ecotoxicological properties of this specific compound have not been fully elucidated, this guide is founded on the precautionary principle.[1] It mandates that the substance be treated as a hazardous material, drawing upon safety protocols for analogous chemical structures, including sulfonyl compounds and piperidine derivatives.
The procedures outlined herein are designed for researchers, chemists, and laboratory personnel in drug development and scientific research. Adherence to these guidelines, in conjunction with all applicable institutional, local, and federal regulations, is paramount for ensuring personnel safety and environmental protection.
Core Principle: Hazard Assessment and Precautionary Measures
Given the absence of a specific Safety Data Sheet (SDS) for 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, a risk assessment must be based on its constituent functional groups:
Piperidine Ring: The parent heterocycle, piperidine, is known to be toxic, flammable, and corrosive, capable of causing severe skin and eye burns.[2]
Sulfonyl Group: Compounds containing sulfonyl groups can be irritating and may release toxic sulfur oxides (SOx) upon combustion.[1] The synthesis of related sulfonamides often involves highly corrosive reagents, underscoring the need for caution.[3]
Carboxylic Acid: This functional group imparts acidic properties to the molecule.
Therefore, 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid must be presumed to be, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or inhaled.[1][4] All handling and disposal operations must reflect this elevated level of potential hazard.
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable and forms the first line of defense against exposure. The selection of PPE must be matched to the specific task being performed.[5][6]
Task
Minimum PPE Requirement
Rationale
Routine Handling & Weighing
Safety goggles, lab coat, nitrile or neoprene gloves.
Protects against incidental splashes and skin contact. All weighing and transfers of solid material should occur in a chemical fume hood to prevent inhalation of fine particulates.[1][3]
Spill Cleanup
Chemical splash goggles, lab coat over chemical-resistant apron, heavy-duty chemical-resistant gloves (e.g., butyl rubber), shoe covers.
Provides enhanced protection against significant splashes and contamination during cleanup operations.[1]
Waste Packaging & Transport
Chemical splash goggles, lab coat, chemical-resistant gloves.
Ensures protection during the final stages of waste handling and consolidation.
Emergency Protocols: Spills and Exposure
Immediate and correct response to spills or personnel exposure is critical to mitigating harm.[7]
Spill Management Protocol
Should a spill occur, follow these steps methodically:
Evacuate & Alert: Immediately alert all personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust is generated.
Don PPE: Before attempting any cleanup, don the appropriate PPE as specified in the table above.
Containment: Prevent the spread of the solid material. Do not add water or any other solvent.
Cleanup: Carefully sweep or scoop up the solid material, avoiding the creation of dust.[4][8] Use non-sparking tools. Place the collected material into a clearly labeled, sealable container designated for hazardous waste.[1]
Decontamination: Once the bulk material is removed, decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Ventilation: Ventilate the area until it is confirmed to be safe for re-entry.[1]
First Aid and Exposure Response
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]
Skin Contact
Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[4]
Inhalation
Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Standard Operating Procedure for Waste Disposal
The disposal of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is governed by its classification as a regulated chemical waste.[10] It must not be disposed of via standard trash or sanitary sewer systems.[11]
Step 1: Waste Characterization & Segregation
Classification: This compound must be treated as a non-specified, hazardous chemical waste.
Segregation: Collect all waste containing this compound (including pure substance, contaminated consumables like gloves and wipes, and cleanup materials) in a dedicated waste container. Crucially, keep this waste stream segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[1][10]
Step 2: Containerization and Labeling
Container Selection: Use a container that is in good condition, compatible with the chemical, and features a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice.[12]
Labeling: The waste container must be labeled clearly and accurately at all times. The label must include:
The words "Hazardous Waste"
The full chemical name: "1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid"
An accumulation start date
The primary hazard(s): "Irritant," "Handle with Caution: Toxicity Not Fully Known"
Step 3: Storage and Final Disposal
Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility. This area should be secure, well-ventilated, and have secondary containment.
Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]
Recommended Disposal Method: The recommended and most environmentally sound disposal method is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber .[1] This high-temperature process ensures the complete destruction of the organic molecule, while the scrubber neutralizes the potentially toxic and acidic NOx and SOx gases produced during combustion.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of waste containing 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid.
Caption: Decision workflow for the safe disposal of 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid waste.
References
Hazardous Waste and Disposal - American Chemical Society. ACS.org. Retrieved March 15, 2026, from [Link]
Chemical Waste | Environmental Health & Safety (EHS). The University of Texas at Austin. Retrieved March 15, 2026, from [Link]
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Retrieved March 15, 2026, from [Link]
Learn the Basics of Hazardous Waste. US Environmental Protection Agency (EPA). Retrieved March 15, 2026, from [Link]
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). Retrieved March 15, 2026, from [Link]
Laboratory Safety Guidelines. ETH Zurich. Retrieved March 15, 2026, from [Link]
Lab Safety Rules and Guidelines. University of California, Davis. Retrieved March 15, 2026, from [Link]
Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Retrieved March 15, 2026, from [Link]
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved March 15, 2026, from [Link]
Personal protective equipment for handling 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical properties. Handling novel or specialized research chemicals like 1-(Propane-1...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical properties. Handling novel or specialized research chemicals like 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid (CAS: 1102855-77-5) requires a deep understanding of its molecular structure to anticipate its behavior and mitigate risks[1].
This guide provides a definitive, self-validating system for selecting Personal Protective Equipment (PPE) and executing operational workflows when handling this specific sulfonamide-piperidine derivative.
Physicochemical Causality & Hazard Profile
To understand why specific PPE is required, we must analyze the molecule's structural moieties. 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid is a solid organic compound characterized by three distinct functional groups, each contributing to its hazard profile:
Carboxylic Acid Group (-COOH): Acts as a proton donor. Upon contact with the aqueous environment of mucosal membranes (eyes, respiratory tract) or sweat on the skin, it causes localized pH alterations, leading to acute irritation.
Sulfonamide Linkage (-SO2N-): Sulfonamide derivatives are well-documented skin and respiratory sensitizers. Repeated exposure can lead to allergic contact dermatitis.
Piperidine Core: The lipophilic nature of the piperidine ring enhances the molecule's ability to penetrate the stratum corneum (the outer layer of skin), acting as a carrier for the irritating functional groups.
Because this compound is handled as a dry powder, aerosolization and static cling during weighing are the primary vectors for accidental exposure.
Table 1: Structural Hazards and PPE Mitigation Strategy
Structural Moiety
Physicochemical Property
Hazard Potential (GHS)
Required PPE Mitigation
Carboxylic Acid
Proton donor, localized pH alteration
Category 2 Skin/Eye Irritant
ANSI Z87.1 Splash Goggles, Nitrile Gloves
Sulfonamide
Protein binding potential
Category 3 Respiratory/Sensitizer
Chemical Fume Hood, N95/P100 (if outside hood)
Piperidine Ring
Lipophilic core, tissue penetration
Enhances dermal absorption
Minimum 0.11mm Nitrile Gloves
The Core PPE Matrix
Under OSHA standard 29 CFR 1910.132, laboratories are required to perform a hazard assessment and select PPE that directly mitigates identified risks[2]. For 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid, the following PPE matrix is mandatory:
Hand Protection: Use Nitrile gloves (minimum thickness: 0.11 mm for incidental contact; 0.38 mm for extended handling). Nitrile provides excellent resistance to organic acids and sulfonamides. Self-Validation Step: Always perform an air-inflation test prior to donning to ensure zero micro-perforations[3].
Eye/Face Protection:Chemical splash goggles compliant with ANSI/ISEA Z87.1. Standard safety glasses with side shields are insufficient because they do not form a seal against aerosolized powders during weighing[3].
Body Protection: A standard cotton/polyester blend lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through powdered chemicals or knocking over weighing boats. If handled alongside highly flammable solvents, a flame-resistant (FR) lab coat (e.g., Nomex) must be substituted.
Respiratory Protection: Handling must occur inside a certified Chemical Fume Hood . If engineering controls fail or bulk transfer outside a hood is unavoidable, a half-mask respirator equipped with N95/P100 particulate filters is required to prevent inhalation of the sensitizing powder[2].
Operational Workflow & Handling Protocol
The American Chemical Society (ACS) Guidelines for Chemical Laboratory Safety emphasize that administrative controls and rigorous work practices are just as critical as PPE[4]. Follow this step-by-step methodology to ensure safe handling:
Phase 1: Preparation and Environmental Control
Verify Engineering Controls: Confirm the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s (80–120 fpm).
Static Mitigation: Powders like piperidine derivatives often carry a static charge, causing them to "jump" from spatulas. Wipe the exterior of the weighing boat with a damp lint-free cloth or use an anti-static ionizer gun inside the hood.
Don PPE: Equip lab coat, ANSI Z87.1 goggles, and double-glove with nitrile.
Phase 2: Weighing and Transfer
Tare the Vessel: Place a static-free weighing boat or glass vial on the analytical balance inside the fume hood.
Transfer: Using a clean, grounded stainless steel or PTFE-coated spatula, carefully transfer the 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid. Crucial Technique: Keep the source bottle and the weighing vessel as close together as possible to minimize the drop height, thereby preventing aerosolization.
Seal: Cap the source bottle and the reaction vessel immediately after the desired mass is achieved.
Phase 3: Decontamination
Solvent Wipe: Wipe down the spatula, balance pan, and surrounding hood surface. Because the compound contains both lipophilic (piperidine) and hydrophilic (carboxylic acid) regions, an intermediate polarity solvent like Isopropanol (IPA) or a 70% Ethanol/Water mixture is highly effective for decontamination.
Doffing: Remove the outer layer of gloves inside the hood and dispose of them in the solid hazardous waste container.
Spill Response & Disposal Plan
In the event of a spill, the primary objective is to prevent the powder from becoming airborne.
Spill Cleanup Methodology
Containment: Do NOT sweep dry powder. Immediately cover the spilled 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid with damp absorbent paper towels. The moisture binds the powder and prevents inhalation hazards.
Collection: Using a plastic scoop (to avoid scratching surfaces), carefully scoop the damp paper towels and the chemical into a wide-mouth, sealable polyethylene container.
Surface Neutralization: Wash the spill area with a mild alkaline detergent solution (e.g., dilute sodium bicarbonate or standard lab soap) to neutralize any residual carboxylic acid, followed by a water rinse.
Disposal Logistics
Because this compound contains sulfur (sulfonyl group) and nitrogen, it cannot be disposed of in standard organic waste.
Classification: Label the waste container explicitly as "Hazardous Waste - Sulfur-Containing Organic Solid."
Routing: It must be routed for high-temperature incineration by a certified environmental waste contractor. Do not dispose of it via evaporation or down the sink[5].
Workflow Visualization
The following logical workflow maps the decision-making process for handling and emergency response.
Workflow for handling 1-(Propane-1-sulfonyl)piperidine-2-carboxylic acid and spill management.
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132".
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf".
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories".
Temple University / American Chemical Society (ACS). "Compliance Regulations, Standards & Guidelines - Campus Operations".